molecular formula C4H5N3O3 B086671 Uramil CAS No. 118-78-5

Uramil

Cat. No.: B086671
CAS No.: 118-78-5
M. Wt: 143.1 g/mol
InChI Key: PSQZLWHRJMYZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uramil serves as a versatile chemical intermediate and building block in advanced research and development, particularly within the pharmaceutical and agrochemical sectors . Its pyrimidine-based structure makes it a valuable precursor in the synthesis of more complex molecules. In pharmaceutical research, uracil-related compounds are fundamental in drug discovery programs, with documented applications in the development of antiviral and antineoplastic agents . These compounds can be designed to target specific biological processes, such as viral replication or rapid cell proliferation in cancer . Furthermore, this compound's properties are leveraged in pharmacological studies exploring potential treatments for neurological and cardiovascular disorders . In agrochemical research, it contributes to the creation of novel specialty chemicals . The compound also plays a significant role in chemical synthesis and formulation development, where it can be utilized to achieve specific stability profiles for end products . This multi-faceted research value makes this compound a compound of interest for scientists developing next-generation therapeutic and chemical solutions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,5H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQZLWHRJMYZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059478
Record name Uramil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-78-5
Record name 5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uramil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 118-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Uramil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uramil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QDD44YV7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Uramil Synthesis: Reduction of Nitrobarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Laboratory Synthesis of Uramil

For researchers, scientists, and professionals in drug development, the synthesis of this compound (5-aminobarbituric acid) is a fundamental process in the creation of various derivatives with potential therapeutic applications. This guide provides a comprehensive overview of a well-established laboratory-scale synthesis pathway, complete with quantitative data, a detailed experimental protocol, and a visual representation of the reaction workflow.

The most common and reliable laboratory method for synthesizing this compound is through the reduction of nitrobarbituric acid. This process typically employs a metal catalyst in an acidic medium. The following data and protocol are based on a verified procedure from Organic Syntheses.

Quantitative Data Summary

For clarity and comparative purposes, the key quantitative parameters for the synthesis of this compound via the reduction of nitrobarbituric acid are summarized in the table below.

ParameterValue
Starting Material
Nitrobarbituric Acid100 g (0.44 mole)
Reagents
Mossy Tin250 g (2.1 gram atoms)
Concentrated Hydrochloric Acid~3.6 L
Reaction Conditions
TemperatureBoiling water bath
Reaction TimeUntil yellow color disappears
Product
This compound (5-aminobarbituric acid)Data not explicitly provided in abstract

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound from nitrobarbituric acid.[1]

Materials:

  • 5-L flask

  • Nitrobarbituric acid

  • Mossy tin

  • Concentrated hydrochloric acid

  • Norite (activated carbon)

  • Sintered-glass funnel

  • Büchner funnel

  • Ice bath

  • Desiccator with concentrated sulfuric acid

  • Desiccator with 40% sodium hydroxide

Procedure:

  • In a 5-L flask, combine 100 g (0.44 mole) of nitrobarbituric acid with 600 cc of concentrated hydrochloric acid.

  • Heat the mixture on a boiling water bath.

  • To the hot mixture, gradually add 250 g (2.1 gram atoms) of mossy tin over a period of approximately 30 minutes.

  • Continue heating until the yellow color of the nitrobarbituric acid disappears.

  • Add approximately 3 L more of concentrated hydrochloric acid and heat until all the solid material dissolves.

  • Add Norite to the hot solution and filter the mixture through a sintered-glass funnel.

  • Allow the filtrate to stand in an icebox overnight to precipitate the this compound.

  • Collect the precipitated this compound on a filter and wash it thoroughly with dilute hydrochloric acid, followed by a final wash with water.

  • To recover additional product, concentrate the filtrate under reduced pressure to about 1 L and cool it overnight.

  • Collect the second crop of this compound on a Büchner funnel and combine it with the first batch.

  • Dry the this compound in a desiccator over concentrated sulfuric acid, and then transfer it to a desiccator containing 40% sodium hydroxide to remove any residual hydrochloric acid.

Synthesis Pathway Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the reduction of nitrobarbituric acid.

Uramil_Synthesis Nitrobarbituric_Acid Nitrobarbituric Acid Reaction_Vessel 5-L Flask (Heated on Water Bath) Nitrobarbituric_Acid->Reaction_Vessel Add Hot_Solution Hot Solution Reaction_Vessel->Hot_Solution Reduction Reaction Tin_HCl Mossy Tin & Conc. HCl Tin_HCl->Reaction_Vessel Add Filtration Hot Filtration (with Norite) Hot_Solution->Filtration Filtrate Filtrate Filtration->Filtrate Crystallization Crystallization (Overnight in Icebox) Filtrate->Crystallization Uramil_Precipitate This compound Precipitate Crystallization->Uramil_Precipitate Washing Wash with dil. HCl & Water Uramil_Precipitate->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product

This compound Synthesis Workflow

References

Spectroscopic Properties of 5-Aminobarbituric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-aminobarbituric acid, also known as uramil. The document details key spectroscopic data, outlines experimental protocols for obtaining this data, and presents a visual representation of its synthesis pathway. This information is crucial for the identification, characterization, and quality control of 5-aminobarbituric acid in research and drug development settings.

Introduction

5-Aminobarbituric acid is a pyrimidine derivative that serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. A thorough understanding of its spectroscopic characteristics is fundamental for researchers working with this molecule. This guide summarizes its known spectral data from various analytical techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 5-aminobarbituric acid. Data for the closely related compound, 5-aminouracil, is also provided for comparative purposes where direct data for 5-aminobarbituric acid is limited.

Table 1: Infrared (IR) Spectroscopy Data for 5-Aminobarbituric Acid [1]

Wavenumber (cm⁻¹)AssignmentIntensity
3084N-H StretchMedium
1725C=O Stretch (Amide I)Medium
1710C=O Stretch (Amide I)Medium
1582N-H Bend (Amine Scissoring)Strong
1544C=C Stretch / N-H BendStrong
1536C=C Stretch / N-H BendStrong
1501N-H BendMedium
1413C-N StretchStrong

Table 2: Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Data for 5-Aminobarbituric Acid [1]

Chemical Shift (δ) ppmAssignment
86.78C5
153.92C2
162.78C4, C6

Table 3: Mass Spectrometry (MS) Data for 5-Aminobarbituric Acid (this compound) [2]

m/zRelative IntensityAssignment
5799.99Fragment Ion
2983.70Fragment Ion
1869.75Fragment Ion
2868.59Fragment Ion
4427.30Fragment Ion

Note: The mass spectrum shows fragmentation, and a molecular ion peak at m/z 143 is expected but may not be the most abundant peak under electron ionization conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on established methods for barbituric acid and pyrimidine derivatives and can be adapted for 5-aminobarbituric acid.

UV-Visible Spectroscopy

A solution of 5-aminobarbituric acid is prepared in a suitable solvent, typically water or a buffer solution, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are then determined. The pH of the solution should be controlled and reported as the absorption spectrum of barbituric acid derivatives can be pH-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of 5-aminobarbituric acid is prepared for analysis, commonly using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The FTIR spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For solution-state NMR, a sample of 5-aminobarbituric acid is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). For solid-state NMR, the powdered sample is packed into a zirconia rotor and spun at the magic angle. Cross-polarization magic angle spinning (CP-MAS) techniques are typically employed to enhance the signal of the ¹³C nuclei.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method. For direct analysis of the underivatized compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer can provide accurate mass measurements and fragmentation patterns.

Synthesis Pathway of 5-Aminobarbituric Acid

The synthesis of 5-aminobarbituric acid typically proceeds through the reduction of 5-nitrobarbituric acid. This transformation is a key step in providing the amino functionality at the C5 position of the barbiturate ring.

Synthesis_of_5_Aminobarbituric_Acid BarbituricAcid Barbituric Acid NitrobarbituricAcid 5-Nitrobarbituric Acid (Dilituric Acid) BarbituricAcid->NitrobarbituricAcid Nitration NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) AminobarbituricAcid 5-Aminobarbituric Acid (this compound) NitrobarbituricAcid->AminobarbituricAcid Reduction ReducingAgent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Synthesis of 5-Aminobarbituric Acid from Barbituric Acid.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a 5-aminobarbituric acid sample.

Spectroscopic_Workflow Sample 5-Aminobarbituric Acid Sample UVVis UV-Vis Spectroscopy Sample->UVVis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UVVis_Data λmax, Molar Absorptivity UVVis->UVVis_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data NMR_Data Chemical Shifts (¹H, ¹³C) NMR->NMR_Data MS_Data m/z, Fragmentation Pattern MS->MS_Data Characterization Structural Characterization & Purity Assessment UVVis_Data->Characterization FTIR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization

Caption: Workflow for Spectroscopic Analysis of 5-Aminobarbituric Acid.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the analysis of 5-aminobarbituric acid. Accurate and consistent application of these techniques is essential for ensuring the quality and integrity of this important chemical intermediate in research and development. The provided synthesis and analysis workflows offer a clear visual guide for the key processes involved in working with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Uramil Derivatives and Their Potential Biological Activities

This compound, or 5-aminobarbituric acid, and its broader class of related compounds, uracil derivatives, represent a cornerstone in medicinal chemistry. These pyrimidine-based scaffolds are of significant interest due to their diverse and potent biological activities, which has led to the development of numerous therapeutic agents. Structurally, modifications at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring have yielded a vast library of derivatives with enhanced pharmacological and pharmacokinetic properties, including improved bioactivity, selectivity, and reduced toxicity.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and uracil derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.

Anticancer Activities

Uracil derivatives are most renowned for their antitumor activities, with 5-Fluorouracil (5-FU) being a clinically used chemotherapeutic agent for a wide range of cancers.[1][3] Research has expanded to develop novel derivatives with improved efficacy and selectivity.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of various uracil derivatives have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Uracil-isatin hybridsMCF-7 (Breast)~40 - 100[4]
Ursolic acid hybrid 6a MCF-7 (Breast)14.00[4][5][6]
Ursolic acid hybrid 6a MDA-MB-231 (Breast)5.83[4][5][6]
Ursolic acid (Reference)Human Skin Fibroblasts32.28 ± 2.46[4]
Ursolic acid (Reference)BEAS-2B (Bronchial)16.02 ± 1.76[4]
Derivative 7 HepG₂ (Liver)38.35[7]
Derivative 15 HepG₂ (Liver)32.42[7]
5-Fluorouracil (Reference)HepG₂ (Liver)10.32[7]
Mechanism of Action & Signaling Pathways

The anticancer effects of uracil derivatives are often attributed to the inhibition of key enzymes in nucleotide synthesis and the modulation of critical cellular signaling pathways that control cell proliferation and apoptosis.

  • Thymidylate Synthase (TYMS) Inhibition: TYMS is a rate-limiting enzyme in DNA synthesis, making it a crucial target for chemotherapy.[3][8] Novel uracil derivatives have been designed to exhibit a high affinity for and inhibit TYMS, thereby disrupting DNA replication in rapidly dividing cancer cells.[3][8]

  • Akt/p53/Bax Signaling Pathway: Certain ursolic acid-uracil hybrids have demonstrated the ability to induce apoptosis in cancer cells. For instance, analog 6a was found to increase the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax in MDA-MB-231 breast cancer cells.[4][9] Concurrently, it significantly decreased the levels of the protein kinase Akt, which is a key node in cell survival pathways.[4][9] Inhibition of Akt signaling can lead to the suppression of cell proliferation and the induction of apoptosis.

Akt_p53_Bax_Pathway Uracil_Derivative Uracil Derivative (e.g., 6a) Akt Akt Kinase Uracil_Derivative->Akt inhibits p53 p53 Uracil_Derivative->p53 increases Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Bax Bax p53->Bax activates Apoptosis Apoptosis Bax->Apoptosis induces

Caption: Akt/p53/Bax signaling pathway modulated by uracil derivatives.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: Cells are incubated with varying concentrations of the test uracil derivatives and reference drugs (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).[4][7]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]

Antimicrobial Activities

The emergence of drug-resistant microbial strains has fueled the search for new antimicrobial agents. Uracil derivatives have shown promise, with their mechanism often linked to the disruption of bacterial chromosome replication.[10]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.

Compound/Derivative ClassTest OrganismActivity (MIC in µg/mL)Reference
N-acyl-5-hydroxypyrazolines & N,N'-diacylhydrazines of 6-methyluracilS. aureus, E. coli, P. vulgaris, etc.0.1 - 10[10]
Compound 6h (6-piperazino uracil)Broad-spectrum bacteriaPotent activity[11]
Compound 6b (6-piperazino uracil)Gram-positive bacteriaModerate activity[11]
Fused Uracil 5a, 5b, 6a, 6d, 8 S. aureus, B. subtilis, P. aeruginosa, C. albicansWide range activity[12]
Experimental Protocol: Agar Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical substances.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).[10][13]

  • Disc Application: Sterile filter paper discs (typically 8 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µ g/disc ).[11] Standard antibiotic discs (e.g., gentamicin) and a solvent control are used for comparison.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around each disc, where microbial growth has been prevented.[10]

Antiviral Activities

Uracil derivatives have a long history as antiviral agents, primarily by inhibiting key steps in viral replication pathways.[1][2] Their activity spectrum includes retroviruses like HIV and DNA viruses such as herpes simplex virus (HSV).[1][14][15]

  • Target Viruses: Research has demonstrated the potential of uracil derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C, herpes viruses, Sendai virus, and even SARS-CoV-2.[1][16][17]

  • Mechanism of Action: Many uracil-based antiviral drugs are nucleoside analogues that, after intracellular phosphorylation, act as non-competitive inhibitors of viral polymerases (e.g., reverse transcriptase), disrupting viral DNA synthesis.[15] Other non-nucleoside inhibitors bind to the polymerase at a site distinct from the active site, inducing a conformational change that inhibits its function.[15]

  • Quantitative Data: Compound 3c (1-benzyloxymethyl-5-cyano-6-(2-phenylethyl)uracil) showed activity against wild-type HIV-1 with a half-maximal effective dose (ED₅₀) of 1.3 µM.

Enzyme Inhibition

Beyond their role in nucleic acid synthesis, uracil derivatives have been developed as inhibitors for various other enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine enzyme that degrades fatty acid ethanolamides, which have neuroprotective, anti-inflammatory, and analgesic properties.[18][19] Inhibiting FAAH is an attractive therapeutic strategy for pain and inflammation.

CompoundTarget EnzymeIC₅₀ (nM)Reference
11 FAAH21[18][19]
14 FAAH53[18][19]
Experimental Protocol: General Enzyme Inhibition Assay
  • Reagents: Prepare a buffer solution containing the target enzyme (e.g., FAAH), the substrate, and the test inhibitor (uracil derivative) at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by adding a quenching agent or by heat inactivation.

  • Product Quantification: The amount of product formed (or substrate consumed) is measured using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC₅₀ value is then determined from the resulting dose-response curve.

Synthesis and Experimental Workflow

The synthesis of uracil derivatives often involves multi-step procedures, including cyclization and substitution reactions. Modern approaches like one-pot, microwave-assisted, and ultrasound-assisted syntheses are being employed to improve efficiency and yield.[20]

General Synthesis Protocol: N³,S-Alkylation of 6-methyluracil

A representative synthesis involves the modification of a starting uracil scaffold.

  • Thietanylation: 6-methyluracil is reacted with 2-chloromethylthiirane to synthesize N³-(thietan-3-yl)- and N³-(1,1-dioxothietan-3-yl)uracil derivatives.[10]

  • Oxidation: The thietane ring may be subsequently oxidized.[10]

  • Alkylation: The resulting compound is alkylated using an agent like ethyl-2-chloroacetate.[10]

  • Hydrazinolysis: The product from the previous step undergoes hydrazinolysis to yield acetohydrazides, which can be further modified to create a diverse library of final compounds.[10]

General Experimental Workflow

The development process for novel uracil derivatives follows a logical progression from design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_advanced Advanced Studies Design Derivative Design (e.g., QSAR) Synthesis One-Pot or Multi-step Synthesis Design->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Proliferation) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Characterization->Antimicrobial Antiviral Antiviral Assays Characterization->Antiviral Enzyme Enzyme Inhibition Assays Characterization->Enzyme Mechanism Mechanism of Action (e.g., Western Blot) Anticancer->Mechanism Antimicrobial->Mechanism Antiviral->Mechanism Enzyme->Mechanism ADME ADME/Tox Prediction Mechanism->ADME Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: General workflow for the development of uracil derivatives.

Conclusion

This compound and its related uracil derivatives are privileged structures in drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] Their proven efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to selectively inhibit key enzymes, underscores their therapeutic potential. Continuous efforts in structural modification, guided by structure-activity relationship studies and computational modeling, are paving the way for the development of next-generation uracil-based drugs with enhanced potency, improved selectivity, and more favorable safety profiles.[2] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this versatile chemical scaffold.

References

Solubility and Stability of Uramil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Uramil (5-aminobarbituric acid), a key chemical intermediate in the synthesis of several active pharmaceutical ingredients. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, developing robust formulations, and ensuring drug product quality and shelf-life. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related compound, uracil, to infer potential solubility characteristics. Furthermore, it outlines standardized experimental protocols for determining solubility and stability, and proposes a putative degradation pathway for this compound based on established chemical principles.

Solubility of this compound

Inferred Solubility in Common Solvents

Based on the solubility of uracil, the solubility of this compound is expected to be influenced by solvent polarity, temperature, and pH. Generally, polar solvents are anticipated to be more effective at dissolving this compound due to its polar functional groups (amine and amide moieties).

Table 1: Inferred Solubility Behavior of this compound in Various Solvents (Based on Uracil Data)

Solvent SystemTemperature Effect on SolubilitypH Effect on SolubilityInferred Solubility Trend
WaterIncreases with increasing temperatureHigher at pH ≤ 6 and ≥ 10; minimal at pH 7-8[1]Moderate
Methanol + WaterIncreases with increasing temperature[2]Not explicitly studiedModerate
Ethanol + WaterIncreases with increasing temperature[2]Not explicitly studiedModerate
Isopropanol + WaterIncreases with increasing temperature[2]Not explicitly studiedHigher than methanol/ethanol + water mixtures[2]
Dimethyl Sulfoxide (DMSO)High solubility reported for uracil[2]Not explicitly studiedHigh
Dimethylformamide (DMF)High solubility reported for uracil[2]Not explicitly studiedHigh

Note: This table is based on qualitative and quantitative data for uracil and serves as an estimation for this compound's solubility.

Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for the precise determination of this compound's equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated in a constant temperature bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Aliquots of the supernatant are withdrawn at various time points and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from multiple determinations after equilibrium has been confirmed.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor for equilibrium equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter to remove solids sample1->sample2 sample3 Quantify this compound by HPLC sample2->sample3 data1 Determine equilibrium concentration sample3->data1 data2 Report solubility data1->data2

Experimental workflow for solubility determination.

Stability of this compound

The stability of this compound is a critical parameter, particularly under conditions relevant to its synthesis, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to accelerate the degradation of a substance to predict its long-term stability and identify its degradation products.[3]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagents and Conditions
Acidic Hydrolysis0.1 M - 1 M HCl, room temperature and/or elevated temperature (e.g., 60°C)
Basic Hydrolysis0.1 M - 1 M NaOH, room temperature and/or elevated temperature (e.g., 60°C)
Oxidative Degradation3-30% H₂O₂, room temperature
Thermal DegradationSolid drug substance at elevated temperatures (e.g., 60-80°C)
Photolytic DegradationExposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for Stability Testing

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media as outlined in Table 2. Control samples (unstressed) should also be prepared.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period.

  • Sample Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative degradation, the reaction may be quenched if necessary.

  • HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of resolving this compound from all significant degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of this compound and ensure that no co-eluting impurities are present.

  • Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acid Hydrolysis analysis1 Stability-Indicating HPLC stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal stress4->analysis1 stress5 Photolytic stress5->analysis1 analysis2 Peak Purity Assessment analysis1->analysis2 outcome3 Develop Stability-Indicating Method analysis1->outcome3 analysis3 Degradant Identification (LC-MS) analysis2->analysis3 outcome1 Identify Degradation Products analysis3->outcome1 outcome2 Elucidate Degradation Pathways outcome1->outcome2 This compound This compound This compound->stress1 This compound->stress2 This compound->stress3 This compound->stress4 This compound->stress5

Forced degradation study workflow.

Putative Degradation Pathway of this compound

In the absence of specific experimental data, a putative degradation pathway for this compound can be proposed based on the known reactivity of its functional groups. The barbituric acid ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

Proposed Hydrolytic Degradation:

Under strong acidic or basic conditions, the amide bonds within the barbituric acid ring of this compound can undergo hydrolysis. This would lead to the opening of the ring to form N-(2-amino-2-carboxyacetyl)urea, which could further hydrolyze to malonic acid, ammonia, and urea.

The following diagram illustrates this proposed degradation pathway.

G This compound This compound Intermediate N-(2-amino-2-carboxyacetyl)urea This compound->Intermediate Hydrolysis (Acid/Base) Product1 Malonic Acid Intermediate->Product1 Further Hydrolysis Product2 Ammonia Intermediate->Product2 Further Hydrolysis Product3 Urea Intermediate->Product3 Further Hydrolysis

Proposed hydrolytic degradation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data for this compound is limited, the information on the related compound, uracil, offers valuable preliminary insights. The detailed experimental protocols for solubility and stability testing provide a clear roadmap for generating robust and reliable data. The proposed degradation pathway serves as a starting point for further investigation into the stability of this compound under various stress conditions. Further experimental studies are highly recommended to definitively characterize the solubility and stability profile of this compound to support its use in pharmaceutical development.

References

The Dawn of Organic Synthesis: A Technical History of Uramil's Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A seminal discovery in the nascent field of organic chemistry, the isolation and initial study of uramil in 1838 by Friedrich Wöhler and Justus von Liebig stands as a testament to the burgeoning power of chemical synthesis and analysis in the 19th century. This technical guide delves into the historical context of this discovery, detailing the early experimental protocols, quantitative data, and the logical framework of their investigation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational work on this important uric acid derivative.

Historical Context: A Challenge to Vitalism

The discovery of this compound was not an isolated event but a key milestone in Wöhler and Liebig's extensive investigation into the nature of uric acid and its derivatives.[1] Their collaborative work in the 1830s was revolutionary, systematically breaking down complex organic molecules and elucidating the relationships between them. This research was conducted against the backdrop of the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms through a "vital force." Wöhler's earlier synthesis of urea in 1828 had already dealt a significant blow to this theory, and the systematic synthesis and characterization of compounds like this compound further solidified the understanding that the laws of chemistry applied equally to the organic and inorganic worlds.[1][2][3]

Their seminal 1838 paper, "Untersuchungen über die Natur der Harnsäure" (Investigations on the Nature of Uric Acid), published in Annalen der Pharmacie, detailed the preparation and properties of a series of compounds derived from uric acid, including this compound. This work was a cornerstone in the development of radical theory and laid the groundwork for the structural theory of organic chemistry.

Synthesis of this compound: Early Methodologies

Wöhler and Liebig, along with later chemists, developed several methods for the synthesis of this compound. The earliest reported synthesis involved the reaction of alloxantin with ammonium chloride.

Experimental Protocol: Synthesis of this compound from Alloxantin and Ammonium Chloride
  • Reactant Preparation: Alloxantin, a derivative of uric acid, would be prepared or obtained. Ammonium chloride served as the source of the amino group.

  • Reaction: Alloxantin would be heated with a solution of ammonium chloride. The heat would facilitate the nucleophilic attack of ammonia (generated in situ from ammonium chloride) on the alloxantin molecule, leading to the formation of this compound.

  • Isolation and Purification: Upon cooling, the less soluble this compound would precipitate from the reaction mixture. The crude product would then be collected by filtration and washed with cold water to remove unreacted starting materials and soluble byproducts. Further purification could be achieved by recrystallization.

A more detailed and later standardized procedure for a related synthesis of this compound from nitrobarbituric acid is available, providing insight into the practical aspects of such preparations in the 19th and early 20th centuries.

Experimental Protocol: Synthesis of this compound from Nitrobarbituric Acid

This method, while developed after the initial discovery, provides a clear and reproducible protocol:

  • Reduction Setup: In a suitable flask, 100 grams of nitrobarbituric acid is mixed with 600 cc of concentrated hydrochloric acid and heated on a boiling water bath.

  • Reduction: To the hot mixture, 250 grams of mossy tin are added, followed by 400 cc of hydrochloric acid over approximately 30 minutes. Heating is continued until the yellow color of the nitrobarbituric acid disappears.

  • Dissolution and Decolorization: An additional 3 liters of concentrated hydrochloric acid are added, and the mixture is heated until all the solid dissolves. Decolorizing carbon (Norite) is then added to the hot solution.

  • Filtration and Crystallization: The hot mixture is filtered through a sintered-glass funnel. The filtrate is allowed to stand in an icebox overnight to facilitate the crystallization of this compound.

  • Collection and Washing: The precipitated this compound is collected on a filter and washed thoroughly with dilute hydrochloric acid and finally with water to remove any tin salts.

  • Second Crop: The filtrate is concentrated under reduced pressure to about 1 liter and cooled again to obtain an additional crop of this compound.

  • Drying: The combined product is dried in a desiccator over concentrated sulfuric acid and then over 40% sodium hydroxide to remove residual hydrochloric acid.

Quantitative Data from Early Studies

The quantitative analysis of newly synthesized compounds was a critical aspect of 19th-century chemistry, primarily relying on elemental analysis by combustion. Wöhler and Liebig were pioneers in this field, with Liebig's "Kaliapparat" being a significant technological advancement for the accurate determination of carbon and hydrogen content.[4][5]

ParameterReported ValueMethodReference
Elemental Composition
CarbonData not available from search resultsCombustion Analysis (Liebig's method)Wöhler & Liebig (1838)
HydrogenData not available from search resultsCombustion Analysis (Liebig's method)Wöhler & Liebig (1838)
NitrogenData not available from search resultsCombustion Analysis (Dumas method)Wöhler & Liebig (1838)
OxygenData not available from search resultsBy differenceWöhler & Liebig (1838)
Physical Properties
Melting PointDecomposes above 400°CCapillary methodOrganic Syntheses

Note: Specific quantitative data from the original 1838 publication by Wöhler and Liebig were not retrievable from the conducted searches. The table is structured to reflect the expected data from that era.

Initial Characterization and Chemical Properties

In the absence of modern spectroscopic techniques, 19th-century chemists relied on a battery of chemical reactions and physical properties to characterize new compounds.

Key Characterization Experiments
  • Solubility Tests: The solubility of this compound in various solvents (water, acids, bases, ethanol) would have been systematically determined to aid in its purification and to understand its chemical nature.

  • Reaction with Acids and Bases: The acidic or basic nature of this compound would have been investigated by observing its reaction with strong acids and bases, and its ability to form salts.

  • Decomposition on Heating: The high decomposition temperature of this compound would have been a key identifying characteristic.

  • Color Reactions: A characteristic test for this compound involves boiling an ammoniacal solution in the presence of air, which produces a pink to red color. This reaction is accelerated by the presence of mercuric oxide.

Visualizing the Science

To better understand the scientific workflow and chemical transformations described, the following diagrams are provided.

G Synthesis of this compound from Alloxantin Alloxantin Alloxantin Heating Heating in Solution Alloxantin->Heating AmmoniumChloride Ammonium Chloride AmmoniumChloride->Heating ReactionMixture Reaction Mixture Heating->ReactionMixture Cooling Cooling ReactionMixture->Cooling Precipitation Precipitation of Crude this compound Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration This compound Purified this compound Filtration->this compound

Caption: Synthesis of this compound from Alloxantin.

G 19th-Century Experimental Workflow for this compound Synthesis Synthesis of this compound (e.g., from Alloxantin) Isolation Isolation and Purification (Filtration, Washing, Recrystallization) Synthesis->Isolation PhysicalProperties Determination of Physical Properties (Melting Point, Solubility) Isolation->PhysicalProperties ElementalAnalysis Elemental Analysis (Combustion Method) Isolation->ElementalAnalysis ChemicalReactions Characteristic Chemical Reactions (e.g., with acids, bases, oxidizing agents) Isolation->ChemicalReactions Characterization Characterization of this compound PhysicalProperties->Characterization ElementalAnalysis->Characterization ChemicalReactions->Characterization

Caption: 19th-Century Experimental Workflow for this compound.

Conclusion

The discovery and initial studies of this compound by Wöhler and Liebig were a landmark achievement in the early history of organic chemistry. Their work exemplified the power of systematic investigation, synthesis, and analysis in unraveling the complexities of the molecular world. While the experimental techniques of the 19th century were rudimentary by modern standards, the logical framework and meticulous execution of their experiments laid a solid foundation for the future development of organic chemistry and, by extension, the fields of medicinal chemistry and drug development. This historical perspective not only illuminates the origins of our current knowledge but also serves as an inspiration for the continued exploration of the vast chemical landscape.

References

Theoretical and Computational Exploration of Uramil's Molecular Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uramil (5-aminobarbituric acid), a derivative of barbituric acid, presents a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. Understanding its molecular geometry, stability, and vibrational properties is crucial for elucidating its structure-activity relationships and potential therapeutic applications. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study the molecular structure of this compound and related compounds. Due to a scarcity of specific computational studies on this compound, this guide leverages data from its parent molecule, barbituric acid, and the closely related nucleobase, uracil, to illustrate the application of computational chemistry in this field. The principles and protocols described herein are directly applicable to the computational investigation of this compound.

Tautomerism and Molecular Stability

Like uracil and other barbituric acid derivatives, this compound can exist in several tautomeric forms. Computational studies are essential to determine the relative stability of these tautomers, which can significantly influence the molecule's chemical reactivity and biological function. Theoretical and experimental studies on barbituric acid and its derivatives have shown that the keto-tautomer is generally the most stable form in the gas phase and in solution.[1]

The relative energies of different tautomers are typically calculated using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose. The calculated energy differences can be used to predict the equilibrium populations of the tautomers.

Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles, defines its molecular geometry.[2] Computational chemistry provides a powerful tool for determining the optimized geometry of molecules like this compound.

Table 1: Calculated Geometric Parameters for the Diketo Tautomer of Uracil

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2=O21.217O2=C2-N1123.5
N1-C21.383C2-N1-C6121.3
N1-H11.011N1-C6-C5116.3
C6-N11.381C6-C5-C4120.4
C5-C61.345C5-C4=O4124.7
C4-C51.455C5-C4-N3114.9
C4=O41.211C4-N3-C2126.8
N3-C41.380N3-C2=O2122.2
N3-H31.012H1-N1-C2116.5
C5-H51.082H3-N3-C4116.3

Note: Data is based on DFT calculations for uracil and serves as a representative example.[3]

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding.[4][5] Computational methods can be used to calculate the vibrational frequencies and intensities, which aids in the interpretation of experimental spectra. Anharmonic frequency calculations often provide better agreement with experimental data compared to harmonic approximations.[6][7]

Table 2: Calculated and Experimental Vibrational Frequencies for Uracil (cm⁻¹)

Vibrational ModeCalculated (Anharmonic)Experimental (IR)
N1-H stretch34363400
N3-H stretch34153375
C5-H stretch30853080
C6-H stretch30503045
C2=O2 stretch17161715
C4=O4 stretch16951690
Ring deformation14561455
Ring breathing784783

Note: Data is based on studies of uracil and serves as an illustrative example.[6]

Experimental Protocols

Computational Details for Molecular Structure and Vibrational Analysis

A common computational protocol for investigating the molecular structure and vibrational frequencies of a molecule like this compound involves the following steps:

  • Initial Structure Generation: The initial 3D structure of the this compound molecule, including its different tautomers, is built using molecular modeling software.

  • Geometry Optimization: The geometry of each tautomer is optimized to find the minimum energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8]

  • Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Tautomer Energy Analysis: The total electronic energies of the optimized tautomers are compared to determine their relative stabilities.

  • Anharmonic Corrections: To improve the accuracy of the calculated vibrational frequencies, anharmonic corrections can be applied using methods like Vibrational Second-Order Perturbation Theory (VPT2).[7]

  • Solvent Effects: The influence of a solvent environment can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), during geometry optimization and frequency calculations.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Computational_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_analysis 3. Property Analysis cluster_output 4. Results start Define this compound Tautomers build Build Initial 3D Structures start->build dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->dft_opt freq_check Frequency Calculation (Check for Imaginary Frequencies) dft_opt->freq_check geom_params Optimized Geometries (Bond Lengths, Angles) dft_opt->geom_params vib_analysis Vibrational Frequency Analysis (Anharmonic Corrections) freq_check->vib_analysis energy_analysis Relative Tautomer Energy (Determine Stability) freq_check->energy_analysis spec_sim Simulate IR/Raman Spectra vib_analysis->spec_sim vib_freqs Vibrational Frequencies & Intensities vib_analysis->vib_freqs rel_energies Tautomer Stabilities energy_analysis->rel_energies

Caption: Computational workflow for the theoretical study of this compound's molecular structure.

Tautomer_Relationship Uramil_Keto This compound (Keto Form) Uramil_Enol1 This compound (Enol Form 1) Uramil_Keto->Uramil_Enol1 Tautomerization Uramil_Enol2 This compound (Enol Form 2) Uramil_Keto->Uramil_Enol2 Tautomerization Uramil_Enol1->Uramil_Enol2

Caption: Tautomeric relationships of the this compound molecule.

References

The Pivotal Role of Uramil and Its Derivatives in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uramil (5-aminouracil) and its structural isomer, 6-aminouracil, are fundamental heterocyclic building blocks in the field of organic synthesis. Their inherent reactivity and versatile functional groups make them indispensable precursors for a wide array of biologically significant molecules, including widely consumed stimulants, therapeutic agents, and essential biomolecules. This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound and its derivatives, leading to the production of caffeine, theophylline, uric acid, and the antihypertensive drug urapidil. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthetic Pathways and Methodologies

The synthetic utility of this compound and its derivatives lies in the strategic manipulation of the amino and pyrimidine ring functionalities. Key transformations often involve nitrosation or nitration at the 5-position, followed by reduction to a highly reactive diamino intermediate. This intermediate is a cornerstone for the construction of fused imidazole rings, characteristic of purine alkaloids like caffeine and theophylline, as well as uric acid.

Synthesis of Theophylline and Caffeine

The synthesis of theophylline and caffeine, both xanthine alkaloids, typically commences with a methylated aminouracil derivative. The general strategy involves the formation of a 5,6-diaminouracil intermediate, which then undergoes cyclization to form the fused imidazole ring of the xanthine core.

A common starting material for this pathway is 6-aminouracil, which is first methylated to produce 6-amino-1,3-dimethyluracil. This intermediate is then subjected to nitrosation and reduction to yield 5,6-diamino-1,3-dimethyluracil. Subsequent cyclization with a one-carbon synthon, such as formic acid or s-triazine, furnishes theophylline.[1][2] Caffeine can then be synthesized by the methylation of theophylline.[3] An alternative route can start from uracil, which is first methylated, then nitrated, reduced, and cyclized to form theophylline.[3][4]

Logical Workflow for Theophylline and Caffeine Synthesis

G Uracil Uracil Dimethyluracil 1,3-Dimethyluracil Uracil->Dimethyluracil Methylation Nitro_DMU 5-Nitro-1,3-dimethyluracil Dimethyluracil->Nitro_DMU Nitration Amino_DMU 5-Amino-1,3-dimethyluracil Nitro_DMU->Amino_DMU Reduction Theophylline Theophylline Amino_DMU->Theophylline Cyclization Caffeine Caffeine Theophylline->Caffeine Methylation

Caption: Synthesis pathway from Uracil to Caffeine via Theophylline.

Synthesis of Uric Acid

Uric acid, the final product of purine metabolism in humans, can be synthesized from this compound derivatives through a similar strategy involving the formation of a diaminouracil intermediate. The reaction of 5-nitroso-6-aminouracils with glyoxylic acid provides a simple pathway to uric acid derivatives.[5] The biosynthesis of uric acid involves the oxidation of xanthine, which itself is derived from other purines.[6][7]

Conceptual Pathway to Uric Acid Synthesis

G Aminouracil 6-Aminouracil Derivative Nitroso_AU 5-Nitroso-6-aminouracil Derivative Aminouracil->Nitroso_AU Nitrosation Diamino_U 5,6-Diaminouracil Derivative Nitroso_AU->Diamino_U Reduction Uric_Acid Uric Acid Derivative Diamino_U->Uric_Acid Cyclization (e.g., with Glyoxylic Acid)

Caption: General synthesis route to Uric Acid derivatives from Aminouracils.

Synthesis of Urapidil Intermediate

Urapidil is an antihypertensive drug whose synthesis involves a key intermediate derived from a uracil derivative. A crucial step is the synthesis of 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil. This is typically achieved through the reaction of 1,3-dimethyl-6-hydroxyuracil with 3-amino-1-propanol.[8][9]

Experimental Workflow for Urapidil Intermediate Synthesis

G Start Start: Reaction Setup Reactants Add 1,3-dimethyl-6-hydroxyuracil, 3-amino-1-propanol, and sodium sulfite solution Start->Reactants Heating Heat to 150-160 °C (90-120 min) Reactants->Heating Cooling1 Cool to 60-65 °C Heating->Cooling1 Extraction Add Cyclohexane and Reflux Cooling1->Extraction Filtering1 Filter Extraction->Filtering1 Cooling2 Cool Filtrate to 5-9 °C (Stand for 30-35 h) Filtering1->Cooling2 Filtering2 Filter Precipitated Crystals Cooling2->Filtering2 Washing Wash with Saline and Acetonitrile Filtering2->Washing Drying Dehydrate Washing->Drying Recrystallization Recrystallize from Isopropanol Drying->Recrystallization Product Final Product: 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil Recrystallization->Product

Caption: Workflow for the synthesis of a key Urapidil intermediate.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps involved in the production of the target molecules, compiled from various literature sources.

Table 1: Synthesis of Theophylline and Caffeine Intermediates

Starting MaterialProductReagents and ConditionsYield (%)Reference
6-Aminouracil6-Amino-1,3-dimethyluracilDimethyl sulfate, NaOH solution, water, ice-salt bathHigh[2]
1,3-Dimethyluracil5-Nitro-1,3-dimethyluracilNitric acid, Sulfuric acidGood[3]
5-Nitro-1,3-dimethyluracil5-Amino-1,3-dimethyluracilIron, Hydrochloric acidGood[3]
5,6-Diamino-1,3-dimethyluracilTheophyllines-Triazine, Toluene, 100-120°CHigh[2]
TheophyllineCaffeineMethylating agent (e.g., CD3I), Dimsyl sodium, THF86[3]

Table 2: Synthesis of Urapidil Intermediate

Starting MaterialProductReagents and ConditionsYield (%)Reference
1,3-Dimethyl-6-hydroxyuracil1,3-Dimethyl-6-(3-hydroxypropyl)aminouracil3-Amino-1-propanol, Sodium sulfite, 150-160°C84-91[8][9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of the target compounds.

Protocol 1: Synthesis of 5,6-Diaminouracil from 6-Aminouracil

This protocol details the nitrosation of 6-aminouracil followed by reduction to 5,6-diaminouracil.

Materials:

  • 6-Aminouracil

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Water

Procedure:

  • A suspension of 6-aminouracil in water is prepared in a three-necked flask equipped with a stirrer.[10]

  • Glacial acetic acid is cautiously added to the stirred mixture.[10]

  • A solution of sodium nitrite in water is then added, leading to the formation of a rose-red precipitate of 5-nitroso-6-aminouracil.[10]

  • The nitroso compound is filtered and washed with ice water.[10]

  • The moist 5-nitroso-6-aminouracil is transferred back to the flask, and warm water is added to form a slurry.[10]

  • The slurry is heated on a steam bath, and solid sodium hydrosulfite is added portion-wise until the red color disappears, indicating the reduction to 5,6-diaminouracil.[10]

  • The resulting 5,6-diaminouracil can then be isolated.

Protocol 2: Synthesis of 1,3-Dimethyl-6-(3-hydroxypropyl)aminouracil (Urapidil Intermediate)

This protocol describes the synthesis of a key intermediate for the drug urapidil.[8][9]

Materials:

  • 1,3-Dimethyl-6-hydroxyuracil (0.61 mol)

  • 3-Amino-1-propanol (0.72-0.75 mol)

  • Sodium sulfite solution (0.16 mol)

  • Cyclohexane

  • Saline solution

  • Acetonitrile

  • Dehydrating agent (e.g., anhydrous potassium carbonate)

  • Isopropanol

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1,3-dimethyl-6-hydroxyuracil, 3-amino-1-propanol, and sodium sulfite solution.[8][9]

  • Control the stirring speed at 130-160 rpm and raise the solution temperature to 150-160°C. Maintain this temperature for 90-120 minutes.[8][9]

  • Reduce the solution temperature to 60-65°C and add 230 ml of cyclohexane. Reflux for 30-50 minutes.[8][9]

  • Filter the mixture and cool the filtrate to 5-9°C. Let it stand for 30-35 hours to allow for crystallization.[8][9]

  • Filter the precipitated crystals.[8][9]

  • Wash the crystals successively with a saline solution and then with acetonitrile.[8][9]

  • Dehydrate the crystals using a suitable dehydrating agent.[8][9]

  • Recrystallize the product from isopropanol to obtain white crystals of 1,3-dimethyl-6-(3-hydroxypropyl)aminouracil. An example yield reported is 84%.[9]

Protocol 3: Synthesis of Theophylline from 5,6-Diamino-1,3-dimethyluracil

This protocol outlines the cyclization step to form the theophylline core.

Materials:

  • 5,6-Diamino-1,3-dimethyluracil (DADMU)

  • s-Triazine

  • Toluene

Procedure:

  • Place 5,6-diamino-1,3-dimethyluracil, s-triazine, and toluene in a reaction vessel.[2]

  • Heat the mixture to approximately 80°C with stirring until bubble formation ceases.[2]

  • Increase the temperature to 100-120°C and maintain for 1-2 hours.[2]

  • After the reaction is complete, add cold water to wash the mixture.[2]

  • Theophylline can then be obtained through reduced pressure distillation.[2]

Conclusion

This compound and its derivatives are undeniably central to the synthesis of a multitude of high-value organic compounds. The methodologies outlined in this guide, from the multi-step synthesis of caffeine and theophylline to the targeted preparation of the urapidil intermediate, highlight the strategic importance of these pyrimidine-based precursors. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers aiming to optimize existing synthetic routes and develop novel derivatives with potential therapeutic applications. The continued exploration of the reactivity of this compound and its analogs will undoubtedly pave the way for future innovations in drug discovery and organic synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Uramil-Related Compounds

Introduction

This compound, or 5-aminobarbituric acid, is a pyrimidine derivative that forms the structural core of several biologically significant molecules. While this compound itself is primarily a synthetic precursor, its related compounds are found across various natural sources, from plants to DNA damaged by oxidative stress. These compounds, characterized by the pyrimidine ring system, exhibit a range of biological activities and are subjects of intense research in pharmacology, toxicology, and molecular biology.

This technical guide provides a comprehensive overview of the natural occurrence and biosynthetic pathways of key this compound-related compounds, including 5-hydroxyuracil, divicine, isothis compound, and lathyrine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on their origins, formation, and the experimental methods used for their study.

Natural Occurrence of this compound-Related Compounds

This compound-related compounds are not ubiquitous but are found in specific biological contexts. Their presence can be a normal part of an organism's metabolism, a product of cellular stress, or a defense mechanism.

  • 5-Hydroxyuracil : This compound is not typically a constituent of healthy, undamaged DNA. Instead, it arises from the oxidative deamination of cytosine residues in DNA, a process initiated by reactive oxygen species (ROS)[1][2]. Its presence is a marker of oxidative DNA damage and it is potentially mutagenic as it can mispair with adenine during DNA replication[1][2].

  • Divicine and Isothis compound : These toxic aglycones are found in plants of the Vicia genus, most notably the faba bean (Vicia faba L.)[3][4]. They do not exist in their free form in the plant but are stored as the inactive β-glucosides, vicine and convicine, respectively[4][5]. Hydrolysis of these glucosides, either by endogenous plant enzymes upon tissue damage or by microbial enzymes in the digestive tract, releases the reactive divicine and isothis compound[3][6].

  • Lathyrine : This non-proteinogenic amino acid is found in plants of the genus Lathyrus (vetchlings) and has also been reported in the protist Euglena gracilis[7].

The following table summarizes the natural sources of these key this compound-related compounds.

CompoundNatural Source(s)Specific Location/ContextReferences
5-Hydroxyuracil All aerobic organismsDNA, arising from oxidative deamination of cytosine[1][2][8]
Divicine Vicia faba (Faba Bean), Lathyrus sativusFormed from the hydrolysis of its precursor, Vicine[3][4][5]
Isothis compound Vicia faba (Faba Bean)Formed from the hydrolysis of its precursor, Convicine[3][4]
Lathyrine Lathyrus tingitanus (Tangier pea), Euglena gracilisSeeds, general metabolism[7]

Biosynthesis of this compound-Related Compounds

The biosynthesis of this compound-related compounds is intrinsically linked to the central metabolic pathway of pyrimidine synthesis. The de novo pyrimidine pathway provides the foundational molecules that are subsequently modified to create this diverse group of compounds.

De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules. It begins with carbamoyl phosphate and aspartate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived[9][10]. This pathway is highly conserved across organisms[10].

The key steps are:

  • Formation of carbamoyl phosphate.

  • Synthesis of carbamoyl aspartate.

  • Ring closure to form dihydroorotate.

  • Oxidation to orotate.

  • Addition of a ribose-5-phosphate group from PRPP to form orotidine-5'-monophosphate (OMP).

  • Decarboxylation of OMP to yield uridine-5'-monophosphate (UMP).

UMP is then phosphorylated to UTP, which can be subsequently converted to cytidine triphosphate (CTP), the precursor for cytosine in nucleic acids[9].

de_novo_pyrimidine precursors Glutamine + Bicarbonate + Aspartate cp Carbamoyl Phosphate precursors->cp CPSII ca Carbamoyl Aspartate cp->ca ATCase dho Dihydroorotate ca->dho DHOase orotate Orotate dho->orotate DHODH omp OMP orotate->omp OPRTase ump UMP omp->ump OMP-DC utp UTP ump->utp Kinases ctp CTP utp->ctp CTP Synthase

Caption: Overview of the De Novo Pyrimidine Biosynthesis Pathway.

Biosynthesis of Specific this compound-Related Compounds

5-Hydroxyuracil is not synthesized enzymatically via a dedicated pathway but is a product of DNA damage. It is formed in situ within the DNA strand through the oxidative deamination of a cytosine base[1][2]. Reactive oxygen species (ROS), such as hydroxyl radicals, attack the cytosine base, leading to the formation of unstable intermediates like cytosine glycol, which then deaminate and dehydrate to yield 5-hydroxyuracil[2].

hydroxyuracil_formation cluster_dna dna DNA Strand cytosine Cytosine Residue damage Oxidative Damage cytosine->damage Oxidative Deamination ros Reactive Oxygen Species (ROS) ros->damage hydroxyuracil 5-Hydroxyuracil Residue damage->hydroxyuracil

Caption: Formation of 5-Hydroxyuracil via Oxidative DNA Damage.

Divicine and isothis compound are the toxic aglycones of the pyrimidine glucosides vicine and convicine, respectively. The biosynthesis of vicine and convicine in Vicia faba is not fully elucidated but is believed to originate from the pyrimidine nucleotide pool. The final and critical step for the formation of the toxic compounds is the hydrolysis of the glycosidic bond. This reaction is catalyzed by β-glucosidase enzymes[6].

divicine_formation cluster_precursors Precursors cluster_products Toxic Aglycones vicine Vicine (in Faba Bean) divicine Divicine vicine->divicine vicine->divicine Hydrolysis convicine Convicine (in Faba Bean) isothis compound Isothis compound convicine->isothis compound convicine->isothis compound Hydrolysis enzyme β-glucosidase enzyme->vicine Hydrolysis enzyme->convicine Hydrolysis glucose1 Glucose glucose2 Glucose

Caption: Hydrolytic release of Divicine and Isothis compound.

Experimental Protocols

The study of this compound-related compounds requires robust methods for their extraction, identification, and quantification, as well as for elucidating their biosynthetic pathways.

Isolation and Quantification of Vicine and Convicine from Faba Beans

This protocol describes a general method for the analysis of vicine and convicine using High-Performance Liquid Chromatography (HPLC).

Objective: To extract and quantify vicine and convicine from faba bean flour.

Methodology:

  • Extraction:

    • Weigh 1.0 g of finely ground faba bean flour into a 15 mL centrifuge tube.

    • Add 10 mL of 0.1 M acetic acid.

    • Vortex thoroughly for 2 minutes to ensure complete mixing.

    • Incubate in a water bath at 80°C for 20 minutes, with intermittent vortexing every 5 minutes.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 5% methanol in 20 mM potassium phosphate buffer, pH 7.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 274 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard solutions of vicine and convicine of known concentrations (e.g., from 1 to 100 µg/mL).

    • Generate a standard curve by plotting peak area against concentration for each compound.

    • Calculate the concentration of vicine and convicine in the sample extracts by comparing their peak areas to the standard curve.

Workflow for Studying Biosynthesis

Elucidating the biosynthetic pathway of a compound like lathyrine or the vicine/convicine precursors often involves stable isotope labeling studies.

biosynthesis_workflow start Hypothesize Precursors (e.g., Aspartate, UMP) labeling Synthesize or Procure Isotopically Labeled Precursors (e.g., ¹³C, ¹⁵N) start->labeling feeding Administer Labeled Precursors to the Organism (e.g., Lathyrus seedlings) labeling->feeding incubation Incubate Under Controlled Conditions feeding->incubation extraction Extract Metabolites from Tissues incubation->extraction analysis Analyze Target Compound (e.g., Lathyrine) using LC-MS/MS or NMR extraction->analysis results Determine Isotope Incorporation Pattern analysis->results conclusion Confirm Precursor-Product Relationship and Refine Biosynthetic Pathway results->conclusion

Caption: Experimental workflow for biosynthetic pathway elucidation.

Biological Roles and Signaling

While not classical signaling molecules, some this compound-related compounds have profound biological effects.

Divicine-Induced Oxidative Stress

The toxicity of divicine is most pronounced in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). G6PD is crucial for maintaining a high level of NADPH in red blood cells, which in turn is required to keep glutathione in its reduced state. Reduced glutathione is a primary antioxidant that protects cells from oxidative damage.

Divicine is a potent oxidizing agent that, in the presence of oxygen, generates reactive oxygen species. This leads to the rapid oxidation of reduced glutathione. In G6PD-deficient individuals, the cell's capacity to regenerate reduced glutathione is impaired. The resulting massive oxidative stress leads to hemoglobin damage, the formation of Heinz bodies, and ultimately, hemolytic anemia—a condition known as favism[4][5].

favism_pathway divicine Divicine Ingestion ros_high Increased ROS divicine->ros_high Generates g6pd G6PD Deficiency nadph_low Low NADPH Regeneration g6pd->nadph_low Leads to gsh_depletion Glutathione (GSH) Depletion nadph_low->gsh_depletion Impairs Regeneration oxidative_stress Massive Oxidative Stress gsh_depletion->oxidative_stress Causes ros_high->gsh_depletion Oxidizes hemolysis Hemolytic Anemia (Favism) oxidative_stress->hemolysis Results in

Caption: Logical pathway of Divicine-induced hemolysis in G6PD deficiency.

Conclusion

The this compound family of pyrimidine derivatives represents a fascinating intersection of primary metabolism, natural product chemistry, and toxicology. From the fundamental de novo pyrimidine pathway spring precursors that, through diverse modifications, lead to compounds with significant biological impact. 5-Hydroxyuracil serves as a biomarker for oxidative stress, while divicine and isothis compound are potent toxins responsible for the ancient disease of favism. Understanding the natural occurrence and biosynthesis of these molecules not only provides insight into fundamental biological processes but also informs strategies for crop improvement, food safety, and the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to continue exploring the complex world of these important natural compounds.

References

Physicochemical Characterization of Uramil Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Uramil powder (5-aminobarbituric acid). The following sections detail key characteristics, present quantitative data in structured tables, outline experimental protocols for characterization, and provide visual representations of experimental workflows. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

General Properties of this compound

This compound, also known by its systematic IUPAC name 5-amino-1,3-diazinane-2,4,6-trione, is a pyrimidine derivative.[1] It presents as a white to light yellow or light red crystalline powder.[2] This compound serves as an important intermediate in the synthesis of various dyes, pharmaceuticals, and pesticides.[3]

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources to provide a consolidated reference.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 118-78-5[1][2]
Molecular Formula C₄H₅N₃O₃[1][2][3]
Molecular Weight 143.1 g/mol [1][2]
Appearance White to light yellow/red crystalline powder[2]
Melting Point 290 °C[3]
pKa 7.19 ± 0.20 (Predicted)[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Topological Polar Surface Area 101 Ų[1][2]

Table 2: Solubility Profile

SolventSolubilitySource
Water Insoluble in cold water, slightly soluble[2][3]
Alcohol Slightly soluble, almost insoluble in cold alcohol[3]
Ether Soluble[3]
Chloroform Hardly soluble[3]
Carbon Tetrachloride Hardly soluble[3]
Carbon Disulfide Hardly soluble[3]

Experimental Protocols for Characterization

This section outlines the detailed methodologies for key experiments used in the physicochemical characterization of this compound powder.

Powder X-Ray Diffraction (PXRD)

Objective: To determine the crystalline structure and phase purity of this compound powder.

Methodology: A finely ground and homogenized sample of this compound powder is packed into a sample holder. The sample is then analyzed using an X-ray diffractometer. X-rays are generated, filtered to produce monochromatic radiation, and directed at the sample.[4] The instrument scans the sample over a range of 2θ angles while detecting the diffracted X-rays.[4] The resulting diffraction pattern, which shows peak intensity as a function of the diffraction angle, is then compared to standard reference patterns for phase identification.[4]

experimental_workflow_pxrd cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Processing p1 Grind this compound Powder p2 Homogenize Powder p1->p2 p3 Pack Sample Holder p2->p3 a1 Mount Sample in Diffractometer p3->a1 a2 Generate & Direct X-rays a1->a2 a3 Scan 2θ Angles a2->a3 a4 Detect Diffracted X-rays a3->a4 d1 Generate Diffraction Pattern a4->d1 d2 Compare to Reference Database d1->d2 d3 Identify Crystalline Phase d2->d3

PXRD Experimental Workflow
Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability, decomposition profile, and phase transitions of this compound powder.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed simultaneously. A small, accurately weighed sample of this compound powder is placed in a crucible. The crucible is then heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[5] TGA measures the change in mass of the sample as a function of temperature, indicating events like dehydration or decomposition.[6][7] DSC measures the heat flow into or out of the sample compared to a reference, identifying endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) transitions.[6][8]

experimental_workflow_thermal cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation p1 Weigh this compound Sample p2 Place in Crucible p1->p2 a1 Load into TGA/DSC Instrument p2->a1 a2 Heat at Controlled Rate a1->a2 a3 Measure Mass Change (TGA) a2->a3 a4 Measure Heat Flow (DSC) a2->a4 d1 Analyze Thermogram (TGA) a3->d1 d2 Analyze DSC Curve a4->d2 d3 Determine Thermal Events d1->d3 d2->d3

TGA/DSC Experimental Workflow
Vibrational Spectroscopy (FTIR/Raman)

Objective: To identify the functional groups present in the this compound molecule and to obtain a characteristic molecular fingerprint.

Methodology: For Fourier-Transform Infrared (FTIR) spectroscopy, a small amount of this compound powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory. The sample is then exposed to a beam of infrared light, and the instrument measures the absorption of light at different frequencies, which correspond to the vibrational frequencies of the molecular bonds.[9]

For Raman spectroscopy, a monochromatic laser is focused on the powder sample. The instrument collects the inelastically scattered light, and the frequency shifts relative to the incident laser frequency provide information about the vibrational modes of the molecule.[9] FTIR is particularly sensitive to polar bonds, while Raman is more sensitive to non-polar, symmetric bonds, making them complementary techniques.[10]

logical_relationship_spectroscopy cluster_sample This compound Powder Sample cluster_techniques Vibrational Spectroscopy Techniques cluster_info Information Obtained cluster_output Combined Output Sample This compound FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Info_FTIR Absorption of IR Light (Polar Bonds) FTIR->Info_FTIR Info_Raman Inelastic Scattering of Laser Light (Non-polar Bonds) Raman->Info_Raman Output Molecular Fingerprint & Functional Group Identification Info_FTIR->Output Info_Raman->Output

Complementary Nature of FTIR and Raman Spectroscopy
Particle Size and Morphology Analysis

Objective: To determine the particle size distribution and observe the shape and surface characteristics of this compound powder.

Methodology: Particle size distribution can be measured using techniques like laser diffraction or spatial filter velocimetry.[11] For morphology analysis, Scanning Electron Microscopy (SEM) is commonly employed.[12] A small amount of this compound powder is mounted on a sample stub using conductive adhesive and may be sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then placed in the SEM chamber, which is evacuated to a high vacuum. A focused beam of electrons is scanned across the sample surface, and the resulting signals (e.g., secondary electrons, backscattered electrons) are used to generate high-resolution images of the particle morphology.[12]

Stability Studies

Objective: To evaluate how the quality of this compound powder changes over time under the influence of various environmental factors such as temperature, humidity, and light.[13]

Methodology: Stability studies are conducted by storing samples of this compound powder in controlled environmental chambers according to ICH guidelines.[14] The conditions typically include long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) storage.[13] Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for key attributes such as appearance, purity (by HPLC), moisture content, and crystalline form (by PXRD).[13] Forced degradation studies, where the substance is exposed to more severe stress conditions (e.g., acid, base, oxidation, heat, light), are also performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[15]

References

Methodological & Application

Standard protocols for the synthesis of Uramil in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Uramil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of this compound (5-aminobarbituric acid), a key intermediate in the synthesis of various compounds of medicinal and biological interest, including uric acid and its derivatives. The primary protocol detailed below is the reduction of nitrobarbituric acid, a reliable method with a good yield.

Synthetic Pathways Overview

This compound can be synthesized through several routes. The most common and well-documented method in a research laboratory setting is the reduction of a nitro-substituted barbituric acid. Other reported methods include the reduction of alloxan derivatives and the amination of 5-halobarbituric acids. This document will focus on the reduction of nitrobarbituric acid.

Logical Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Drying start Start: Assemble Glassware and Reagents reagents Weigh Nitrobarbituric Acid and Tin (mossy) start->reagents acid_prep Prepare Concentrated HCl reagents->acid_prep heating Heat Nitrobarbituric Acid and HCl acid_prep->heating addition Add Tin and more HCl to the hot mixture heating->addition completion Continue heating until reaction is complete (loss of yellow color) addition->completion dissolution Add more HCl to dissolve the product completion->dissolution filtration Hot filter with Norite to decolorize dissolution->filtration crystallization Cool filtrate to induce crystallization filtration->crystallization collection Collect this compound by filtration crystallization->collection washing Wash with dilute HCl and then water collection->washing drying Dry the final product washing->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Protocol: Synthesis of this compound via Reduction of Nitrobarbituric Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1] It details the reduction of 5-nitrobarbituric acid (violuric acid) using mossy tin and concentrated hydrochloric acid.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
5-Nitrobarbituric Acid173.09100 g (0.58 mol)Starting material.
Mossy Tin118.71250 g (2.1 gram atoms)Reducing agent.
Concentrated HCl36.46~4 LReagent and solvent.
Norite (Activated Carbon)-As neededFor decolorization.
Distilled Water18.02As neededFor washing.
Ice-As neededFor cooling.
Equipment
  • 5 L round-bottom flask

  • Heating mantle or water bath

  • Reflux condenser

  • Sintered-glass funnel

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Experimental Procedure
  • Reaction Setup : In a 5 L flask, combine 100 g (0.58 mol) of 5-nitrobarbituric acid and 600 mL of concentrated hydrochloric acid. Heat the mixture on a boiling water bath.

  • Reduction : To the hot mixture, add 250 g (2.1 gram atoms) of mossy tin and an additional 400 mL of concentrated hydrochloric acid over a period of about 30 minutes. Continue heating the mixture. The reaction is complete when the yellow color of the nitrobarbituric acid is no longer visible in the liquid.[1]

  • Dissolution and Decolorization : Add approximately 3 L more of concentrated hydrochloric acid to the reaction mixture and heat until all the white solid (this compound) dissolves. Add a small amount of Norite (activated carbon) to the hot solution and filter through a sintered-glass funnel.[1]

  • Crystallization : Allow the hot filtrate to stand in an icebox overnight. This compound will precipitate out of the solution. If crystallization does not occur, the solution may need to be concentrated under reduced pressure and cooled again.[1]

  • Isolation and Washing : Collect the precipitated this compound on a filter. Wash the product thoroughly with liberal quantities of dilute hydrochloric acid, followed by a final wash with water to remove any tin salts.[1]

  • Drying : Dry the resulting white powder. The yield of this compound, which does not melt below 400°C, is typically between 40–46 g (63–73% of the theoretical amount).[1] The product is a fine, white powder that may turn pink or red upon standing.[1]

Chemical Reaction Pathway

G Nitrobarbituric Acid This compound Nitrobarbituric Acid->this compound  Sn, HCl (conc.) lab2 This compound (5-Aminobarbituric Acid) lab1 5-Nitrobarbituric Acid

Caption: Reduction of 5-nitrobarbituric acid to this compound.

Alternative Synthetic Approaches

While the reduction of nitrobarbituric acid is a robust method, other synthetic routes have been reported in the literature, although detailed, reproducible protocols for a research lab setting are less commonly published.

  • From Alloxantin : this compound has been obtained by boiling alloxantin with ammonium chloride.[1]

  • From Alloxan Phenylhydrazone : Reduction of alloxan phenylhydrazone with tin and hydrochloric acid also yields this compound.[1]

  • From Barbituric Acid Derivatives : The synthesis often involves the creation of a 5-substituted barbituric acid, such as a 5-bromo derivative, which can then undergo amination.[2][3]

These alternative methods may be suitable for specific research applications but may require more extensive optimization and development compared to the well-established protocol provided above.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling concentrated hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction between tin and hydrochloric acid can be vigorous. Add reagents slowly and monitor the reaction temperature.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Disclaimer: This document is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

References

The Versatility of Uramil: A Scaffold for Therapeutic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uramil, also known as 5-aminouracil, is a pyrimidine derivative that serves as a versatile starting material in the synthesis of a wide array of therapeutic compounds. Its unique chemical structure, featuring both a uracil core and a reactive amino group, allows for diverse modifications, leading to the development of potent anticancer, antiviral, and antibacterial agents. This document provides detailed application notes and experimental protocols for the synthesis of therapeutic compounds derived from this compound, highlighting its significance in medicinal chemistry.

I. Application in Anticancer Drug Synthesis: The Case of 5-Fluorouracil (5-FU) Analogs

This compound is a key precursor in the synthesis of various anticancer agents. While the direct conversion of this compound to the widely used chemotherapeutic drug 5-Fluorouracil (5-FU) is not the most common industrial route, the this compound scaffold is central to creating a multitude of other potent anticancer molecules. The primary mechanism of action for many uracil-based anticancer drugs is the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[1] By blocking TS, these compounds disrupt the production of thymidine, a necessary component of DNA, leading to "thymineless death" in rapidly dividing cancer cells.[2]

Furthermore, metabolites of these drugs can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[1][2] The tumor suppressor protein p53 often plays a crucial role in mediating this apoptotic response.[3]

Quantitative Data for this compound-Derived Anticancer Agents
CompoundTarget Cancer Cell LineIC50 (µM)Reference
5-Fluorouracil (5-FU)HCT116 (Colon Carcinoma)~50[1]
5-FU Derivative 1 B16 (Melanoma)8.5[4]
5-FU Derivative 2 K562 (Leukemia)12.3[4]
5-FU Derivative 3 CHO (Ovarian)>50[4]
5-FU Derivative 4 HeLa (Cervical Carcinoma)7.8[5]
5-FU Derivative 5 AMJ13 (Breast Carcinoma)9.2[5]
Experimental Protocol: Synthesis of a 5-Fluorouracil-1-yl Acetic Acid Derivative

This protocol details the synthesis of a derivative of 5-FU, a key uracil-based therapeutic. This general methodology can be adapted for the synthesis of various N-1 substituted uracil compounds.

Materials:

  • 5-Fluorouracil (5-FU)

  • Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Stirring apparatus

  • pH meter

  • Filtration apparatus

Procedure:

  • Dissolve 5-FU (6.5 g, 50 mmol) and potassium hydroxide (5.6 g, 100 mmol) in 20 ml of water in a round-bottom flask.[5]

  • Add a solution of chloroacetic acid (7.16 g, 75 mmol) in 15 ml of water to the mixture.[5]

  • Stir the resulting mixture at room temperature for 30 minutes.[5]

  • Adjust the pH of the reaction mixture to 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.[5]

  • Reflux the mixture for 2 hours.[6]

  • Cool the reaction mixture to room temperature and then acidify to pH 2 with concentrated hydrochloric acid.[6]

  • Cool the solution to 4°C for 2 hours to allow for crystallization.[6]

  • Collect the resulting crystals by suction filtration.[6]

  • Wash the crystals with cold water and dry to yield 5-fluorouracil-1-carboxylic acid.[6]

Mechanism of Action: 5-FU Induced Apoptosis

The anticancer activity of 5-FU and its derivatives is largely attributed to the induction of apoptosis in cancer cells. A key pathway involved is the p53 signaling cascade.

G 5-FU Induced Apoptosis Pathway FU 5-Fluorouracil TS Thymidylate Synthase Inhibition FU->TS DNA_RNA Incorporation into DNA & RNA FU->DNA_RNA DNA_Damage DNA Damage TS->DNA_Damage DNA_RNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 5-FU signaling pathway leading to apoptosis.

II. Application in Antiviral Drug Synthesis

This compound and its derivatives have demonstrated significant potential in the development of antiviral agents. By modifying the uracil structure, medicinal chemists can design molecules that selectively target viral enzymes, such as polymerases or proteases, thereby inhibiting viral replication. These compounds have shown activity against a range of viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

Quantitative Data for this compound-Derived Antiviral Agents
CompoundVirusEC50 (µg/mL)Reference
(E)-5-(2-bromovinyl)uracil derivativeVZV (Kawaguchi)0.027[7]
(E)-5-(2-chlorovinyl)uracil derivativeVZV (Kawaguchi)0.070[7]
(E)-5-(2-iodovinyl)uracil derivativeVZV (Kawaguchi)0.054[7]
5-CyanouridineVaccinia virus>100[8]
5-Cyano-2'-deoxyuridineVaccinia virus~20[8]
Experimental Protocol: Synthesis of 5-Substituted Uracil Nucleoside Analogs

This protocol outlines a general method for the synthesis of 5-substituted uracil nucleosides, a class of compounds with demonstrated antiviral activity.

Materials:

  • 5-Bromouracil

  • Appropriate amine

  • Quinoline

  • Ethylene glycol

  • Water

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, create a mixture of 5-bromouracil (2.0 g, 10.47 mmol), the desired amine (20.95 mmol), quinoline (1.9 mL, 16.08 mmol), and ethylene glycol (50 mL).[9]

  • Reflux the mixture for 1 hour.[9]

  • Cool the reaction to room temperature and add 250 mL of cold water to solidify the product.[9]

  • Filter the precipitate and wash it with water (3 x 50 mL) to remove residual ethylene glycol.[9]

  • Wash the solid with ethyl acetate (3 x 15 mL) to remove traces of quinoline and unreacted amine.[9]

  • Dry the resulting solid to obtain the 5-aminouracil derivative.[9]

Experimental Workflow: Synthesis of Antiviral this compound Derivatives

The synthesis of antiviral compounds from this compound often involves a multi-step process to introduce the desired functionalities.

G General Workflow for Antiviral Synthesis Start This compound (5-Aminouracil) Step1 Reaction with Isothiocyanate Start->Step1 Intermediate1 Thiourea Derivative Step1->Intermediate1 Step2 Cyclization with Acetylene Dicarboxylate Intermediate1->Step2 Product Thiazolidinone Derivative Step2->Product Evaluation Antiviral Activity Screening Product->Evaluation

Caption: Workflow for synthesizing antiviral thiazolidinones.

III. Application in Antibacterial Drug Synthesis

The uracil scaffold is also a promising starting point for the development of novel antibacterial agents. Derivatives of this compound have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds can vary, but they often interfere with essential bacterial processes such as cell wall synthesis or DNA replication.

Quantitative Data for this compound-Derived Antibacterial Agents
CompoundBacterial StrainMIC (µg/mL)Reference
N-acyl-5-hydroxypyrazoline derivativeS. aureus0.1 - 10[10]
N,N'-diacylhydrazine derivativeE. coli0.1 - 10[10]
Thiazolo[4,5-d]pyrimidine derivative A B. subtilis2[11]
Thiazolo[4,5-d]pyrimidine derivative B S. aureus2[11]
Pyrimidodiazepine 5a S. aureus>500[6]
Pyrimidodiazepine 5b P. aeruginosa50[6]
Experimental Protocol: Synthesis of Thiazolo[4,5-d]pyrimidines from 5-Aminouracil

This protocol describes the synthesis of thiazolo[4,5-d]pyrimidine derivatives, a class of compounds with potential antibacterial activity, starting from 5-aminouracil.

Materials:

  • 5-Aminouracil

  • Aryl isothiocyanate

  • Methanol

  • Triethylamine (Et3N)

  • Dimethyl acetylenedicarboxylate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reflux a mixture of 5-aminouracil (1 equivalent) and the appropriate aryl isothiocyanate (1 equivalent) in methanol containing a catalytic amount of triethylamine.[11]

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain the crude uracil-thio derivative.[11]

  • React the uracil-thio derivative with dimethyl acetylenedicarboxylate in ethanol to yield the corresponding thiazolidin-4-one derivative.[11]

  • Purify the product by recrystallization from a suitable solvent.[11]

Logical Relationship: From this compound to Antibacterial Action

The structural modifications of this compound are key to achieving antibacterial efficacy.

G This compound to Antibacterial Activity This compound This compound Scaffold Modification Chemical Modification (e.g., Heterocycle Formation) This compound->Modification Derivative This compound Derivative Modification->Derivative Target Bacterial Target (e.g., Enzyme, Cell Wall) Derivative->Target Inhibition Inhibition of Bacterial Growth Target->Inhibition

Caption: Path from this compound to antibacterial effect.

References

Application Notes and Protocols: Uramil as a Precursor for Murexide in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols on the use of uramil, primarily through its derivative murexide (ammonium purpurate), as a versatile colorimetric reagent. Murexide, synthesized from this compound, serves as an excellent indicator and complexing agent for the quantitative determination of various metal ions and for the detection of reactive oxygen species (ROS).

Introduction to Murexide and its Synthesis from this compound

This compound (5-aminobarbituric acid) is a key precursor in the synthesis of murexide (ammonium purpurate). Murexide is the ammonium salt of purpuric acid and functions as a highly effective colorimetric indicator. Its utility in analytical chemistry stems from its ability to form distinctly colored complexes with a variety of metal ions and its susceptibility to bleaching by reactive oxygen species. The synthesis of murexide from this compound can be achieved by boiling this compound with mercury oxide or by heating alloxantin in ammonia gas to 100°C.[1] In solution, murexide exhibits a range of colors depending on the pH, from yellow in strongly acidic conditions to reddish-purple in weakly acidic solutions and blue-purple in alkaline solutions.[1]

Colorimetric Determination of Metal Ions

Murexide is widely employed as a colorimetric reagent for the quantitative analysis of several metal ions, most notably calcium (Ca²⁺), but also copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), thorium (Th⁴⁺), and rare earth metals.[1] The underlying principle of these assays is the formation of a colored complex between murexide and the target metal ion, leading to a measurable change in the solution's absorbance.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the colorimetric determination of various metal ions using murexide.

AnalyteMethodWavelength (λmax)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Molar Absorptivity (ε)
Calcium (Ca²⁺)Spectrophotometry532 nm[2]-0.0048 µg/mL[2]0.0163 µg/mL[2]-
Cadmium (Cd²⁺)Spectrophotometry483 nm0.5-7.0 mg/L37 ppb-11856 L·mol⁻¹·cm⁻¹
Lead (Pb²⁺)Spectrophotometry504 nm0.75-12.0 ppm171 ppb-2422 L·mol⁻¹·cm⁻¹

Experimental Protocols

Preparation of Murexide Indicator Solution

For accurate and reproducible results, proper preparation of the murexide indicator is crucial. Two common methods are provided below:

Method A: Murexide Indicator Solution in Ethylene Glycol

  • Weigh 150 mg of murexide powder.

  • Dissolve the powder in 100 g of absolute ethylene glycol.[3]

  • Store the solution in a tightly capped, dark bottle. This solution should be prepared fresh as it is unstable under alkaline conditions.[3]

Method B: Solid Murexide Indicator Mixture

  • Weigh 200 mg of murexide powder.

  • Weigh 100 g of solid sodium chloride (NaCl).

  • Grind the murexide and NaCl together to a fine powder (40-50 mesh).[3]

  • Store the mixture in a tightly stoppered bottle.

Protocol for Colorimetric Determination of Calcium in Milk Powder

This protocol details the spectrophotometric determination of calcium in a solid matrix, such as high-calcium milk powder, using murexide.[2]

Reagents and Materials:

  • Murexide indicator solution

  • 0.1 N Sodium Hydroxide (NaOH)

  • 6 N Nitric Acid (HNO₃)

  • Standard calcium solution (1 ppm)

  • Distilled water

  • 50 mL and 25 mL volumetric flasks

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation (Dry Digestion):

    • Accurately weigh a sample of high-calcium milk powder.

    • Perform a dry digestion of the sample using 6 N nitric acid.

    • Neutralize the resulting filtrate with 0.1 N NaOH.

    • Dilute the neutralized filtrate to a known volume with distilled water.

  • Color Development:

    • Pipette 0.02 mL of the prepared sample solution into a 25 mL volumetric flask.

    • Add 1 mL of the murexide indicator solution.

    • Add 2 mL of 0.1 N NaOH to adjust the pH to 12-13.

    • Dilute the solution to the 25 mL mark with distilled water.

    • Shake the flask until the solution is homogeneous.

  • Spectrophotometric Measurement:

    • Determine the maximum absorption wavelength (λmax) of the calcium-murexide complex, which is approximately 532 nm.[2]

    • Measure the absorbance of the sample solution at 532 nm against a reagent blank.

  • Quantification:

    • Prepare a calibration curve using standard calcium solutions of known concentrations.

    • Determine the calcium concentration in the sample by comparing its absorbance to the calibration curve.

Protocol for Murexide Bleaching Assay for Reactive Oxygen Species (ROS)

This assay is based on the principle that reactive oxygen species, such as superoxide and hydroxyl radicals, will bleach the color of murexide, leading to a decrease in its absorbance at 520 nm.[4]

Principle:

Murexide (colored) + ROS → Alloxan derivative (colorless)[4]

A detailed, step-by-step experimental protocol for this assay is currently not well-documented in the readily available literature. Further research is required to establish specific reagent concentrations, incubation times, and procedures for different biological samples.

Visualizations

Synthesis of Murexide from this compound

G Synthesis of Murexide from this compound This compound This compound (5-aminobarbituric acid) Murexide Murexide (Ammonium Purpurate) This compound->Murexide Boiling or Heating Reagent Mercury Oxide (HgO) or Alloxantin + Ammonia Reagent->Murexide

Caption: Synthesis pathway of Murexide from this compound.

Colorimetric Detection of Calcium Workflow

G Workflow for Colorimetric Calcium Detection cluster_prep Sample and Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample containing Ca²⁺ Mix Mix Sample, Murexide, and Buffer Sample->Mix Murexide Murexide Indicator Murexide->Mix Buffer Alkaline Buffer (pH 12-13) Buffer->Mix Complex Formation of Pink Ca²⁺-Murexide Complex Mix->Complex Spectro Measure Absorbance at λmax (532 nm) Complex->Spectro Quant Quantify Ca²⁺ Concentration using Calibration Curve Spectro->Quant G Signaling Pathway for Metal Ion Detection Metal Metal Ion (e.g., Ca²⁺) Complex Metal-Murexide Complex (Pink) Metal->Complex Murexide Murexide (Purple) Murexide->Complex Signal Colorimetric Signal (Change in Absorbance) Complex->Signal G Murexide Bleaching Assay for ROS Detection ROS Reactive Oxygen Species (e.g., O₂⁻, •OH) Murexide Murexide (Colored) ROS->Murexide Oxidation Product Colorless Product (Alloxan derivative) Murexide->Product Signal Decrease in Absorbance at 520 nm Product->Signal

References

High-performance liquid chromatography (HPLC) methods for Uramil analysis

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for precise and reliable analytical methods for Uramil (5-aminobarbituric acid) is noted across the pharmaceutical and research sectors. High-performance liquid chromatography (HPLC) stands out as a robust and sensitive technique for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound, designed for researchers, scientists, and professionals in drug development.

Application Note: Reverse-Phase HPLC for the Analysis of this compound

This application note outlines a reverse-phase HPLC method for the quantitative analysis of this compound. The methodology is based on the separation of this compound on a Newcrom R1 column, which is a reverse-phase column with low silanol activity, making it suitable for polar compounds like this compound.[1]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters can be adjusted to optimize the separation based on the specific instrumentation and laboratory conditions. For mass spectrometry (MS) compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[1]

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 5% B to 30% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for this method. These values are representative and may vary depending on the specific HPLC system and experimental conditions.

ParameterResult
Retention Time Approximately 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98-102%

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

  • Stock Standard Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and make up to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Accurately weigh and transfer a portion of the sample containing this compound to a volumetric flask.

  • Add a suitable volume of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Make up to the final volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Diagrams and Visualizations

Experimental Workflow for this compound HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Uramil_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation E Sample Injection A->E B Mobile Phase Preparation C HPLC System Equilibration B->C D Standard Injection & Calibration Curve C->D D->E F Peak Integration E->F G Quantification F->G

Caption: Workflow for this compound HPLC Analysis.

References

Application Notes & Protocols: Utilizing Uramil in the Study of Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of scientific literature, we have found that Uramil (5-aminobarbituric acid) is not a commonly utilized compound for the study of enzyme kinetics. There is a significant lack of published data regarding its specific enzyme targets, inhibitory constants (Kᵢ), IC₅₀ values, or detailed protocols for its use in enzymatic assays.

Research on barbituric acid and its derivatives has indicated some inhibitory activity against enzymes involved in pyrimidine biosynthesis and other enzymes like urease and tyrosinase. However, these studies do not specifically identify this compound as the active compound or provide the quantitative kinetic data necessary for detailed application notes.

Therefore, to fulfill the core requirements of your request for detailed application notes on an inhibitor used in enzyme kinetics, we have pivoted to a closely related and extensively studied compound: 5-Fluorouracil (5-FU) . 5-FU is a uracil analog that is a cornerstone of chemotherapy and a well-characterized inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis.

The following application notes and protocols for 5-Fluorouracil are provided as a comprehensive example of the content you requested and to serve as a valuable resource for studying enzyme inhibition.

Application Notes: Utilizing 5-Fluorouracil in the Study of Thymidylate Synthase Kinetics

Introduction

5-Fluorouracil (5-FU) is a pyrimidine analog that, upon intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), acts as a potent inhibitor of thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS by FdUMP is a classic example of mechanism-based inhibition and serves as a critical model for studying enzyme kinetics and drug-target interactions.

Mechanism of Action

FdUMP acts as a suicide inhibitor of thymidylate synthase. It forms a stable ternary covalent complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. This complex formation effectively inactivates the enzyme, leading to a depletion of dTMP, which in turn inhibits DNA replication and repair, ultimately causing cell death in rapidly dividing cells.

Applications

  • Drug Screening and Development: Understanding the kinetics of TS inhibition by 5-FU and its analogs is crucial for the development of new anticancer agents.

  • Enzyme Mechanism Studies: The interaction between 5-FU, TS, and the folate cofactor provides a powerful system for investigating the catalytic mechanism of the enzyme.

  • Resistance Studies: Kinetic assays can be used to characterize mutations in TS that lead to 5-FU resistance.

Data Presentation

The following table summarizes key kinetic parameters for the inhibition of human thymidylate synthase by FdUMP.

ParameterValueEnzyme SourceConditions
Kᵢ (FdUMP) ~1-10 nMRecombinant HumanpH 7.4, 37°C
Kₘ (dUMP) ~5-20 µMRecombinant HumanpH 7.4, 37°C
Vₘₐₓ VariesRecombinant HumanDependent on enzyme concentration
IC₅₀ VariesCell-based assaysDependent on cell line and assay conditions

Experimental Protocols

Protocol 1: In Vitro Inhibition of Thymidylate Synthase by 5-Fluorouracil (as FdUMP)

This protocol describes a spectrophotometric assay to determine the kinetic parameters of thymidylate synthase inhibition by FdUMP. The assay measures the decrease in absorbance at 340 nm as the cofactor, N⁵,N¹⁰-methylenetetrahydrofolate, is oxidized to dihydrofolate.

Materials:

  • Recombinant human thymidylate synthase

  • 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP)

  • Deoxyuridine monophosphate (dUMP)

  • N⁵,N¹⁰-Methylenetetrahydrofolate

  • NADPH

  • Dihydrofolate reductase (for cofactor regeneration, optional)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of thymidylate synthase, dUMP, FdUMP, and N⁵,N¹⁰-methylenetetrahydrofolate in assay buffer.

    • Prepare a range of FdUMP concentrations to determine Kᵢ and IC₅₀.

    • Prepare a range of dUMP concentrations to determine Kₘ.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of thymidylate synthase solution.

    • Add 10 µL of FdUMP solution at various concentrations (or buffer for control).

    • Add 10 µL of N⁵,N¹⁰-methylenetetrahydrofolate.

    • Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of dUMP solution at various concentrations.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus dUMP concentration to determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.

    • Plot V₀ versus FdUMP concentration to determine the IC₅₀.

    • Use Dixon or Cheng-Prusoff equations to calculate the Kᵢ value from the IC₅₀.

Mandatory Visualizations

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP DHF Dihydrofolate TS->DHF MTHF N⁵,N¹⁰-Methylene- tetrahydrofolate MTHF->TS FdUMP FdUMP (from 5-FU) FdUMP->TS Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up reactions in 96-well plate Reagents->Setup Incubate Pre-incubate with inhibitor Setup->Incubate Initiate Initiate reaction with substrate Incubate->Initiate Measure Measure absorbance change over time Initiate->Measure Calculate Calculate initial velocities (V₀) Measure->Calculate Plot Plot kinetic data (Michaelis-Menten, Dixon) Calculate->Plot Determine Determine Kₘ, Vₘₐₓ, IC₅₀, Kᵢ Plot->Determine

Application Notes and Protocols for Testing the Biological Activity of Uramil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uramil, a derivative of barbituric acid, and its analogues represent a class of heterocyclic compounds with significant potential in drug discovery. Exhibiting a wide spectrum of biological activities, these derivatives are being investigated for their therapeutic applications, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. The diverse mechanisms of action necessitate a comprehensive and systematic approach to evaluate their biological efficacy.

These application notes provide detailed experimental protocols for assessing the key biological activities of this compound derivatives. The methodologies outlined herein are established and widely used in the fields of pharmacology and toxicology, ensuring robust and reproducible data generation. This document is intended to serve as a comprehensive guide for researchers engaged in the preclinical evaluation of novel this compound-based compounds. The protocols cover the assessment of cytotoxicity, apoptosis induction, anti-inflammatory potential, antioxidant capacity, and specific enzyme inhibition.

I. Assessment of Cytotoxic Activity

A primary screening step for anticancer drug candidates is the evaluation of their cytotoxic effects on cancer cell lines. The MTT and XTT assays are reliable colorimetric methods to determine cell viability by measuring the metabolic activity of cells.[1][2]

Protocol 1: MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][3] The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO, typically at a final concentration of <0.5%).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Protocol 2: XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[1][6]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • XTT labeling mixture (XTT and an electron-coupling reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm.[1]

Data Presentation: Cytotoxicity

The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines

This compound DerivativeCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-748[Value]
Derivative BMCF-748[Value]
Derivative AA54948[Value]
Derivative BA54948[Value]

Experimental Workflow for Cytotoxicity Assays

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 24/48/72h C->D E Add MTT or XTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (MTT only) F->G MTT Assay H Measure absorbance F->H XTT Assay G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining compound cytotoxicity.

II. Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The following protocols can be used to determine if this compound derivatives induce apoptosis.

Protocol 3: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent label (like FITC) to detect apoptotic cells.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.[8]

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8]

Data Interpretation:

  • Viable cells: Annexin V-FITC negative and PI negative.[8]

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.[8]

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[8]

Protocol 4: Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound derivatives as described for the cytotoxicity assays.

  • Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.[8]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Presentation: Apoptosis

The results of the Annexin V/PI staining are presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necroctic). For the caspase activity assay, the data is presented as the fold increase in caspase activity compared to the untreated control.

Table 2: Apoptosis Induction by this compound Derivatives in a Cancer Cell Line

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsCaspase-3/7 Activity (Fold Change)
Control[Value][Value][Value]1.0
Derivative A[Value][Value][Value][Value]
Derivative B[Value][Value][Value][Value]

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation (FADD, TRADD) DeathReceptor->DISC ProCaspase8 Pro-caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 Bcl2Family Bcl-2 Family (Bax, Bak) Caspase8->Bcl2Family via Bid/tBid ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-caspase-9 Apaf1->ProCaspase9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 ProCaspase9->Caspase9 in Apoptosome ProCaspase9->Apoptosome Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

III. Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[9]

Protocol 5: NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene.

Materials:

  • This compound derivatives

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Cell culture medium

  • Inducing agent (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.

  • Induction: Stimulate the cells with an inducing agent like TNF-α to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Add the luciferase assay reagent and measure the luminescence.

Data Presentation: Anti-inflammatory Activity

The results are presented as the percentage of inhibition of NF-κB activity compared to the induced, untreated control. IC50 values can also be calculated.

Table 3: Inhibition of NF-κB Activity by this compound Derivatives

This compound DerivativeConcentration (µM)% Inhibition of NF-κB Activity
Derivative C1[Value]
Derivative C10[Value]
Derivative C50[Value]

NF-κB Signaling Pathway

G cluster_nfkb NF-κB Signaling Pathway cluster_nucleus Nuclear Events Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB->IkB Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB_P degrades NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammatory Cytokines) NFkB_active->Gene_expression NFkB_in_nucleus NF-κB DNA DNA NFkB_in_nucleus->DNA Transcription Transcription DNA->Transcription

Caption: The canonical NF-κB signaling pathway.

IV. Assessment of Antioxidant Activity

Oxidative stress is involved in the pathogenesis of many diseases. The antioxidant capacity of this compound derivatives can be evaluated using the following cell-free assays.

Protocol 6: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing a color change from violet to yellow.[10]

Materials:

  • This compound derivatives

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the this compound derivatives with the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10]

Protocol 7: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[10]

Materials:

  • This compound derivatives

  • ABTS solution

  • Potassium persulfate

  • Ethanol or PBS

  • 96-well plates

  • Spectrophotometer

Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Reaction Mixture: Mix various concentrations of the this compound derivatives with the ABTS radical solution.

  • Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

Data Presentation: Antioxidant Activity

The antioxidant activity is expressed as the percentage of radical scavenging activity. IC50 values (the concentration of the compound that scavenges 50% of the radicals) can also be determined.

Table 4: Antioxidant Activity of this compound Derivatives

This compound DerivativeDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Derivative D[Value][Value]
Derivative E[Value][Value]

V. Assessment of Enzyme Inhibition

This compound derivatives may exert their biological effects by inhibiting specific enzymes. The following is a general protocol for enzyme inhibition assays that can be adapted for specific enzymes of interest.

Protocol 8: General Enzyme Inhibition Assay

Materials:

  • Purified enzyme (e.g., CDK2, DHFR, TS, RdRp, FAAH)

  • Substrate for the enzyme

  • This compound derivatives

  • Assay buffer

  • 96-well plates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the this compound derivative in the assay buffer.[11]

  • Reaction Initiation: Initiate the reaction by adding the substrate.[11]

  • Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time.[11]

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the this compound derivative.

Data Presentation: Enzyme Inhibition

The inhibitory activity is expressed as the IC50 value.

Table 5: Enzyme Inhibitory Activity of this compound Derivatives

This compound DerivativeTarget EnzymeIC50 (µM)
Derivative FCDK2[Value]
Derivative GDHFR[Value]
Derivative HRdRp[Value]

Enzyme Inhibition Workflow

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with this compound derivative A->B C Initiate reaction by adding substrate B->C D Monitor reaction kinetically C->D E Calculate initial velocities D->E F Determine % inhibition and IC50 E->F

Caption: General workflow for enzyme inhibition assays.

Potential Enzyme Targets and Associated Pathways for this compound Derivatives

Anticancer Activity:

  • CDK2 Inhibition and Cell Cycle Regulation:

    G cluster_cdk2 CDK2 in G1/S Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylation pRb_P P-pRb pRb->pRb_P E2F E2F pRb->E2F S_phase_genes S-phase Genes E2F->S_phase_genes Transcription G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Uramil_derivative This compound Derivative Uramil_derivative->CDK2

    Caption: Inhibition of CDK2 by this compound derivatives can block the G1/S cell cycle transition.

  • DHFR and Thymidylate Synthase Inhibition in Nucleotide Synthesis:

    G cluster_nucleotide Nucleotide Synthesis Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH THF->DHF DHFR Dihydrofolate Reductase (DHFR) dUMP dUMP dTMP dTMP dUMP->dTMP Methylene-THF DNA_synthesis DNA Synthesis dTMP->DNA_synthesis TS Thymidylate Synthase (TS) Uramil_derivative_DHFR This compound Derivative Uramil_derivative_DHFR->DHFR Uramil_derivative_TS This compound Derivative Uramil_derivative_TS->TS

    Caption: this compound derivatives can inhibit DNA synthesis by targeting DHFR and TS.

Antiviral Activity:

  • RNA-dependent RNA Polymerase (RdRp) Inhibition:

    G cluster_rdrp Viral RNA Replication Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Polymerization Replication_blocked Replication Blocked RdRp->Replication_blocked NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Uramil_derivative This compound Derivative (Non-nucleoside inhibitor) Uramil_derivative->RdRp

    Caption: this compound derivatives can inhibit viral replication by targeting RdRp.

Anti-inflammatory Activity:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition:

    G cluster_faah FAAH Signaling Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) Anandamide->CB1_CB2 Activation Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid Anti_inflammatory_effects Anti-inflammatory Effects CB1_CB2->Anti_inflammatory_effects Uramil_derivative This compound Derivative Uramil_derivative->FAAH

    Caption: Inhibition of FAAH by this compound derivatives can enhance endocannabinoid signaling, leading to anti-inflammatory effects.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the biological activities of novel this compound derivatives. By employing these standardized assays, researchers can obtain reliable and comparable data on the cytotoxic, apoptotic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties of their compounds. This comprehensive approach is crucial for identifying promising lead candidates for further preclinical and clinical development. The provided diagrams of key signaling pathways offer a visual representation of the potential mechanisms of action, aiding in the interpretation of experimental results and the formulation of new hypotheses.

References

Uramil as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Uramil, also known as 5-aminobarbituric acid, is a pyrimidine derivative that serves as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, including the presence of a reactive amino group at the C5 position and two amide functionalities within the pyrimidine ring, make it an ideal precursor for the construction of a diverse array of fused heterocyclic systems. These resulting novel compounds often exhibit significant biological activities, positioning them as promising candidates for drug discovery and development, particularly in the areas of oncology and infectious diseases. This document provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines using this compound as the key starting material, and summarizes their biological evaluation.

Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidines as Potential Anticancer Agents

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as purine bioisosteres. This structural similarity allows them to interact with various biological targets, including protein kinases, which are crucial regulators of cell cycle progression. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound provides a convenient entry point to this privileged scaffold.

Experimental Protocols:

Protocol 1.1: Synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives.

This protocol describes a two-step synthesis of substituted pyrazolo[3,4-d]pyrimidines starting from 5-aminouracil (this compound). The initial step involves the formation of a hydrazone, which is subsequently cyclized to the desired fused heterocyclic system.

Step 1: Synthesis of 6-(2-benzylidenehydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

  • A mixture of 6-hydrazinyl-1,3-dimethyluracil (derived from 6-aminouracil) (1.0 mmol) and benzaldehyde (1.0 mmol) in 20 mL of ethanol is prepared in a round-bottom flask.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the hydrazone intermediate.

Step 2: Oxidative cyclization to 1,3-dimethyl-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

  • The hydrazone from Step 1 (1.0 mmol) is suspended in 15 mL of an appropriate solvent such as acetic acid or ethanol.

  • An oxidizing agent, for example, iron(III) chloride (FeCl3) (1.2 mmol), is added portion-wise to the suspension.

  • The mixture is stirred at room temperature or gentle heat for 2-4 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then poured into ice-cold water, and the precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure pyrazolo[3,4-d]pyrimidine derivative.

Data Presentation:

Table 1: Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives.

Compound IDR-group (at phenyl ring)Yield (%)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
PZP-1 H7815.2 ± 1.321.5 ± 2.1
PZP-2 4-Cl828.9 ± 0.912.3 ± 1.5
PZP-3 4-OCH37525.1 ± 2.530.8 ± 3.2
PZP-4 4-NO2855.4 ± 0.67.9 ± 0.8

Note: The data presented are representative and compiled from various literature sources for illustrative purposes.

Visualization:

synthetic_workflow_PZP This compound This compound (5-Aminouracil) Hydrazinyluracil 6-Hydrazinyluracil Derivative This compound->Hydrazinyluracil Hydrazinolysis Hydrazone Hydrazone Intermediate Hydrazinyluracil->Hydrazone Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Hydrazone PZP Pyrazolo[3,4-d]pyrimidine Derivative Hydrazone->PZP Oxidative Cyclization Bioassay Anticancer Activity Assay PZP->Bioassay

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Application Note 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines with Potential Kinase Inhibitory Activity

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including potent inhibition of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize these complex molecules in a single step from simple starting materials, with this compound being a key component.

Experimental Protocols:

Protocol 2.1: One-Pot Synthesis of Dihydropyrido[2,3-d]pyrimidine Derivatives.

This protocol outlines a three-component reaction between 5-aminouracil, an aromatic aldehyde, and a C-H activated acid like malononitrile.

  • A mixture of 5-aminouracil (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) is prepared in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (15 mL).

  • A catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), is added to the mixture.

  • The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to yield the pure pyrido[2,3-d]pyrimidine derivative.

Data Presentation:

Table 2: Synthesis and Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives.

Compound IDR-group (at phenyl ring)Yield (%)CDK2 IC50 (µM)EGFR IC50 (µM)
PDP-1 H851.2 ± 0.15.8 ± 0.6
PDP-2 4-Br880.8 ± 0.073.1 ± 0.3
PDP-3 3,4-di-Cl910.5 ± 0.051.9 ± 0.2
PDP-4 4-OH792.5 ± 0.38.2 ± 0.9

Note: The data presented are representative and compiled from various literature sources for illustrative purposes.

Visualization:

MCR_workflow_PDP cluster_reactants Reactants This compound This compound MCR One-Pot Multicomponent Reaction This compound->MCR Aldehyde Aromatic Aldehyde Aldehyde->MCR Malononitrile Malononitrile Malononitrile->MCR PDP Pyrido[2,3-d]pyrimidine Derivative MCR->PDP Cyclocondensation KinaseAssay Kinase Inhibition Assay PDP->KinaseAssay

Caption: Multicomponent reaction for pyrido[2,3-d]pyrimidines.

Signaling Pathway Visualization

The synthesized this compound-based heterocyclic compounds, particularly the pyrido[2,3-d]pyrimidine derivatives, have shown potential as kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and a downstream kinase cascade, which can be targeted by such inhibitors.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/Sos RTK->Grb2 Activates Ligand Growth Factor Ligand->RTK Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound-Derived Kinase Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK

Caption: Generic kinase signaling pathway targeted by inhibitors.

This compound is a readily accessible and highly effective starting material for the synthesis of diverse and biologically active heterocyclic compounds. The protocols and data presented herein demonstrate the utility of this compound in constructing pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds with significant potential in anticancer drug discovery. The multicomponent reaction strategies, in particular, offer an efficient and sustainable route to these valuable molecules. Further exploration of this compound-based chemistry is warranted to uncover novel therapeutic agents.

Unveiling the Dance of Life: Protocols for Studying Uramil-Biomolecule Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the interactions between uramil and various biomolecules. Understanding these interactions is crucial for elucidating biological mechanisms and for the development of novel therapeutics. Due to the limited availability of direct studies on this compound, this guide leverages protocols and data from studies on the closely related molecule, uracil, and its derivatives. These established methods provide a robust framework for designing and executing experiments with this compound.

Core Techniques for Interaction Analysis

Several powerful biophysical techniques can be employed to characterize the binding of small molecules like this compound to biomolecules. This guide focuses on four key methods:

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

  • Surface Plasmon Resonance (SPR): A label-free optical method for real-time monitoring of binding events, yielding kinetic and affinity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-level structural and dynamic information about the interaction in solution.

  • Fluorescence Spectroscopy: A versatile technique that can be used in various formats to study binding through changes in fluorescence properties.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule in solution. A single ITC experiment can determine the binding affinity (K_a), dissociation constant (K_d), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[1][2]

Application Note:

ITC is particularly valuable for understanding the driving forces behind the this compound-biomolecule interaction. An enthalpically driven interaction (negative ΔH) suggests strong hydrogen bonding or van der Waals forces, while an entropically driven interaction (positive TΔS) often points to the release of bound water molecules (hydrophobic effect). This information is critical for rational drug design and lead optimization.[3][4] The technique is label-free and performed in-solution, providing data on unmodified molecules in their native state.[5]

Quantitative Data: Thermodynamic Parameters of Uracil-Amino Acid Interactions

The following table summarizes the thermodynamic parameters for the complex formation of uracil with various aromatic amino acids in a phosphate buffer at pH 7.4 and 298.15 K. This data can serve as a baseline for designing and interpreting ITC experiments with this compound.

Interacting MoleculesBinding Constant (K_b) / M⁻¹Gibbs Free Energy (ΔG°) / kJ·mol⁻¹Enthalpy (ΔH°) / kJ·mol⁻¹Entropy (TΔS°) / kJ·mol⁻¹
Uracil + L-Tryptophan166 ± 8-12.7 ± 0.1-28.2 ± 0.7-15.5
Uracil + L-Phenylalanine50 ± 2-9.7 ± 0.1-19.3 ± 0.5-9.6
Uracil + L-Histidine27 ± 1-8.2 ± 0.1-12.5 ± 0.4-4.3

Data adapted from a mini-review on the thermodynamics of complexation of amino acids and peptides with nucleic bases.

Experimental Protocol: ITC

This protocol provides a general framework for conducting an ITC experiment to study the interaction of this compound with a target protein.

1. Sample Preparation:

  • Protein Solution (in the cell):
  • Prepare the protein solution at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).[2] The protein should be extensively dialyzed against the same buffer to ensure a perfect match.
  • The required volume is typically around 300-400 µL.[6]
  • Ensure the protein is pure and free of aggregates by centrifugation or filtration.[7]
  • This compound Solution (in the syringe):
  • Prepare the this compound solution in the exact same buffer used for the protein.
  • The concentration should be 10-20 times higher than the protein concentration (e.g., 100-1000 µM).[8]
  • The required volume is typically around 100-250 µL.[6]
  • Buffer:
  • Degas all solutions thoroughly before use to prevent air bubbles.[2]

2. Instrument Setup:

  • Set the experimental temperature (e.g., 25 °C).
  • Set the stirring speed (e.g., 750 rpm).
  • Set the injection parameters:
  • Number of injections: 19-29
  • Injection volume: 1-2 µL for the initial injection and 2-4 µL for subsequent injections.
  • Spacing between injections: 150-180 seconds.

3. Experimental Run:

  • Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution. This value will be subtracted from the binding data.[5]
  • Load the protein solution into the sample cell and the this compound solution into the injection syringe.
  • Equilibrate the system until a stable baseline is achieved.
  • Start the titration experiment.

4. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change for each injection.
  • Subtract the heat of dilution from the integrated data.
  • Plot the corrected heat per mole of injectant against the molar ratio of this compound to protein.
  • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to determine K_d, n, and ΔH.
  • Calculate ΔG and ΔS using the following equations:
  • ΔG = -RT * ln(K_a)
  • ΔG = ΔH - TΔS

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (10-50 µM) prep_this compound Prepare this compound Solution (10-20x Protein Conc.) prep_buffer Prepare & Degas Buffer load_samples Load Samples into ITC Instrument prep_buffer->load_samples control_exp Control Titration (this compound into Buffer) load_samples->control_exp binding_exp Binding Titration (this compound into Protein) load_samples->binding_exp correct Correct for Heat of Dilution control_exp->correct integrate Integrate Raw Data binding_exp->integrate integrate->correct plot Plot Binding Isotherm correct->plot fit Fit Data to Binding Model plot->fit thermo Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fit->thermo

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for monitoring biomolecular interactions in real-time.[9] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized. The other partner (the analyte) flows over the surface, and the binding and dissociation are monitored as a function of time.

Application Note:

SPR is ideal for determining the kinetics (association rate constant, k_on, and dissociation rate constant, k_off) and affinity (K_d) of the this compound-biomolecule interaction.[10] This information is invaluable for understanding the stability of the complex and for structure-activity relationship (SAR) studies in drug discovery. The real-time nature of the data can also reveal more complex binding mechanisms.

Quantitative Data:
Analyte (Small Molecule)Ligand (Protein)k_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)
Compound XTarget Protein Y1.5 x 10⁵3.0 x 10⁻³20
Compound ZTarget Protein Y5.0 x 10⁴2.5 x 10⁻²500

This is example data to illustrate the output of an SPR experiment.

Experimental Protocol: SPR

This protocol outlines the general steps for an SPR experiment to analyze the interaction of this compound with a target protein.

1. Sample Preparation:

  • Ligand (Protein):
  • Prepare the protein in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). The protein should be pure and at a concentration of 20-50 µg/mL.[11]
  • Analyte (this compound):
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentrations should span a range around the expected K_d (e.g., 0.1x to 10x K_d).[12]
  • Buffers:
  • Prepare running buffer, immobilization buffer, and regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

2. Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).
  • Activate the sensor surface using a mixture of EDC and NHS.[13]
  • Inject the protein solution over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[13]
  • Deactivate the remaining active groups with ethanolamine.

3. Analyte Binding Assay:

  • Equilibrate the system with running buffer until a stable baseline is achieved.
  • Inject the different concentrations of this compound over the immobilized protein surface, typically from the lowest to the highest concentration.
  • Include a buffer-only injection as a control (blank).
  • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.[12]
  • After each binding cycle, inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

4. Data Analysis:

  • Subtract the response from the reference flow cell and the blank injection from the binding data.
  • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand (Protein) activate Activate Sensor Chip prep_ligand->activate prep_analyte Prepare Analyte (this compound) Dilution Series inject_analyte Inject this compound Concentrations prep_analyte->inject_analyte prep_buffers Prepare Buffers prep_buffers->activate immobilize Immobilize Ligand activate->immobilize deactivate Deactivate Surface immobilize->deactivate deactivate->inject_analyte regenerate Regenerate Surface inject_analyte->regenerate subtract_blanks Subtract Blanks & References inject_analyte->subtract_blanks regenerate->inject_analyte Next Concentration fit_curves Fit Sensorgrams to Binding Model subtract_blanks->fit_curves determine_kinetics Determine kon, koff, & Kd fit_curves->determine_kinetics

Caption: Workflow for a Surface Plasmon Resonance experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying biomolecular interactions at atomic resolution in solution.[14] For small molecule-protein interactions, NMR can be used to identify the binding site on the protein, determine the structure of the complex, and measure binding affinity.

Application Note:

For the interaction of this compound with a protein, Chemical Shift Perturbation (CSP) mapping is a common NMR experiment.[15] By acquiring 2D ¹H-¹⁵N HSQC spectra of an isotope-labeled protein in the absence and presence of this compound, changes in the chemical shifts of specific amino acid residues upon binding can be monitored. Residues with significant chemical shift changes are likely to be part of the binding site.

Quantitative Data:

Specific NMR-derived binding data for this compound is not available in the search results. The table below shows example data that can be obtained from an NMR titration experiment.

BiomoleculeLigandDissociation Constant (K_d) from CSP
¹⁵N-labeled Protein XThis compound50 µM

This is example data to illustrate the output of an NMR titration experiment.

Experimental Protocol: NMR Chemical Shift Perturbation (CSP)

This protocol describes an NMR titration experiment to map the binding site of this compound on a protein and determine the dissociation constant.[16]

1. Sample Preparation:

  • Protein:
  • Express and purify ¹⁵N-labeled protein.
  • Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.8) containing 10% D₂O.
  • This compound:
  • Prepare a concentrated stock solution of this compound in the same NMR buffer.

2. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
  • Add increasing amounts of the this compound stock solution to the protein sample to achieve a series of molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:this compound).
  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

3. Data Analysis:

  • Process and assign the NMR spectra.
  • For each assigned backbone amide resonance, calculate the combined chemical shift perturbation (CSP) at each titration point using the following equation:
  • CSP = √[ (Δδ_H)² + (α * Δδ_N)² ]
  • where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.2).
  • Plot the CSP values for each residue against the molar ratio of this compound to protein.
  • Fit the titration curves for significantly perturbed residues to a one-site binding model to determine the dissociation constant (K_d).
  • Map the residues with the largest CSPs onto the 3D structure of the protein to visualize the binding site.

Visualization: NMR CSP Workflow

NMR_CSP_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep_protein Prepare ¹⁵N-labeled Protein ref_spec Acquire Reference ¹H-¹⁵N HSQC prep_protein->ref_spec prep_this compound Prepare this compound Stock titration Titrate this compound into Protein prep_this compound->titration ref_spec->titration acq_spectra Acquire ¹H-¹⁵N HSQC at each point titration->acq_spectra assign_spectra Assign Spectra acq_spectra->assign_spectra calc_csp Calculate Chemical Shift Perturbations (CSPs) assign_spectra->calc_csp plot_csp Plot CSPs vs. Molar Ratio calc_csp->plot_csp map_binding_site Map Binding Site on Structure calc_csp->map_binding_site fit_kd Fit Titration Curves to get Kd plot_csp->fit_kd

Caption: Workflow for an NMR Chemical Shift Perturbation experiment.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study biomolecular interactions in various formats, including fluorescence quenching and fluorescence polarization.

Application Note:

Fluorescence Quenching: If the biomolecule has intrinsic fluorescence (e.g., from tryptophan residues) that is altered upon this compound binding, this change can be monitored to determine binding affinity. Alternatively, a fluorescent probe can be used.[17]

Fluorescence Polarization (FP): This technique is well-suited for studying the binding of a small fluorescently labeled molecule (a this compound derivative or a competing ligand) to a larger biomolecule. When the small fluorescent molecule binds to the larger molecule, its rotation slows down, leading to an increase in the polarization of the emitted light.[18]

Quantitative Data:

The following table presents example data from a fluorescence quenching study of Nile Blue in the presence of uracil derivatives, illustrating the kind of data obtainable.

Quencher (Uracil Derivative)Bimolecular Quenching Rate Constant (k_q) / M⁻¹s⁻¹
5-Nitrouracil1.85 x 10¹²
5-Fluorouracil1.02 x 10¹²
5-Bromouracil0.89 x 10¹²

Data adapted from a study on the interaction of Nile Blue with uracils.[17]

Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol describes how to determine the binding affinity of this compound for a protein using a competition assay with a fluorescently labeled probe.

1. Sample Preparation:

  • Protein: Prepare a stock solution of the protein in the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
  • Fluorescent Probe: Prepare a stock solution of a fluorescently labeled ligand that is known to bind to the protein.
  • This compound: Prepare a serial dilution of this compound in the assay buffer.

2. Assay Setup:

  • In a microplate (e.g., a black 384-well plate), add a fixed concentration of the protein and the fluorescent probe to each well.[19] The concentrations should be optimized to give a stable and robust fluorescence polarization signal.
  • Add the serial dilutions of this compound to the wells.
  • Include control wells with only the probe (minimum polarization) and with the probe and protein but no this compound (maximum polarization).
  • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[19]

3. Data Acquisition:

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.[20]

4. Data Analysis:

  • Calculate the percentage of inhibition of the probe binding by this compound at each concentration.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the probe binding).
  • The K_i (inhibition constant) for this compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the K_d of the fluorescent probe is known.

Visualization: Fluorescence Polarization Assay Workflow

FP_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup & Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein plate_setup Add Protein, Probe, & this compound to Microplate prep_protein->plate_setup prep_probe Prepare Fluorescent Probe prep_probe->plate_setup prep_this compound Prepare this compound Serial Dilution prep_this compound->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Ki (optional) determine_ic50->calc_ki

Caption: Workflow for a Fluorescence Polarization competition assay.

References

Application Notes and Protocols for Experimental Models Involving Uramil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uramil (5-aminobarbituric acid), a derivative of uracil, and its related compounds, such as 5-aminouracil and 6-aminouracil, serve as pivotal precursors in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] While direct in vitro and in vivo studies on this compound itself are limited, its derivatives and the resulting heterocyclic systems have been investigated for various biological activities. These activities include anticancer, antimicrobial, and enzyme inhibition properties.[2][3][4]

These application notes provide an overview of the experimental models involving this compound-related compounds, with a focus on their application as synthetic building blocks and the biological evaluation of their derivatives. Detailed protocols for relevant in vitro and in vivo assays are also presented.

Application Note 1: this compound Derivatives in the Synthesis of Bioactive Heterocycles

Uracil and its amino derivatives are foundational scaffolds in medicinal chemistry due to their synthetic accessibility and diverse biological roles.[2] 5-Aminouracil, a close structural analog of this compound, is a key starting material for the synthesis of fused pyrimidine systems, such as pyrido[3,2-d:6,5-d']dipyrimidines, pyrimido[5,4-b]quinoline-2,4,9-triones, and pyrimido[5,4-c]isoquinolines.[5][6] These complex heterocyclic structures are of interest for their potential as antibacterial and antiviral agents.[5]

Similarly, 6-aminouracil derivatives are employed in multicomponent reactions to generate a wide range of fused heterocyclic compounds, including pyrido[2,3-d]pyrimidines.[7] The resulting compounds have shown promising biological activities, including antimicrobial effects against various pathogens.[3][7]

The general workflow for the synthesis and biological evaluation of this compound-derived heterocyclic compounds is depicted below.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase This compound This compound / Aminouracil Precursor Synthesis Multicomponent Reaction / Cyclization This compound->Synthesis Reactants Aldehydes, Ketones, etc. Reactants->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Anticancer, Antimicrobial) Purification->InVitro InVivo In Vivo Models (e.g., Toxicity, Efficacy) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for Synthesis and Evaluation of this compound-Derived Compounds.

Application Note 2: Cytotoxicity of a this compound Derivative

A specific derivative of this compound, 6-amino-5-formyl-methylamino-1,3-dimethyl uracil (ADMU), has been investigated for its cytotoxic effects both in vitro and in vivo.[8] ADMU is a major metabolite of caffeine in rats.[8]

In Vitro Cytotoxicity of ADMU

Studies have shown that ADMU exhibits low cytotoxicity in various cell lines.[8] Unlike the potent anticancer drug 5-fluorouracil (5-FU), ADMU at concentrations up to 60 µg/mL did not show significant cytocidal action in murine Lewis lung carcinoma (3LL), L929 fibroblast cells, and a human ovarian carcinoma E cell line.[8] Furthermore, ADMU did not inhibit the blastogenic response of rat lymphocytes to PHA at concentrations up to 100 µg/mL, whereas 5-FU showed marked inhibition.[8]

CompoundCell LineConcentrationEffect
ADMU 3LL, L929, E (ovarian carcinoma)Up to 60 µg/mLNo appreciable cytocidal action
ADMU Rat lymphocytesUp to 100 µg/mLNo inhibition of blastogenic response
5-Fluorouracil 3LL, L929, E (ovarian carcinoma)Not specifiedMarked cytotoxicity
5-Fluorouracil Rat lymphocytes1-10 µgMarked inhibition of blastogenic response
In Vivo Antileukemic Activity of ADMU

In an in vivo study using a leukemia L1210-bearing mouse model, administration of ADMU (40 mg/kg, twice a day for three days) resulted in a transient and short-lasting reduction of tumor cell numbers on day 6 after leukemia inoculation.[8] This suggests a modest antileukemic effect under the tested conditions.

Application Note 3: Potential Role in Modulating Uric Acid Metabolism

Given the structural similarity of this compound to intermediates in purine metabolism, it and its derivatives are plausible candidates for the modulation of enzymes such as xanthine oxidase. Xanthine oxidase is a key enzyme in the purine catabolic pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[9] Inhibition of this enzyme is a therapeutic strategy for managing hyperuricemia and gout.[9]

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Accumulation Uramil_Derivative This compound Derivative (Potential Inhibitor) Uramil_Derivative->Xanthine

Caption: this compound Derivatives as Potential Xanthine Oxidase Inhibitors.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using [³H]Thymidine Incorporation Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of compounds like ADMU.[8] It measures the proliferation of cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[10][11]

Materials:

  • Cell lines (e.g., L929 fibroblasts, Lewis lung carcinoma)

  • Complete cell culture medium

  • Test compound (e.g., ADMU) and positive control (e.g., 5-Fluorouracil)

  • [³H]Thymidine

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound and controls to the wells. Include a vehicle control. Incubate for 24-48 hours.

  • Radiolabeling: Add 1 µCi of [³H]Thymidine to each well and incubate for 4-6 hours.

  • Cell Harvesting:

    • Wash the cells twice with cold PBS.

    • Precipitate the DNA by adding cold 10% TCA and incubating for 30 minutes at 4°C.

    • Wash the precipitate with 95% ethanol.

    • Lyse the cells with 0.1 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

Protocol 2: In Vivo L1210 Leukemia Model

This protocol outlines a general procedure for evaluating the anti-leukemic activity of a compound in a murine model, as was done for ADMU.[8][12][13]

Materials:

  • L1210 leukemia cells

  • DBA/2 mice (or other suitable strain)

  • Test compound (e.g., ADMU) dissolved in a suitable vehicle

  • Phosphate-buffered saline (PBS)

  • Syringes and needles for injection

Procedure:

  • Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁵ L1210 leukemia cells suspended in PBS.

  • Compound Administration: On the day following tumor inoculation, begin treatment with the test compound. Administer the compound at a predetermined dose and schedule (e.g., 40 mg/kg, i.p., twice daily for 3 days).[8] Include a vehicle control group.

  • Monitoring: Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, ascites formation).

  • Endpoint: The primary endpoint is typically the mean survival time (MST) of the treated groups compared to the control group. The percentage increase in lifespan (%ILS) can be calculated. In some studies, tumor cell counts from peritoneal fluid may be performed at specific time points.[8]

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.[14][15][16]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (and positive control, e.g., Allopurinol)

  • Phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer (solubility can be enhanced with a small amount of NaOH).

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound at various concentrations

    • Xanthine oxidase solution

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine solution to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 295 nm for 5 minutes. The change in absorbance corresponds to the formation of uric acid.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Set up Assay in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagents->Setup Preincubation Pre-incubate at 25°C Setup->Preincubation Initiation Initiate Reaction with Substrate Preincubation->Initiation Measurement Measure Absorbance at 295 nm Initiation->Measurement Calculation Calculate Reaction Rates Measurement->Calculation IC50 Determine % Inhibition and IC50 Calculation->IC50

Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

Protocol 4: In Vivo Potassium Oxonate-Induced Hyperuricemia Model

This model is used to induce high levels of uric acid in rodents, which do not naturally develop hyperuricemia due to the presence of the uricase enzyme.[17][18][19] Potassium oxonate is a uricase inhibitor.[18]

Materials:

  • Male Wistar rats or Kunming mice

  • Potassium oxonate

  • Vehicle (e.g., 0.9% saline or distilled water)

  • Test compound (potential uric acid-lowering agent)

  • Blood collection supplies

  • Kits for measuring serum uric acid, creatinine, and blood urea nitrogen (BUN)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week.

  • Model Induction: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to the animals one hour before the administration of the test compound.[18]

  • Compound Administration: Administer the test compound orally or via the desired route. A positive control group (e.g., Allopurinol) and a vehicle control group should be included. A normal control group (no potassium oxonate) should also be maintained.

  • Blood Sampling: Two hours after the administration of the test compound, collect blood samples from the animals.

  • Biochemical Analysis: Centrifuge the blood to obtain serum. Measure the levels of uric acid, creatinine, and BUN using commercial assay kits.

  • Data Analysis: Compare the serum uric acid levels in the treated groups with the hyperuricemic control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Conclusion

While this compound itself is not extensively studied as a primary therapeutic agent, its role as a precursor for a multitude of bioactive heterocyclic compounds is well-established. The experimental models and protocols detailed herein provide a comprehensive framework for the synthesis and evaluation of this compound-derived compounds. The cytotoxicity assays, antileukemia models, and assays related to uric acid metabolism are particularly relevant for exploring the therapeutic potential of this chemical class. Further research into the direct biological effects of this compound and its simpler derivatives is warranted to fully elucidate their pharmacological profiles.

References

Application Notes and Protocols for the Safe Handling and Disposal of Uramil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uramil, also known as 5-aminobarbituric acid, is a chemical compound used in organic synthesis.[1] Like all laboratory chemicals, it requires proper handling and disposal procedures to ensure the safety of laboratory personnel and minimize environmental impact. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the safe use of this compound in a laboratory setting.

Physicochemical and Hazard Data

Understanding the properties of this compound is the first step in safe handling. The following tables summarize its key physical properties and hazard classifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 118-78-5[1][2][3][4]
Molecular Formula C₄H₅N₃O₃[1][2][4]
Molar Mass 143.10 g/mol [2][3]
Appearance White powder/crystals[1][5]
Melting Point >400 °C[1][3]
Solubility Sparingly soluble in hot water; insoluble in cold water, ether, chloroform. Soluble in alkali hydroxides.[1][3]
Storage Room Temperature[1]

Table 2: Hazard Identification and Precautionary Statements

GHS Hazard StatementDescriptionGHS Precautionary StatementPrevention/Response Action
H315 Causes skin irritationP280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P332 + P313 If skin irritation occurs: Get medical advice/attention.
H319 Causes serious eye irritationP280 Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313 If eye irritation persists: Get medical advice/attention.
H335 May cause respiratory irritationP261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P271 Use only outdoors or in a well-ventilated area.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312 Call a POISON CENTER/doctor if you feel unwell.

Data sourced from PubChem and ChemBK.[1][2]

Experimental Protocols: Safe Handling

Adherence to strict protocols is mandatory when handling this compound to prevent exposure.

2.1 Engineering Controls

  • Fume Hood: Always handle solid this compound powder within a certified chemical fume hood to minimize inhalation of airborne particles.[6]

  • Ventilation: Ensure the laboratory is well-ventilated.

2.2 Personal Protective Equipment (PPE) Before beginning any procedure, the following PPE must be worn:

  • Eye Protection: Safety glasses or goggles are mandatory.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of gloves immediately if contamination is suspected.[7]

  • Body Protection: A buttoned lab coat must be worn to protect from spills.[8]

2.3 Step-by-Step Handling Protocol

  • Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent paper.

  • Weighing:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully scoop the this compound powder into the container, avoiding any actions that could create dust.

    • Securely close the primary this compound container immediately after dispensing.

  • Dissolving:

    • If preparing a solution, add the solvent to the container with the weighed this compound.

    • If heating is required for dissolution, use a stirrer hotplate with gentle heating and stirring to avoid splashing.

  • Post-Handling:

    • Wipe down the work surface, balance, and any equipment used with a damp cloth. Dispose of the cloth as contaminated waste.

    • Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[7]

Emergency Procedures

3.1 Spill Protocol (Solid this compound)

  • Evacuate: Alert others in the immediate area and restrict access.

  • PPE: Ensure you are wearing appropriate PPE before cleaning the spill.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the material into a designated chemical waste container. Avoid creating dust.

    • Clean the spill area with soap and water.

  • Dispose: Label the waste container and dispose of it according to the institutional chemical waste guidelines.

3.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical advice.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocols

This compound and materials contaminated with it must be disposed of as hazardous chemical waste. Drain disposal is strictly prohibited.[9]

4.1 Waste Segregation

  • Solid Waste: Collect unused this compound powder, contaminated spill cleanup materials, and contaminated PPE (gloves, absorbent paper) in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Rinse the original this compound container three times with a suitable solvent. Collect the rinsate as chemical waste. Deface the label on the empty container before disposing of it in regular trash or recycling.[10]

4.2 Step-by-Step Disposal Procedure

  • Collection: Place all solid this compound waste into a designated, leak-proof, and sealable container.

  • Labeling: Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local and institutional regulations for chemical waste disposal.[9]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Uramil_Handling_Workflow start_end start_end process process decision decision hazard hazard safe_op safe_op A Start: Prepare for this compound Use B Assess Risks & Review SDS A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Handle this compound in Chemical Fume Hood C->D E Procedure Complete? L Emergency Occurs? (Spill, Exposure) D->L During Procedure E->D No F Collect All Waste (Solid this compound, Contaminated Items) E->F Yes G Segregate and Label Chemical Waste F->G J Store Waste for EHS Pickup G->J H Decontaminate Work Area & Remove PPE I Wash Hands Thoroughly H->I K End I->K J->H L->E No M Follow Emergency Procedures: Spill Cleanup / First Aid L->M Yes M->D Return to Work (If Safe) Uramil_Disposal_Pathway start_node This compound Waste Generated waste_type waste_type solid_waste Place in Labeled, Sealed Container waste_type->solid_waste Solid this compound or Contaminated PPE/Debris container Triple-Rinse with Solvent (Collect Rinsate as Chemical Waste) waste_type->container Empty Stock Container non_contam Wash with Soap and Water waste_type->non_contam Uncontaminated Glassware disposal_path disposal_path final_dest final_dest hazard_dest hazard_dest start start start->waste_type Characterize Waste chem_waste Hazardous Chemical Waste (EHS Pickup) solid_waste->chem_waste Dispose as trash Regular Trash or Recycling container->trash Deface Label & Dispose reuse Laboratory Reuse non_contam->reuse Ready for

References

Troubleshooting & Optimization

Technical Support Center: Uramil Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Uramil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound, or 5-aminobarbituric acid, is typically synthesized through the reduction of 5-nitrobarbituric acid (dilituric acid) or by the treatment of alloxan with specific reagents. One established method involves the reduction of nitrobarbituric acid using tin and hydrochloric acid.[1] Another approach is the synthesis from alloxantin by boiling with ammonium chloride.[1]

Q2: I am getting a very low yield in my this compound synthesis. What are the possible causes?

A2: Low yields in this compound synthesis can stem from several factors. Incomplete reaction is a common issue; ensure that the reaction has gone to completion by monitoring it with techniques like Thin-Layer Chromatography (TLC).[2] The purity of starting materials is also crucial, as impurities can interfere with the reaction.[2] Additionally, improper work-up procedures can lead to product loss. For instance, if the product is not fully precipitated or is lost during filtration, the yield will be significantly reduced.

Q3: The color of my synthesized this compound is pink or reddish, not white. What does this indicate?

A3: this compound is known to be a fine, white powder that can turn pink or red upon standing, which may indicate some degree of oxidation or the presence of impurities.[1] To obtain a pure white product, thorough washing of the precipitate to remove any residual reactants or byproducts is essential.[1] If the discoloration persists, further purification by recrystallization may be necessary.

Q4: What is the best method to purify crude this compound?

A4: The most common and effective method for purifying solid this compound is recrystallization.[2][3] The choice of solvent is critical and should be one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. For uracil-related compounds, ethanol/water or ethyl acetate/heptane mixtures are often used.[2] If recrystallization is not sufficient to remove impurities, column chromatography can be employed.[2]

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the progress of the reaction.[2] By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Monitor the reaction using TLC to ensure it has gone to completion.[2]- Extend the reaction time or slightly increase the temperature if the reaction is sluggish.
Degradation of starting material or product.- Ensure the reaction temperature is not too high.[2]- Use high-purity starting materials to avoid side reactions.[2]
Loss of product during work-up.- Ensure complete precipitation of the product before filtration.- Wash the product with a cold, appropriate solvent to minimize dissolution.
Formation of Multiple Products/Impurities Sub-optimal reaction conditions.- Control the reaction temperature carefully to avoid side reactions.[2]- Ensure the correct stoichiometry of reactants.
Impure starting materials.- Use highly pure starting materials. Recrystallize if necessary before use.[2]
Product Discoloration (Pink/Red) Oxidation of this compound.- Minimize exposure of the product to air and light during and after synthesis.- Store the final product under an inert atmosphere if possible.
Presence of impurities.- Ensure thorough washing of the product to remove residual reactants and byproducts.[1]- Purify the product by recrystallization.[2][3]
Purification Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor Crystal Formation During Recrystallization Solution is too dilute.- Concentrate the solution by evaporating some of the solvent.
Cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[2]
Product Fails to Crystallize Solution is supersaturated or contains impurities that inhibit crystallization.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound if available.
Ineffective Purification by Recrystallization Impurities have similar solubility to this compound.- If impurities co-crystallize with the product, consider using a different recrystallization solvent or solvent system.- Employ column chromatography for more effective separation.[2]
Low Recovery After Recrystallization Product is too soluble in the recrystallization solvent.- Use a smaller amount of solvent for dissolution.- Ensure the solution is thoroughly cooled to maximize precipitation.

Experimental Protocols

Synthesis of this compound from 5-Nitrobarbituric Acid

This protocol is adapted from a standard method for the reduction of a nitro group on a barbituric acid scaffold.

Materials:

  • 5-Nitrobarbituric acid

  • Mossy tin

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Norite (activated carbon)

Procedure:

  • In a round-bottom flask, suspend 5-nitrobarbituric acid in a solution of concentrated hydrochloric acid.

  • Gradually add mossy tin to the stirred suspension. The addition should be done in portions to control the exothermic reaction.

  • After the addition of tin is complete, continue heating the mixture until the yellow color of the nitrobarbituric acid disappears, indicating the completion of the reduction.[1]

  • Add a larger volume of concentrated hydrochloric acid and heat until all the precipitated white solid (this compound) dissolves.[1]

  • Add a small amount of Norite to the hot solution to decolorize it.

  • Filter the hot mixture through a sintered-glass funnel to remove the Norite and any other solid impurities.[1]

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of this compound.[1]

  • Collect the precipitated this compound by filtration.

  • Wash the collected crystals thoroughly with dilute hydrochloric acid and then with cold deionized water to remove any remaining tin salts and acid.[1]

  • Dry the purified this compound in a desiccator. The expected yield is typically in the range of 63–73%.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reactant Preparation (5-Nitrobarbituric Acid, Sn, HCl) B 2. Reduction Reaction A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching & Crude Isolation C->D Reaction Complete E 5. Redissolution in Hot HCl D->E F 6. Decolorization (Norite) E->F G 7. Hot Filtration F->G H 8. Crystallization G->H I 9. Filtration & Washing H->I J 10. Drying I->J K Final Pure this compound J->K

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion CheckPurity Assess Purity (TLC, m.p.) ImpureProduct->CheckPurity Incomplete Incomplete CheckCompletion->Incomplete Complete Complete CheckCompletion->Complete ExtendReaction Extend Reaction Time/Increase Temp Incomplete->ExtendReaction CheckWorkup Review Work-up Procedure Complete->CheckWorkup OptimizeWorkup Optimize Precipitation & Filtration CheckWorkup->OptimizeWorkup Discolored Discolored? CheckPurity->Discolored NotDiscolored Not Discolored CheckPurity->NotDiscolored Recrystallize Recrystallize Product Discolored->Recrystallize CheckStartingMaterials Check Purity of Starting Materials Recrystallize->CheckStartingMaterials PurifyReactants Purify Starting Materials CheckStartingMaterials->PurifyReactants ColumnChrom Consider Column Chromatography NotDiscolored->ColumnChrom

Caption: Troubleshooting decision tree for this compound synthesis.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Filtration (remove insoluble impurities) Dissolve->Filter Cool Slow Cooling to Room Temp Filter->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals by Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Optimizing reaction conditions for the synthesis of Uramil derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Uramil (5-aminobarbituric acid) and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and actionable solutions.

1. Issue: Low Product Yield

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseRecommended Action
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration at the optimal temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[1] - Check Reactant Stoichiometry: In multi-component reactions like the Biginelli synthesis, adjusting the molar ratios of reactants can improve yields.[2]
Side Reactions - Control Reaction Temperature: Elevated temperatures can sometimes favor the formation of byproducts. For instance, in Biginelli-type reactions, higher temperatures can promote the competing Hantzsch pathway, leading to dihydropyridine byproducts.[1] - Optimize Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and minimize side reactions.[1]
Poor Quality of Starting Materials - Ensure Purity of Reactants: Use freshly prepared or purified reagents. For example, amidines used in the Pinner synthesis can be hygroscopic and may hydrolyze over time, leading to lower yields.[1] - Use Dry Solvents and Reagents: Moisture can interfere with many reactions. Ensure that solvents are anhydrous and starting materials like urea are thoroughly dried before use.[3][4]
Catalyst Inefficiency - Confirm Catalyst Activity: If using a reusable catalyst, it may require regeneration to restore its activity. For acid catalysts, ensure the concentration is appropriate for the reaction scale.[1]
Product Loss During Work-up/Purification - Optimize Extraction and Washing: During aqueous work-up, ensure the pH is adjusted correctly to minimize product solubility in the aqueous phase. Check the aqueous layer by TLC or LCMS to ensure no product is being discarded. - Refine Recrystallization Technique: Choose an appropriate solvent for recrystallization to maximize the recovery of the pure product.

2. Issue: Product Discoloration (Pink or Red this compound)

A common observation is the development of a pink or red color in the final this compound product.

  • Cause: This discoloration is typically due to the oxidation of this compound. The presence of air, especially in the presence of ammonia or amines, can accelerate this process.[5]

  • Solution:

    • Dry the synthesized this compound in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid followed by 40% sodium hydroxide to remove residual acid) rather than air-drying.[5]

    • Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation over time.

3. Issue: Difficulty with Product Crystallization

The desired product may sometimes fail to crystallize from the reaction mixture or during recrystallization.

  • Cause: The product may be too soluble in the chosen solvent system, or the solution may be supersaturated without nucleation.

  • Solution:

    • Concentrate the Solution: If the product does not crystallize upon cooling, concentrate the solution by removing some of the solvent under reduced pressure and then cool it again.[5]

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure product to the supersaturated solution to initiate crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Solvent System Adjustment: Consider changing the solvent or using a co-solvent system to decrease the solubility of the product.

4. Issue: Presence of Impurities in the Final Product

The final product may be contaminated with unreacted starting materials or byproducts.

  • Cause: Incomplete reaction, side reactions, or contaminants from reagents. For instance, in the reduction of nitrobarbituric acid using tin and hydrochloric acid, the final this compound product can be contaminated with tin salts.[5]

  • Solution:

    • Thorough Washing: Ensure the crude product is washed thoroughly with appropriate solvents to remove specific impurities. For example, washing with dilute hydrochloric acid and then water is crucial to remove tin salts.[5]

    • Recrystallization: Recrystallize the crude product from a suitable solvent to obtain the pure compound.[3]

    • Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the desired product from persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A1: A well-documented and reliable method is the reduction of 5-nitrobarbituric acid (dilituric acid). A detailed protocol involves heating 5-nitrobarbituric acid with mossy tin and concentrated hydrochloric acid. This method typically yields a product of high purity after proper work-up and purification.[5]

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.

Q3: What is the role of pH in the synthesis of this compound derivatives?

A3: The pH of the reaction medium can be critical. For example, in the final isolation step of this compound from an acidic solution, careful pH adjustment is necessary to ensure the precipitation of the product.[6] The optimal pH can also influence reaction rates and the formation of byproducts in various syntheses of heterocyclic compounds.[7][8]

Q4: Are there green synthesis approaches for this compound and its derivatives?

A4: Yes, green chemistry principles are increasingly being applied to the synthesis of uracil and barbituric acid derivatives. These methods focus on reducing waste and using less hazardous materials. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of reusable catalysts or solvent-free conditions have been shown to be effective, often resulting in shorter reaction times and high yields.[6]

Q5: How do I characterize the synthesized this compound?

A5: this compound and its derivatives can be characterized using a variety of spectroscopic techniques. Common methods include Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight.[9][10] A simple chemical test for this compound involves boiling an ammoniacal solution in the air, which produces a pink color that deepens over time.[5]

Data on Reaction Condition Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity. While specific comparative data for this compound is limited, the following tables summarize findings for the synthesis of related barbituric acid and uracil derivatives, which can serve as a guide for optimizing this compound synthesis.

Table 1: Comparison of Catalysts for the Synthesis of Barbituric Acid Derivatives

CatalystReaction TypeSolventTemperature (°C)TimeYield (%)
Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromideKnoevenagel CondensationEthanol/WaterReflux-High
Nano-γ-alumina sulfuric acidStrecker Reaction (for α-aminonitriles)Solvent-free (Microwave)-5-10 min96
InBr₃ (10 mol%)Biginelli-Diels-Alder CascadeEthanolReflux7 h45-48
Chiral Primary Amine (20 mol%)Asymmetric Biginelli ReactionDichloroethane2548 h97
Fe₃O₄@SiO₂@vanillin@thioglycolic acidThree-component reactionSolvent-free801.5 h95

Data compiled from multiple sources for different derivatives.[2][10][11][12][13][14]

Table 2: Influence of Solvent on the Synthesis of Uracil/Barbituric Acid Derivatives

SolventReaction TypeTemperature (°C)TimeYield (%)
EthanolBiginelli-like ReactionReflux-High
DMFOne-pot SynthesisRT - 808 - 24 h49 - 60
Dichloromethane (DCM)Ultrasound-Assisted Synthesis45 - 5540 - 80 min75 - 89
WaterGreen Synthesis8010-30 min79-95
DioxaneOxidation of 3-oxobutanamidesRT1 hHigh

Data compiled from various green and conventional synthesis protocols for related derivatives.[1][5][6][15]

Experimental Protocols

Protocol: Synthesis of this compound via Reduction of 5-Nitrobarbituric Acid

This protocol is adapted from a reliable procedure published in Organic Syntheses.[5]

Materials:

  • 5-Nitrobarbituric acid (dilituric acid)

  • Mossy tin

  • Concentrated hydrochloric acid (HCl)

  • Dilute hydrochloric acid

  • Deionized water

  • Norite (activated carbon)

Equipment:

  • 5-L round-bottom flask

  • Heating mantle or water bath

  • Reflux condenser

  • Sintered-glass funnel or Büchner funnel

  • Filter paper

  • Vacuum filtration apparatus

  • Desiccator

Procedure:

  • Reaction Setup: In a 5-L flask, combine 100 g of 5-nitrobarbituric acid and 600 mL of concentrated hydrochloric acid. Heat the mixture on a boiling water bath.

  • Reduction: To the hot mixture, gradually add 250 g of mossy tin and an additional 400 mL of concentrated hydrochloric acid over approximately 30 minutes. Continue heating until the yellow color of the nitrobarbituric acid disappears.

  • Dissolution and Decolorization: Add approximately 3 L more of concentrated hydrochloric acid and heat until all the white solid dissolves. Add a small amount of Norite to the hot solution to decolorize it.

  • Filtration: Filter the hot mixture through a sintered-glass funnel. Note: If a sintered-glass funnel is unavailable, a Büchner funnel with a half-inch layer of decolorizing carbon on a double filter paper can be used.

  • Crystallization: Allow the filtrate to stand in an icebox overnight. A precipitate of this compound will form.

  • Product Collection and Washing: Collect the this compound precipitate on a filter. Wash the product thoroughly with liberal quantities of dilute hydrochloric acid, followed by a final wash with water to remove any remaining acid and tin salts.

  • Second Crop Recovery: Concentrate the filtrate to about 1 L under reduced pressure and cool overnight to obtain a second crop of this compound. Combine this with the first batch.

  • Drying: Dry the this compound in a desiccator over concentrated sulfuric acid, and then transfer it to a desiccator containing 40% sodium hydroxide to remove any residual hydrochloric acid. The final product should be a fine, white powder.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 5-Nitrobarbituric Acid and conc. HCl in flask heat1 Heat on water bath start->heat1 add_reagents Add Mossy Tin and more conc. HCl heat1->add_reagents heat2 Continue heating until yellow color disappears add_reagents->heat2 dissolve Dissolve solid in large volume of hot conc. HCl heat2->dissolve Proceed to Work-up decolorize Add Norite dissolve->decolorize filter_hot Hot filtration decolorize->filter_hot crystallize Cool filtrate in icebox overnight filter_hot->crystallize filter_product Collect this compound via filtration crystallize->filter_product wash Wash with dilute HCl, then with water filter_product->wash dry Dry in desiccator wash->dry end end dry->end Final Product: Pure this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Product Loss? start->cause4 sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Monitor with TLC cause1->sol1b sol2a Adjust Temperature cause2->sol2a sol2b Change Catalyst cause2->sol2b sol3a Use Pure/Dry Reagents cause3->sol3a sol4a Optimize Work-up pH cause4->sol4a sol4b Check Aqueous Layers cause4->sol4b

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low yield in Uramil synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uramil (5-aminobarbituric acid) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this compound. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify the chemical processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide addresses specific issues that can lead to low yields and other complications during this compound synthesis.

Q1: My this compound yield from the reduction of nitrobarbituric acid is significantly lower than the reported 63-73%. What are the most likely causes?

A1: Low yields in this reduction are typically traced back to several key factors:

  • Incomplete Reaction: The visual indicator of a completed reaction is the disappearance of the yellow color of the nitrobarbituric acid in the hydrochloric acid solution. If any yellow tint remains, the reduction is not finished.[1]

  • Purity of Starting Material: Impurities in the nitrobarbituric acid can interfere with the reduction process. Ensure you are starting with a high-purity reagent.

  • Loss During Workup: this compound has some solubility in dilute hydrochloric acid. Ensure the final wash of the product is done with cold water to minimize loss.[1]

  • Oxidation of Product: this compound is susceptible to oxidation and can turn pink or red upon standing.[1] This degradation can occur during a lengthy workup or improper storage, leading to a lower yield of pure product. Rapid filtration and drying are recommended.

Q2: I am attempting the synthesis from alloxantin and ammonium chloride, but my yield is poor and the product seems impure. What should I investigate?

A2: This method relies on the effective conversion of alloxantin to this compound. Potential issues include:

  • Reaction Conditions: The reaction of alloxantin with ammonium chloride requires boiling to proceed effectively.[1] Ensure the reaction mixture is heated adequately for a sufficient duration.

  • Stoichiometry: An incorrect molar ratio of alloxantin to ammonium chloride can lead to an incomplete reaction.

  • Product Isolation: this compound needs to be carefully precipitated from the reaction mixture. Adjusting the pH after the reaction might be necessary to ensure complete precipitation before filtration.

  • Side Reactions: Alloxantin can undergo other reactions under heating in aqueous solutions. The presence of unreacted starting material or side products will complicate purification and lower the yield.

Q3: My final this compound product is pink/red instead of white. Is this an impurity? How can I prevent this?

A3: Yes, a pink or red coloration indicates oxidation of the this compound. This compound is a fine white powder when pure, but is prone to oxidation upon standing, especially when exposed to air and light.[1]

  • Prevention during Synthesis: Minimize the reaction and workup time. Once the product is filtered, wash it promptly and proceed to drying.

  • Drying and Storage: Dry the this compound thoroughly under vacuum at a moderate temperature. Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q4: I am having trouble with the crystallization of this compound from hydrochloric acid. What are some common troubleshooting steps?

A4: Crystallization issues can arise from several factors:

  • Supersaturation: If no crystals form upon cooling, the solution may not be sufficiently concentrated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound. If that fails, you may need to reduce the volume of the solvent by careful heating and then allow it to cool again.

  • Formation of an Oil: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too rapidly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Purity: If the product crystallizes but remains impure (as indicated by color or melting point), a second recrystallization may be necessary. Ensure that all insoluble impurities are filtered out of the hot solution before cooling.

Experimental Protocols

Below are detailed methodologies for two common routes to synthesize this compound.

Protocol 1: Synthesis of this compound from Nitrobarbituric Acid

This protocol details the reduction of nitrobarbituric acid using tin and hydrochloric acid.

Reactants and Yield:

ReagentMolar Mass ( g/mol )QuantityMoles
Nitrobarbituric Acid173.07100 g0.58
Mossy Tin118.71250 g2.1
Conc. Hydrochloric Acid36.461000 cc-
Product
This compound143.1040-46 g0.28-0.32

Procedure:

  • In a 5-liter flask, combine 100 g of nitrobarbituric acid and 600 cc of concentrated hydrochloric acid.

  • Heat the mixture on a boiling water bath.

  • To the hot mixture, add 250 g of mossy tin and an additional 400 cc of concentrated hydrochloric acid over approximately 30 minutes.

  • Continue heating until the yellow color of the solution disappears, indicating the completion of the reduction.[1]

  • Add approximately 3 liters more of concentrated hydrochloric acid and heat until all the white solid dissolves.

  • Add Norite (activated carbon) and filter the hot mixture through a sintered-glass funnel.

  • Allow the filtrate to cool in an icebox overnight to crystallize the this compound.

  • Collect the precipitated this compound on a filter, wash thoroughly with dilute hydrochloric acid, and finally with water.[1]

  • Dry the product. The expected yield is 40–46 g (63–73%).[1]

Protocol 2: Synthesis of this compound from Alloxantin

This protocol describes the synthesis of this compound by boiling alloxantin with ammonium chloride.

Reactants and Yield:

ReagentMolar Mass ( g/mol )QuantityMoles
Alloxantin320.16 (dihydrate)10 g0.031
Ammonium Chloride53.495 g0.094
Water18.02100 mL-
Product
This compound143.10--

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of alloxantin and 5 g of ammonium chloride in 100 mL of water.

  • Heat the mixture to boiling and maintain reflux for 1-2 hours.

  • Monitor the reaction for the formation of a white precipitate (this compound).

  • After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Chemical Pathways and Workflows

To provide a clearer understanding of the synthesis processes, the following diagrams illustrate the chemical transformations and experimental workflows.

Uramil_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reduction Protocol 1: Reduction of Nitrobarbituric Acid cluster_alloxantin Protocol 2: From Alloxantin start1 Mix Nitrobarbituric Acid and HCl heat1 Heat on Water Bath start1->heat1 add_tin Add Mossy Tin and more HCl heat1->add_tin heat2 Continue Heating (until colorless) add_tin->heat2 dissolve Add excess HCl and heat to dissolve heat2->dissolve filter_hot Hot Filtration with Norite dissolve->filter_hot crystallize Cool in Icebox Overnight filter_hot->crystallize filter_wash Filter and Wash (dil. HCl, then H2O) crystallize->filter_wash dry1 Dry Product (this compound) filter_wash->dry1 start2 Dissolve Alloxantin and Ammonium Chloride in Water reflux Heat to Reflux (1-2 hours) start2->reflux cool Cool to Room Temp then in Ice Bath reflux->cool filter_wash2 Filter and Wash (cold H2O, then cold EtOH) cool->filter_wash2 dry2 Dry Product (this compound) filter_wash2->dry2

Caption: General experimental workflows for the synthesis of this compound.

Uramil_Synthesis_Pathways Chemical Pathways to this compound UricAcid Uric Acid Alloxantin Alloxantin UricAcid->Alloxantin Oxidation (e.g., HNO3) This compound This compound (5-Aminobarbituric Acid) Alloxantin->this compound Boil with NH4Cl NitrobarbituricAcid Nitrobarbituric Acid NitrobarbituricAcid->this compound Reduction (e.g., Sn/HCl)

Caption: Key chemical transformations in the synthesis of this compound.

References

Uramil stability issues and degradation pathways under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uramil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container to prevent moisture absorption and photodegradation.[1][2] For long-term storage, refrigeration at 2-8°C is recommended. Always refer to the specific storage instructions provided by the supplier on the product's Safety Data Sheet (SDS).

Q2: How stable is this compound in solution, and what are the best practices for preparing and storing solutions?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Due to its potential for degradation, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into tightly sealed vials and store at -20°C for short periods (up to one month is a general guideline, but should be verified).[1] Avoid repeated freeze-thaw cycles. The choice of solvent is critical; ensure it is inert and does not promote degradation.[3]

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure (an aminobarbituric acid), this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The barbituric acid ring can undergo hydrolytic cleavage, particularly under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The 5-amino group is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can often lead to the formation of colored degradation products.

The diagram below illustrates these potential degradation pathways.

G Potential Degradation Pathways for this compound This compound This compound (5-Aminobarbituric Acid) Hydrolysis_Product Ring-Opened Products (e.g., Ureido Malonamide derivatives) This compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Products (e.g., 5-Iminobarbituric Acid) This compound->Oxidation_Product Oxidation Stress_Conditions1 Stress Conditions: - Strong Acid (e.g., HCl) - Strong Base (e.g., NaOH) - High Temperature Stress_Conditions1->Hydrolysis_Product Stress_Conditions2 Stress Conditions: - Oxidizing Agents (e.g., H₂O₂) - Light Exposure (Photoxidation) - Atmospheric O₂ Stress_Conditions2->Oxidation_Product

Potential Degradation Pathways for this compound

Q4: My this compound solution has turned yellow/brown. What is the likely cause?

A4: The development of color in a this compound solution is a common indicator of oxidative degradation. The amino group on the this compound molecule is susceptible to oxidation, which can form colored impurities.[1] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities. It is crucial to use high-purity solvents and store solutions protected from light.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A5: Unexpected peaks are typically either impurities from the starting material or degradation products formed during the experiment or sample storage. To identify the source, you should:

  • Analyze a freshly prepared solution of this compound to establish a baseline chromatogram.

  • Review the certificate of analysis for your this compound lot to identify known impurities.

  • Perform a forced degradation study (see protocol below) to intentionally generate degradation products and compare their retention times to the unknown peaks.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Inconsistent Assay Results / Poor Reproducibility 1. Degradation of this compound in stock or working solutions. 2. Inconsistent sample preparation or handling. 3. Fluctuation in experimental conditions (temp, pH).1. Always prepare this compound solutions fresh before use. 2. Develop and strictly follow a Standard Operating Procedure (SOP) for sample preparation. 3. Use calibrated equipment and ensure consistent environmental conditions for all experiments.
Loss of this compound Purity Over Time in Solid Form 1. Improper storage (exposure to light, humidity, or heat). 2. Lot-to-lot variability.1. Store solid this compound according to the supplier's recommendations in a desiccator, protected from light. 2. Re-qualify new lots of this compound upon receipt to establish a purity baseline.
Appearance of Unknown Peaks During Analysis 1. Contamination from glassware, solvents, or excipients. 2. This compound degradation due to sample matrix effects or analysis conditions (e.g., mobile phase pH).1. Run solvent blanks to check for system contamination. 2. Ensure all glassware is scrupulously clean. 3. Evaluate the stability of this compound in the analytical mobile phase and sample diluent. 4. Follow the troubleshooting workflow below.

Troubleshooting Workflow: Identifying Unknown Peaks

G start Unexpected Peak(s) Observed in HPLC q1 Does the peak appear in the solvent/diluent blank? start->q1 res1 Source is solvent, glassware, or system contamination. Clean system and use fresh, high-purity solvents. q1->res1 Yes q2 Is the peak present in a freshly prepared sample of the this compound lot? q1->q2 No res2 Peak is an impurity from the starting material. Check Certificate of Analysis. q2->res2 Yes q3 Does the peak intensity increase over time or upon sample stress (e.g., leaving on autosampler)? q2->q3 No res3 Peak is a degradation product. Investigate sample stability in the diluent and on the instrument. q3->res3 Yes res4 Peak may be a transient artifact or related to a specific, non-degradation interaction. Investigate matrix effects. q3->res4 No

Workflow for Investigating Unknown HPLC Peaks

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5] This protocol outlines a general procedure based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, photostability chamber, and oven.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Apply Stress Conditions: Treat the stock solution as described in the table below. A control sample (protected from light and stored at 2-8°C) should be analyzed alongside the stressed samples.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[3]

Stress ConditionReagent / ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidative 3% H₂O₂Room Temp24 hours
Thermal (Solution) Stock Solution80°C48 hours
Thermal (Solid) Solid this compound Powder80°C48 hours
Photolytic Solid & SolutionPhotostability Chamber (ICH Q1B)Per ICH Q1B guidelines
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.

General Steps:

  • Column and Mobile Phase Screening: Start with a versatile column (e.g., C18, 150 x 4.6 mm, 5 µm). Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with various buffers (e.g., phosphate, formate) at different pH levels (e.g., 3.0, 5.0, 7.0).

  • Generate Degraded Samples: Use the forced degradation protocol above to create a mixture of this compound and its degradation products.

  • Method Optimization: Inject the degraded sample mixture and optimize the gradient, flow rate, and temperature to achieve adequate separation (Resolution > 2) between this compound and all other peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the this compound peak in the presence of its degradants and impurities. This ensures that no degradation product is co-eluting with the main peak.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Preventing Small Molecule Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and mitigating assay interference caused by small molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity and accuracy of their experimental data. While the initial query concerned "Uramil," our investigation indicates that this may be a typographical error for "Uracil." However, natural uracil is not commonly cited as a broad-spectrum interfering compound. Therefore, this guide addresses the more general and critical issue of assay interference from various small molecules.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My test compound is showing unexpected activity in my assay. How do I know if it's a real biological effect or an artifact?

A1: Unexpected activity, whether it's inhibition or activation, can be a result of direct interference with the assay's detection system rather than modulation of the biological target.[1] Reproducible, concentration-dependent results are not sufficient to rule out an artifact.[1] A critical first step is to perform control experiments and orthogonal assays to validate the initial findings.

Q2: What is an orthogonal assay and why is it important?

A2: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or methodology.[1] For example, if your primary screen is a luciferase reporter assay, an orthogonal assay could be a qPCR measurement of the endogenous gene transcript levels or a direct measurement of protein expression via Western blot. If your compound shows activity in the primary assay but not in the orthogonal assay, it strongly suggests the initial result was an artifact of the primary assay's technology.[1]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

A3: PAINS are chemical compounds that exhibit activity in numerous high-throughput screening assays, often due to non-specific mechanisms like chemical reactivity or fluorescence, rather than specific interaction with a biological target. Recognizing these substructures in your hit compounds can be a crucial step in flagging them as potential false positives.

Fluorescence-Based Assay Interference

Q4: My compound is showing activity in a fluorescence-based assay. How can I check for autofluorescence?

A4: Autofluorescence from a test compound can be a significant source of false positives in gain-of-signal assays.[2] To check for this, measure the fluorescence of your compound in the assay buffer without the other biological components (e.g., cells, enzymes, or detection reagents). Perform this measurement across the same wavelengths used in your experiment. A high signal from the compound alone indicates autofluorescence.

Q5: What is fluorescence quenching and how can it affect my results?

A5: Fluorescence quenching is a process that decreases the intensity of a fluorescent signal. If your test compound is a quencher, it can lead to false positives in loss-of-signal assays or false negatives in gain-of-signal assays.[2] You can test for quenching by running the assay to completion to generate a stable fluorescent signal, then adding your compound and measuring any decrease in fluorescence.

Q6: How can I mitigate interference from fluorescent compounds?

A6: One effective strategy is to use red-shifted fluorescent dyes and reporters, as fewer small molecules tend to fluoresce at higher wavelengths.[2] Additionally, time-resolved fluorescence (TRF) assays can help distinguish the long-lived signal from a lanthanide-based probe from the short-lived background fluorescence of an interfering compound.[3]

Luminescence-Based Assay Interference (e.g., Luciferase Assays)

Q7: My compound shows strong inhibition in my firefly luciferase reporter assay. Is it a real hit?

A7: Not necessarily. The compound could be directly inhibiting the firefly luciferase (FLuc) enzyme.[4] FLuc inhibitors are common in screening libraries (~12% in one study) and can act competitively with the luciferin substrate or ATP.[5] This leads to a false-positive result that is unrelated to the biological pathway you are studying.

Q8: My luciferase signal increased after adding my test compound. What does this mean?

A8: This is a known and counterintuitive artifact. Some small molecule inhibitors can bind to and stabilize the luciferase enzyme, protecting it from degradation and extending its half-life within the cell.[6][7] This leads to an accumulation of the enzyme and a higher-than-expected luminescent signal, which can be misinterpreted as activation of your pathway of interest.[6][7]

Q9: How do I test if my compound is a direct luciferase inhibitor?

A9: The most definitive method is a biochemical counter-assay using purified luciferase enzyme.[7] By mixing the purified enzyme, its substrate (luciferin), and ATP with your compound in a cell-free system, you can directly measure any inhibitory effects. A dose-dependent decrease in luminescence in this cell-free assay is strong evidence of direct enzyme inhibition.[7]

Troubleshooting Guides

Guide 1: Investigating a Potential Luciferase Assay Artifact

If you observe unexpected activity (inhibition or activation) in a cell-based luciferase reporter assay, follow this workflow to determine if it is a genuine biological effect or an artifact.

Workflow for Diagnosing Luciferase Interference

G cluster_cellular Cellular Assays cluster_biochemical Biochemical (Cell-Free) Assay cluster_conclusion Conclusion start Unexpected Result in Primary Luciferase Assay reporter_control Test Compound on Control Vector (e.g., constitutive promoter) start->reporter_control Step 1 orthogonal Perform Orthogonal Assay (e.g., qPCR, Western Blot) start->orthogonal Step 2b (Parallel Path) biochem Test Compound on Purified Luciferase Enzyme reporter_control->biochem Step 2a (If activity persists) artifact Result is an Artifact orthogonal->artifact Results Do Not Correlate on_target Result is On-Target orthogonal->on_target Results Correlate with Primary Assay biochem->artifact Luminescence Inhibited/ Stabilized biochem->on_target No Change in Luminescence

Caption: Workflow to validate hits from luciferase reporter assays.

Experimental Protocol: Biochemical Luciferase Inhibition Assay

  • Reagents: Purified firefly luciferase enzyme, D-luciferin substrate, ATP, assay buffer (e.g., Tris-HCl with MgCl2), and your test compound dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mix containing assay buffer, D-luciferin, and ATP.

    • Add your test compound at various concentrations (and a DMSO vehicle control) to the wells of a microplate.

    • Initiate the reaction by adding the purified luciferase enzyme to each well.

    • Immediately measure the luminescence using a plate reader.

  • Interpretation: A dose-dependent decrease in luminescence compared to the vehicle control indicates direct inhibition of the luciferase enzyme.[7]

Guide 2: Investigating Fluorescence Interference

Use this guide if you suspect a compound is interfering with a fluorescence-based assay (e.g., fluorescence intensity, FRET, or fluorescence polarization).

Workflow for Diagnosing Fluorescence Interference

G start Unexpected Result in Fluorescence Assay autofluor Scan Compound Alone at Assay Wavelengths start->autofluor Step 1 quenching Add Compound to Pre-Generated Signal start->quenching Step 2 autofluor_pos autofluor_pos autofluor->autofluor_pos Autofluorescence Detected autofluor_neg autofluor_neg autofluor->autofluor_neg No Autofluorescence quench_pos quench_pos quenching->quench_pos Quenching Detected quench_neg quench_neg quenching->quench_neg No Quenching mitigate Potential False Positive: - Change Fluorophore - Use Orthogonal Assay - Flag Compound autofluor_pos->mitigate Mitigate or Use Orthogonal Assay quench_pos->mitigate Mitigate or Use Orthogonal Assay G cluster_pathway Biological Pathway Ligand Ligand True Biological Effect Receptor Receptor Ligand->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Target Gene Promoter TF->Gene Reporter Reporter Enzyme (e.g., Luciferase) Gene->Reporter Signal Light Signal Measured Output Reporter->Signal Compound Test Compound Assay Artifact Compound->Reporter Direct Inhibition

References

Strategies to improve the solubility of Uramil for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Uramil for in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound, also known as 5-aminobarbituric acid, is a chemical compound that is structurally related to barbiturates. For in vitro studies, achieving a sufficient and stable concentration of this compound in aqueous culture media is crucial for obtaining accurate and reproducible experimental results. This compound is reported to be soluble in hot water and alkaline solutions but has limited solubility in cold water and some organic solvents, which can lead to precipitation and inaccurate dosing in cell-based assays.

Q2: What are the initial recommended solvents for preparing a this compound stock solution?

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue known as precipitation upon dilution. To prevent this, it is advisable to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1] A gradual, stepwise dilution of the DMSO stock into the aqueous medium while vortexing can also help.

Q4: Can I use heating to dissolve this compound?

Yes, this compound's solubility is known to increase with temperature, as it is soluble in hot water.[2] Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of this compound in a chosen solvent.[1] However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution to the experimental temperature before use.

Q5: How does pH affect the solubility of this compound?

As an acidic compound, the solubility of this compound is expected to be pH-dependent. It is more soluble in alkaline solutions (higher pH) due to the formation of a more soluble salt. Therefore, adjusting the pH of the solvent system to be more basic can be a viable strategy to enhance its solubility.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound in in vitro experiments.

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.1. Increase the solvent volume gradually. 2. Gently warm the solution in a 37°C water bath. 3. Use a bath sonicator to aid dissolution.[1] 4. Try an alternative polar aprotic solvent like Dimethylformamide (DMF).
Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. The compound is "salting out" due to the rapid change in solvent polarity.1. Perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding to the aqueous medium.[3] 2. Add the DMSO stock dropwise to the aqueous medium while vortexing to ensure rapid mixing. 3. Maintain a final DMSO concentration below 0.5% in the final solution.[1]
The solution is initially clear but forms a precipitate over time. The compound has reached its limit of thermodynamic solubility and is crystallizing out of the supersaturated solution.1. Prepare fresh solutions immediately before use. 2. Consider using a co-solvent system (e.g., with PEG-400 or ethanol) to improve stability. 3. If possible for the experiment, adjust the pH of the final medium to a more alkaline value.
Inconsistent experimental results are observed. Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.1. Visually inspect the stock and working solutions for any particulates before each experiment. 2. Filter the final working solution through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles. 3. Always include a vehicle control (medium with the same final concentration of DMSO or other solvents) in your experiments.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. The table below provides a summary of the qualitative solubility information available for this compound and the related compound, barbituric acid. Researchers should empirically determine the solubility of this compound for their specific experimental conditions.

Compound Solvent Solubility Reference
This compound (5-aminobarbituric acid) Hot WaterSolubleFactual
Cold WaterInsolubleFactual
Ether, ChloroformInsolubleFactual
Alkali HydroxidesSolubleFactual
Barbituric Acid Water (20°C)142 g/L[4]
Hot Water100 mg/mL[2]
DMSOSlightly Soluble[2]
MethanolSlightly Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, place the tube in a 37°C water bath for 10-15 minutes and vortex again.[1]

    • Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.[1]

  • Sterilization and Storage:

    • Once fully dissolved, the stock solution can be considered sterile if prepared from sterile components in a sterile environment. If sterility is a concern, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol outlines the steps for diluting the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Dilution:

    • Add the pre-warmed cell culture medium to a sterile tube or well.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This rapid dispersion helps to prevent precipitation.

  • Final Mix and Use: Gently mix the final working solution. Visually inspect for any signs of precipitation before adding it to the cells. Use the prepared working solution immediately.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively characterized, its structural similarity to other small molecules suggests its potential use as a modulator of various cellular processes. A common pathway investigated with small molecule inhibitors is the NF-κB signaling pathway, which plays a key role in inflammation. The following diagrams illustrate a logical workflow for screening a poorly soluble compound like this compound in a cell-based NF-κB activation assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in 100% DMSO prep_working Dilute Stock into Culture Medium (Final DMSO < 0.5%) prep_stock->prep_working Stepwise Dilution compound_treatment Treat Cells with This compound Working Solution prep_working->compound_treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->compound_treatment stimulate_cells Stimulate with TNF-α to Activate NF-κB compound_treatment->stimulate_cells cell_lysis Lyse Cells and Measure Reporter Activity stimulate_cells->cell_lysis data_quant Quantify NF-κB Inhibition cell_lysis->data_quant dose_response Generate Dose-Response Curve data_quant->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for screening this compound's effect on NF-κB activation.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a common target for anti-inflammatory drug discovery. A compound like this compound could potentially inhibit this pathway at various points.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound (Potential Inhibitor) This compound->IKK Inhibits? DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Initiates

References

Identifying and characterizing impurities in Uramil samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of impurities in Uramil samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential analytical challenges and to offer detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

Impurities in this compound can be broadly categorized into two groups:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, byproducts, and reagents.

  • Degradation Products: These impurities result from the chemical decomposition of this compound over time due to factors like exposure to light, heat, moisture, or reactive excipients.

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating, detecting, and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weights of impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, enabling the definitive identification of unknown impurities.[1][2][3]

Q3: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][4] this compound samples should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: e.g., Exposure to UV light (254 nm) and visible light for an extended period.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound samples.

HPLC Analysis Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.- Use a mobile phase with a suitable pH and ionic strength. Consider a different column chemistry.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.
Ghost peaks - Contamination in the mobile phase, injector, or column.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in your injection sequence.- Flush the column with a strong solvent.
Low sensitivity - Incorrect detection wavelength.- Sample degradation in the autosampler.- Determine the optimal UV absorbance wavelength for this compound and its impurities.- Use a cooled autosampler if samples are unstable.
Sample Preparation Troubleshooting
Problem Possible Cause Suggested Solution
Incomplete dissolution of this compound - this compound has limited solubility in some organic solvents.- Use a mixture of water and an organic solvent like methanol or acetonitrile.- Gentle heating and sonication can aid dissolution.
Sample degradation during preparation - this compound may be unstable under certain pH or temperature conditions.- Prepare samples immediately before analysis.- Avoid prolonged exposure to harsh acidic or basic conditions unless performing a forced degradation study.

Potential Impurities in this compound

Based on a common synthetic route for this compound (reduction of 5-nitrobarbituric acid) and its chemical structure, the following table summarizes potential process-related and degradation impurities.

Impurity Name Type Potential Origin Chemical Structure
5-Nitrobarbituric AcidProcess-Related (Starting Material)Incomplete reduction during synthesis.C₄H₃N₃O₅
AlloxanDegradation ProductOxidative degradation of this compound.C₄H₂N₂O₄
Barbituric AcidDegradation ProductHydrolytic degradation of this compound.C₄H₄N₂O₃
UreaProcess-Related/DegradationByproduct of synthesis or hydrolysis.CH₄N₂O

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential impurities and degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 40% B

      • 20-25 min: 40% B

      • 25-27 min: 40% to 5% B

      • 27-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS Method for Impurity Identification

This method is used to determine the molecular weights of the impurities separated by HPLC.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

NMR Sample Preparation for Structural Elucidation

For definitive structural confirmation of an isolated impurity.

  • Isolate the impurity of interest using preparative HPLC.

  • Lyophilize the collected fractions to remove the mobile phase.

  • Dissolve the dried impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).[1][2]

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Uramil_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Uramil_Sample->Forced_Degradation Stress Conditions HPLC HPLC Analysis (Separation & Quantification) Uramil_Sample->HPLC Forced_Degradation->HPLC LC_MS LC-MS Analysis (Molecular Weight) HPLC->LC_MS Impurity Peaks NMR NMR Spectroscopy (Structure Elucidation) HPLC->NMR Isolate Impurity Impurity_Identification Impurity Identification & Characterization LC_MS->Impurity_Identification Mass Data NMR->Impurity_Identification Structural Data

Caption: Workflow for impurity identification and characterization.

Logical_Relationship This compound This compound Process_Impurities Process-Related Impurities This compound->Process_Impurities arise from synthesis Degradation_Products Degradation Products This compound->Degradation_Products formed by decomposition Starting_Materials Starting Materials (e.g., 5-Nitrobarbituric Acid) Process_Impurities->Starting_Materials Byproducts Byproducts (e.g., Urea) Process_Impurities->Byproducts Hydrolysis Hydrolysis Products (e.g., Barbituric Acid) Degradation_Products->Hydrolysis Oxidation Oxidation Products (e.g., Alloxan) Degradation_Products->Oxidation

Caption: Relationship between this compound and its potential impurities.

References

Addressing unexpected color changes in reactions involving Uramil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uramil. It specifically addresses unexpected color changes that may be observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a pure this compound solution?

A pure this compound (5-aminobarbituric acid) solution is typically colorless. The appearance of color often indicates the presence of impurities, degradation products, or the formation of colored complexes.

Q2: My this compound reaction turned purple. What does this signify?

A purple color is characteristic of the formation of murexide (ammonium purpurate). This typically occurs in the Murexide test, where this compound reacts with an oxidizing agent like alloxan in the presence of ammonia.[1]

Q3: Instead of purple, my reaction turned yellow or reddish-brown. What could be the cause?

An unexpected yellow, orange, or brown hue can indicate several possibilities:

  • Presence of Interfering Substances: Compounds like xanthine and its derivatives can produce a yellow to red color in the Murexide test instead of the expected purple.[2][3]

  • Incorrect pH: The pH of the solution significantly impacts the color of murexide. Acidic conditions can lead to a yellow or reddish-purple color, while the characteristic purple is observed in weakly acidic to neutral conditions, and a blue-purple in alkaline solutions.[4][5][6]

  • Degradation of this compound or Reaction Products: this compound or the resulting murexide can degrade over time, especially when exposed to heat, light, or extreme pH, leading to the formation of colored degradation byproducts.[5]

  • Oxidation: Uncontrolled oxidation of this compound or other components in the reaction mixture can lead to the formation of colored impurities.

Q4: How can I confirm if the purple color in my reaction is indeed murexide?

You can use spectrophotometry to confirm the presence of murexide. The murexide anion has a characteristic absorption maximum at approximately 520 nm.[5] The color intensity at this wavelength is proportional to the concentration of the purine compound being tested.[2]

Troubleshooting Guide for Unexpected Color Changes

This guide will help you diagnose and resolve common issues related to unexpected color changes in reactions involving this compound.

Issue 1: Reaction Turns Yellow, Orange, or Red Instead of Purple in the Murexide Test
Possible Cause Troubleshooting Steps
Presence of Interfering Substances (e.g., Xanthine) 1. Sample Purity: Ensure the starting material (e.g., uric acid) is pure and free from other purine derivatives. Use appropriate purification techniques if necessary. 2. Selective Analysis: If the sample is a mixture, consider using a separation technique like chromatography before performing the colorimetric test.
Incorrect pH of the final solution 1. pH Adjustment: After the initial oxidation step, carefully adjust the pH of the solution by adding a suitable buffer. For murexide formation, a weakly acidic to neutral pH is generally optimal.[5] 2. pH Measurement: Use a calibrated pH meter to verify the pH of the reaction mixture before and after the addition of all reagents.
Incomplete Reaction 1. Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature as specified in the protocol. For the Murexide test, gentle heating is often required for the initial oxidation step.[2] 2. Reagent Concentration: Verify the concentrations of all reagents, including the oxidizing agent and ammonia.
Degradation of Murexide 1. Timely Analysis: Measure the absorbance of the colored solution as soon as possible after its formation, as the color can fade over time. The stability of the murexide color is pH-dependent.[5][7] 2. Avoid Harsh Conditions: Protect the reaction mixture from strong light and extreme temperatures, which can accelerate degradation.
Issue 2: Faint or No Color Development
Possible Cause Troubleshooting Steps
Low Concentration of Analyte 1. Concentrate the Sample: If the analyte concentration is below the detection limit of the assay, consider concentrating the sample before the reaction. 2. Increase Sample Volume: Use a larger volume of the sample in the reaction, ensuring the reagent concentrations are adjusted accordingly.
Improper Reagent Preparation or Storage 1. Fresh Reagents: Prepare fresh reagent solutions, especially the oxidizing agent and ammonia solution. 2. Proper Storage: Store reagents under the recommended conditions (e.g., refrigerated, protected from light) to prevent degradation.
Incorrect Reaction Conditions 1. Review Protocol: Double-check the experimental protocol for the correct reaction temperature, incubation time, and order of reagent addition. 2. Optimize Conditions: If using a non-standard protocol, you may need to optimize the reaction conditions for your specific application.

Data Presentation

The following tables summarize key quantitative data related to the Murexide test and the properties of murexide.

Table 1: pH-Dependent Color of Murexide Solutions [4][5][6]

pH RangeDescriptionColor
< 4.5Strongly AcidicYellow
5.5 - 6.5Weakly AcidicReddish-Purple
> 7.5AlkalineBlue-Purple

Table 2: Spectrophotometric Data for Murexide

ParameterValueConditions
Absorption Maximum (λmax) ~520 nmIn aqueous solution
Molar Absorptivity (ε) Varies with pH-

Experimental Protocols

Key Experiment: Quantitative Spectrophotometric Analysis of Uric Acid using the Murexide Reaction

This protocol provides a detailed methodology for the quantitative determination of uric acid, a reaction where this compound is a key intermediate.

1. Reagent Preparation:

  • Standard Uric Acid Solution (100 µg/mL): Dissolve 10 mg of uric acid in 100 mL of 0.01 M NaOH.

  • Nitric Acid (10% v/v): Carefully add 10 mL of concentrated nitric acid to 90 mL of deionized water.

  • Ammonia Solution (10% v/v): Carefully add 10 mL of concentrated ammonium hydroxide to 90 mL of deionized water.

  • Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

2. Standard Curve Preparation:

  • Prepare a series of uric acid standards with concentrations ranging from 10 to 100 µg/mL by diluting the stock solution with deionized water.

  • In a series of test tubes, add 1 mL of each standard solution.

  • Add 0.5 mL of 10% nitric acid to each tube.

  • Heat the tubes in a boiling water bath for 5 minutes.

  • Allow the tubes to cool to room temperature.

  • Add 1 mL of 10% ammonia solution to each tube.

  • Add 5 mL of 0.1 M phosphate buffer (pH 7.0) to each tube and mix well.

  • Measure the absorbance of each solution at 520 nm using a spectrophotometer.

  • Plot a standard curve of absorbance versus uric acid concentration.

3. Sample Analysis:

  • Prepare the unknown sample solution. If the sample is solid, dissolve it in a known volume of 0.01 M NaOH.

  • Follow steps 2-8 from the "Standard Curve Preparation" section, using 1 mL of the unknown sample solution instead of the standard.

  • Determine the concentration of uric acid in the unknown sample by comparing its absorbance to the standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Murexide_Formation_Pathway cluster_reactants Reactants cluster_product Product UricAcid Uric Acid Alloxan Alloxan UricAcid->Alloxan Oxidation This compound This compound UricAcid->this compound Hydrolysis HNO3 Nitric Acid (Oxidizing Agent) Murexide Murexide (Purple) Alloxan->Murexide This compound->Murexide Ammonia Ammonia Ammonia->Murexide Troubleshooting_Workflow Start Unexpected Color Change in this compound Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity VerifypH Verify Reaction pH Start->VerifypH CheckReagents Check Reagent Concentration & Freshness Start->CheckReagents ReviewProtocol Review Experimental Protocol Start->ReviewProtocol ProblemSolved Problem Resolved CheckPurity->ProblemSolved Purity Confirmed FurtherAnalysis Consider Further Analysis (e.g., Spectroscopy, Chromatography) CheckPurity->FurtherAnalysis Impurity Suspected VerifypH->ProblemSolved pH Correct VerifypH->FurtherAnalysis pH Out of Range CheckReagents->ProblemSolved Reagents OK CheckReagents->FurtherAnalysis Reagent Issue ReviewProtocol->ProblemSolved Protocol Correct ReviewProtocol->FurtherAnalysis Protocol Deviation

References

Technical Support Center: Optimizing Storage Conditions for Uramil (5-aminobarbituric acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Uramil (5-aminobarbituric acid) during experimental procedures and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, like other barbituric acid derivatives, is susceptible to degradation through several pathways. The primary factors that can induce degradation are:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to the cleavage of the pyrimidine ring.

  • Oxidation: The presence of oxidizing agents can modify the chemical structure of this compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it under controlled conditions that minimize its exposure to degradative elements.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential thermal degradation.
Humidity < 40% Relative HumidityMinimizes moisture uptake, which can facilitate hydrolytic degradation.
Light In the dark (using amber vials or stored in a dark cabinet)Prevents photodegradation.
Atmosphere In a tightly sealed containerProtects from atmospheric moisture and contaminants. For highly sensitive applications, consider storage under an inert gas like nitrogen or argon to prevent oxidation.

Q3: My this compound solution appears to have degraded. What are the likely degradation products?

A3: While specific degradation products for this compound under all conditions are not extensively documented in publicly available literature, based on the reactivity of similar barbituric acid derivatives, the following are potential degradation products:

  • Under Acidic/Basic Hydrolysis: Cleavage of the barbituric acid ring can occur, potentially leading to the formation of malonic acid derivatives and urea. One study on the enzymatic hydrolysis of barbituric acid identified 3-oxo-3-ureidopropionate as a product.

  • Under Oxidative Stress: Oxidation may lead to the formation of iminoquinone or quinone-like structures, as seen in the oxidation of other amino-substituted aromatic compounds.

  • Under Photolytic Stress: Complex rearrangements and cleavage of the molecule can occur, though specific products for this compound are not well-defined.

Identifying the exact degradation products requires analytical techniques such as HPLC-MS.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I troubleshoot this?

A4: Unexpected peaks in your chromatogram can indicate either contamination or degradation. Follow this troubleshooting workflow to identify the source of the issue.

Uramil_Degradation_Troubleshooting start Unexpected Peak(s) in This compound HPLC Chromatogram check_blank Analyze a Blank Injection (Mobile Phase Only) start->check_blank peak_present_blank Peak(s) Present? check_blank->peak_present_blank source_contamination Source is likely contamination from: - Mobile Phase - System (tubing, injector) - Vials peak_present_blank->source_contamination Yes check_standard Analyze a Freshly Prepared This compound Standard Solution peak_present_blank->check_standard No peak_present_standard Peak(s) Present? check_standard->peak_present_standard source_standard_degradation Source is likely: - Degraded solid this compound stock - Contaminated solvent for standard preparation - Instability in standard solution peak_present_standard->source_standard_degradation Yes investigate_sample Peak(s) only in Sample. Likely Sample-Specific Degradation peak_present_standard->investigate_sample No stress_factors Investigate Potential Stress Factors: - Sample pH (acidic/basic?) - Exposure to light? - High temperature exposure? - Presence of oxidizing agents? investigate_sample->stress_factors Uramil_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (5-aminobarbituric acid) Hydrolysis_Products Ring-Opened Products (e.g., Malonic Acid Derivatives, Urea) This compound->Hydrolysis_Products  Acid / Base   Oxidation_Products Oxidized Products (e.g., Iminoquinones) This compound->Oxidation_Products  Oxidizing Agents (e.g., H₂O₂)   Photo_Products Photolytic Degradants This compound->Photo_Products  Light (UV)  

Method development for the quantification of Uramil in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development and quantification of Uramil (5-aminobarbituric acid) in complex mixtures. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex biological matrices? A1: The primary challenges include:

  • Matrix Effects: Components in complex samples (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement that affects accuracy.[1][2]

  • Low Endogenous Concentrations: Target concentrations can be very low, requiring highly sensitive analytical methods.[3]

  • Analyte Stability: this compound's stability can be affected by factors like pH, temperature, and light during sample collection, storage, and processing.[4][5][6] Forced degradation studies are often necessary to understand its stability profile.[6][7][8]

  • Interference: The presence of structurally similar endogenous compounds or metabolites can interfere with quantification, necessitating effective sample preparation and selective analytical techniques.[2]

Q2: Which analytical technique is most suitable for this compound quantification? A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common starting point due to its robustness.[9][10][11] For higher sensitivity and selectivity, especially in complex matrices like plasma or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization to make this compound sufficiently volatile.[15][16][17]

Q3: What are the recommended sample preparation techniques for this compound analysis? A3: The choice of sample preparation is crucial for removing interferences and minimizing matrix effects.[12][18] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method using a solvent like acetonitrile to remove proteins. While efficient for high-throughput screening, it may not remove other interferences like phospholipids.[2][12]

  • Liquid-Liquid Extraction (LLE): Separates this compound from the aqueous sample into an immiscible organic solvent. LLE is effective at removing many polar interferences.[3][12]

  • Solid-Phase Extraction (SPE): A highly selective method that retains this compound on a sorbent while interferences are washed away. SPE provides the cleanest extracts and allows for analyte concentration, though it requires more detailed method development.[2][3][12]

Method Development and Troubleshooting Guide

This section addresses specific issues that may arise during method development and analysis.

Chromatography & Detection

Q4: I am observing poor peak shape (fronting or tailing) for this compound in HPLC. What are the potential causes? A4: Poor peak shape can result from several factors:

  • Column Overload: The injected sample concentration may be too high. Try diluting the sample.

  • Incompatible Injection Solvent: The solvent used to reconstitute the sample after evaporation should be similar in strength to the initial mobile phase to prevent peak distortion.[2]

  • Secondary Interactions: this compound's amine group can interact with residual silanols on the HPLC column packing. Using an end-capped column (like a C18) and adding a mobile phase modifier (e.g., 0.1% formic acid or ammonium formate) can improve peak shape.[13]

  • Column Degradation: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it.

Q5: My analytical signal is showing a high or drifting baseline. What should I do? A5:

  • Contamination: Ensure high-purity solvents and reagents are used.[19] Contaminants in the mobile phase, carrier gas (for GC), or the analytical system can cause baseline issues.

  • Detector Issues: The detector lamp (UV) may be failing, or the detector cell could be contaminated. For MS detectors, the source may require cleaning.[19][20]

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

Q6: I am having issues with linearity and reproducibility in my calibration curve. Where should I start troubleshooting? A6:

  • System Leaks: Check for any leaks in the autosampler, pump, or fittings, as this can affect the amount of sample delivered.[20]

  • Sample Preparation Inconsistency: Errors during sample preparation are a common source of variability.[20] Ensure pipetting is accurate and that each step is performed consistently across all samples and standards.

  • MS Source Contamination: For LC-MS/MS, inconsistent response, especially at higher concentrations, can indicate that the mass spectrometer source needs cleaning.[20]

  • Detector Saturation: Ensure the highest concentration standard is not saturating the detector.

Sample Preparation & Recovery

Q7: My recovery of this compound is low and inconsistent after Solid-Phase Extraction (SPE). How can I improve it? A7:

  • Incorrect Sorbent: Ensure the SPE sorbent chemistry is appropriate for this compound. A mixed-mode cation exchange cartridge can be effective by utilizing both reversed-phase and ion-exchange retention mechanisms.[2]

  • Incomplete Elution: The elution solvent may not be strong enough to fully desorb this compound from the sorbent. Try increasing the organic content or adding a modifier (e.g., ammonium hydroxide) to the elution solvent.[2]

  • Sample Breakthrough: The analyte may not be retaining on the cartridge during loading. Ensure the sample pH is appropriate for retention. For a cation exchange sorbent, the sample pH should be adjusted to be at least 2 units below the pKa of this compound's amine group to ensure it is positively charged.

  • Drying Step is Too Long: If an evaporation step is used, excessive drying time or temperature can lead to the loss of the analyte.

Experimental Protocols & Data

Protocol 1: Sample Preparation of Plasma using SPE

This protocol is a general guideline for Solid-Phase Extraction and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through it.[2]

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 400 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • Load: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.[2]

  • Elute: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[2]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[2]

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol provides a starting point for developing an HPLC-UV method.

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5.[4]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound quantification.

ParameterResultAcceptance Criteria
Linearity Range 10 - 1000 ng/mLCorrelation Coefficient (r²) > 0.99
Limit of Detection (LOD) 3 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 10 ng/mLSignal-to-Noise Ratio ≥ 10
Precision (RSD%) < 5%RSD ≤ 15%
Accuracy (Recovery %) 95 - 105%85 - 115%

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows in the quantification of this compound.

start Define Analytical Goal (e.g., Quantify this compound in Plasma) lit_review Literature Review & Method Scouting start->lit_review sample_prep Develop Sample Preparation Method lit_review->sample_prep chrom_dev Develop Chromatographic Method (LC/GC) lit_review->chrom_dev validation Method Validation (Linearity, Precision, Accuracy) sample_prep->validation ms_opt Optimize MS Parameters chrom_dev->ms_opt If using MS chrom_dev->validation ms_opt->validation analysis Routine Sample Analysis validation->analysis end Data Reporting analysis->end

Caption: General workflow for this compound quantification method development.

start Start: Low or No This compound Signal check_instrument Is the Instrument Functioning Correctly? start->check_instrument instrument_ok Check MS Source/Detector & System for Leaks check_instrument->instrument_ok No check_sample_prep Was Sample Prep Successful? check_instrument->check_sample_prep Yes instrument_ok->start sample_prep_fail Optimize SPE/LLE Steps (pH, Solvents, Sorbent) check_sample_prep->sample_prep_fail No check_chrom Is Analyte Eluting? check_sample_prep->check_chrom Yes sample_prep_fail->start chrom_fail Adjust Mobile Phase or Gradient check_chrom->chrom_fail No check_stability Is Analyte Stable? check_chrom->check_stability Yes chrom_fail->start stability_fail Investigate Degradation (pH, Temp, Light) check_stability->stability_fail No solution Problem Resolved check_stability->solution Yes stability_fail->start

Caption: Troubleshooting flowchart for low analyte signal.

start Choose Sample Prep Method throughput High Throughput Needed? start->throughput ppt Use Protein Precipitation (PPT) throughput->ppt Yes cleanliness Highest Sample Cleanliness Needed? throughput->cleanliness No note_ppt Fast but may have matrix effects ppt->note_ppt spe Use Solid-Phase Extraction (SPE) cleanliness->spe Yes lle Use Liquid-Liquid Extraction (LLE) cleanliness->lle No note_spe Cleanest extract, but more method development spe->note_spe note_lle Good for removing polar interferences lle->note_lle

Caption: Decision guide for selecting a sample preparation technique.

References

Validation & Comparative

A Comparative Analysis of Uramil and Alloxan for the Induction of Experimental Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

In the landscape of experimental diabetes research, the induction of a diabetic state in animal models is a critical first step for studying disease pathophysiology and evaluating novel therapeutic agents. Among the chemical agents used for this purpose, alloxan has long been a cornerstone, known for its ability to selectively destroy pancreatic β-cells. Uramil, a structurally related pyrimidine derivative, has also been investigated for its diabetogenic properties. This guide provides a detailed, data-driven comparison of the diabetogenic effects of this compound and alloxan in animal models, offering insights into their mechanisms, protocols, and biochemical impacts to assist researchers in selecting the appropriate agent for their study designs.

Mechanism of Diabetogenic Action

Alloxan: Alloxan, a toxic glucose analogue, is preferentially taken up by pancreatic β-cells via the GLUT2 glucose transporter.[1][2] Its cytotoxic action is primarily mediated by the generation of reactive oxygen species (ROS).[3] Inside the cell, alloxan and its reduction product, dialuric acid, engage in a redox cycle that produces superoxide radicals.[4] These radicals are then dismutated to hydrogen peroxide, which, through the Fenton reaction, generates highly reactive hydroxyl radicals.[1][4] Pancreatic β-cells are particularly susceptible to this oxidative stress due to their low intrinsic antioxidative defense capacity, leading to necrosis and the onset of insulin-dependent diabetes.[1] Additionally, alloxan can inhibit glucokinase, the β-cell's glucose sensor, further impairing insulin secretion.[1]

This compound: this compound, being a derivative of uric acid and structurally similar to alloxan, is also diabetogenic. Studies on alloxan-like compounds have shown that the essential structural feature for diabetogenic activity is the presence of a quinonoid pyrimidine system or its hydrated equivalent, which this compound possesses.[5] While less extensively studied than alloxan, its mechanism is believed to be similar, involving the generation of oxidative stress within the pancreatic β-cells, leading to their destruction.

Comparative Signaling Pathway for β-Cell Destruction

The pathway below illustrates the widely accepted mechanism by which alloxan induces β-cell death. This compound is hypothesized to follow a similar cascade involving oxidative stress.

G cluster_EC Extracellular Space cluster_Cell Pancreatic β-Cell Alloxan Alloxan / this compound GLUT2 GLUT2 Transporter Alloxan->GLUT2 Uptake Alloxan_intra Intracellular Alloxan / this compound GLUT2->Alloxan_intra Redox Redox Cycling with Intracellular Thiols (e.g., Glutathione) Alloxan_intra->Redox ROS Generation of Reactive Oxygen Species (ROS) (Superoxide, H₂O₂, Hydroxyl Radicals) Redox->ROS Damage Oxidative Damage to Cellular Components (DNA, Proteins, Lipids) ROS->Damage Ca_influx Massive Increase in Cytosolic Ca²⁺ Damage->Ca_influx Necrosis β-Cell Necrosis Ca_influx->Necrosis Insulin_def Insulin Deficiency Necrosis->Insulin_def

Caption: Mechanism of alloxan-induced β-cell toxicity.

Experimental Protocols for Diabetes Induction

A standardized protocol is crucial for achieving reproducible results. The following sections detail typical methodologies for using alloxan. Protocols for this compound are less defined in the literature but would likely follow similar principles of administration and monitoring.

Alloxan Induction Protocol in Rats
  • Animal Selection: Male Wistar or Sprague-Dawley rats (weighing 150-250g) are commonly used.

  • Fasting: Animals should be fasted for 12 to 48 hours prior to injection to enhance the sensitivity of β-cells to alloxan.[6][7][8]

  • Preparation and Dosage: Alloxan monohydrate is dissolved in a cold 0.9% saline solution immediately before use due to its instability in aqueous solutions.[9]

    • Intraperitoneal (IP) Injection: A single dose of 120-150 mg/kg body weight is effective.[6][8][10][11] Doses up to 200 mg/kg have been used but are associated with higher mortality.[8][12]

    • Intravenous (IV) Injection: A single dose of 40-65 mg/kg body weight is administered, typically via the tail or penile vein.[8]

  • Post-Injection Care: To prevent fatal hypoglycemia resulting from the massive release of insulin from destroyed β-cells, animals are given free access to a 5% glucose solution for the next 24 hours.[7][11]

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours post-injection.[7] Animals with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and suitable for study.[7][13]

General Experimental Workflow

The workflow for inducing and studying chemical-induced diabetes is a multi-step process requiring careful monitoring.

G start Start: Animal Acclimatization fasting Fasting (12-48 hours) start->fasting injection Diabetogenic Agent Injection (Alloxan or this compound) IV or IP fasting->injection hypo_prevent Hypoglycemia Prevention (5% Glucose Solution for 24h) injection->hypo_prevent monitoring Blood Glucose Monitoring (After 48-72h) hypo_prevent->monitoring diabetic_check Fasting Blood Glucose > 200-250 mg/dL? monitoring->diabetic_check diabetic_check->fasting No (Re-induce or Exclude) stable_phase Diabetes Stabilization (Several days to 1 week) diabetic_check->stable_phase Yes experiment Initiate Experimental Study (e.g., Drug Testing) stable_phase->experiment end End: Data Collection & Analysis experiment->end

Caption: Standard workflow for chemical induction of diabetes.

Quantitative Data Comparison: Alloxan vs. This compound

The following table summarizes quantitative data compiled from various studies. Data for this compound is limited compared to the extensive literature on alloxan.

ParameterAlloxanThis compound (Dehydro-uramil hydrate)
Animal Model Rats (Wistar, Sprague-Dawley), Mice (Kunming, Swiss Albino), Rabbits, Dogs[3][14][15]Rats[5]
Effective Dose Rats: 40-65 mg/kg (IV); 120-200 mg/kg (IP)[8][11] Mice: 75-100 mg/kg (IV)Data not specified, but confirmed to be diabetogenic via IV injection[5]
Administration Intravenous (IV), Intraperitoneal (IP), Subcutaneous (s.c.)[15][16]Intravenous (IV)[5]
Onset of Hyperglycemia Triphasic response: Initial hyperglycemia (2-3 hrs), followed by severe hypoglycemia, then sustained hyperglycemia after 24-48 hrs[14][16]Not explicitly detailed, but expected to be similar to alloxan.
Blood Glucose Levels >200-250 mg/dL (considered diabetic)[7][13]Induces persistent hyperglycemia and glycosuria[5]
Effect on Insulin Causes massive initial insulin release followed by severe insulin deficiency due to β-cell necrosis[3][16]Induces β-cell destruction, implying subsequent insulin deficiency[5]
Mortality / Side Effects High mortality rates can occur, especially at higher doses, due to hypoglycemia or ketosis.[6][9][16][17] Can cause kidney damage.[3]Not extensively documented.
Reversibility Spontaneous reversal to normoglycemia can occur, particularly with suboptimal doses, due to β-cell regeneration.[9][11]Not documented.

Impact on Biochemical Markers

Induction of diabetes with these agents leads to significant changes in various biochemical parameters, reflecting hyperglycemia and associated metabolic dysregulation.

Biochemical MarkerEffect of Alloxan-Induced DiabetesEffect of this compound-Induced Diabetes
Oxidative Stress
Malondialdehyde (MDA)▲ Increased (reflects lipid peroxidation)[10]Expected to be increased
Glutathione (GSH)▼ Decreased (depletion of antioxidant defense)Expected to be decreased
Superoxide Dismutase (SOD)▼ Decreased activity[10]Expected to be decreased
Catalase (CAT)▼ Decreased activity[10]Expected to be decreased
Kidney Function
Urea▲ Increased[18][19]Expected to be increased
Creatinine▲ Increased[18][19]Expected to be increased
Liver Function
Alanine Transaminase (ALT)▲ Increased[13][18][19]Expected to be increased
Aspartate Transaminase (AST)▲ Increased[13][18][19]Expected to be increased
Alkaline Phosphatase (ALP)▲ Increased[13][18]Expected to be increased
Lipid Profile
Total Cholesterol (TC)▲ Increased[19]Expected to be increased
Triglycerides (TG)▲ Increased[19]Expected to be increased
HDL-Cholesterol▼ Decreased[19]Expected to be decreased
LDL-Cholesterol▲ Increased[19]Expected to be increased

(▲ = Increase, ▼ = Decrease)

Conclusion

Both alloxan and this compound are effective diabetogenic agents in animal models, acting through a mechanism that involves the destruction of pancreatic β-cells, likely mediated by oxidative stress.

Alloxan is a well-characterized, widely used, and cost-effective agent for inducing a model of Type 1 diabetes.[3] Its primary advantages are the rapid onset of diabetes and the extensive body of literature detailing its use across various species. However, researchers must be cautious of its significant drawbacks, including a narrow therapeutic window, high mortality rates if not managed carefully, and the potential for spontaneous reversal of hyperglycemia.[9][11][16][17]

This compound has been confirmed as a diabetogenic compound, but it is far less studied.[5] The lack of detailed, publicly available data on its effective dosage, specific biochemical effects, and long-term stability in animal models makes its current application more challenging. It remains a compound of interest primarily for structure-activity relationship studies.

For researchers seeking to establish a robust and reproducible model of insulin-deficient diabetes, alloxan remains the more pragmatic choice due to the wealth of available protocol data. However, its unpredictable responses and mortality necessitate careful dose standardization and post-administration monitoring.[9][17] Future studies on this compound and other analogues may reveal agents with a more favorable safety and efficacy profile.

References

Structural Comparison: A Subtle Yet Significant Distinction

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structural and Functional Differences Between Uramil and Uracil

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures and their corresponding functions is paramount. This guide provides an objective comparison of this compound (5-aminouracil) and Uracil, two pyrimidine derivatives with distinct structural features and significantly different biological roles. This comparison is supported by structural data, functional attributes, and detailed experimental protocols for their synthesis.

Uracil is one of the four primary nucleobases in ribonucleic acid (RNA).[1][2] this compound, also known as 5-aminouracil, is a derivative of uracil, or more accurately, a derivative of barbituric acid. The core structural difference lies in the substitution at the C5 position of the pyrimidine ring. Uracil has a hydrogen atom at this position, while this compound possesses an amino (-NH2) group. This seemingly minor substitution dramatically alters the molecule's chemical properties and biological functions.

Table 1: Structural and Physicochemical Properties of Uracil and this compound
PropertyUracilThis compound (5-aminouracil)
Chemical Formula C₄H₄N₂O₂[3][4][5]C₄H₅N₃O₃[6][7][8]
Molecular Weight 112.09 g/mol [3][9]143.10 g/mol [6][7][]
IUPAC Name Pyrimidine-2,4(1H,3H)-dione[3]5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione[]
Synonyms 2,4-Dihydroxypyrimidine[3]5-Aminobarbituric acid, Dialuramide[]
Appearance White powder or colorless crystalline solid[4][9]White to light yellow crystalline powder[6]
Key Structural Feature Pyrimidine ring with two keto groupsBarbituric acid ring with an amino group at C5
Visualization of Chemical Structures

The difference in their molecular architecture is best illustrated by their chemical structures.

G Chemical Structures of Uracil and this compound cluster_uracil Uracil cluster_this compound This compound (5-aminouracil) Uracil Uracil This compound This compound

Caption: Chemical structures of Uracil and this compound.

Functional Comparison: From Genetic Code to Pharmacological Agent

The functional divergence between Uracil and this compound is a direct consequence of their structural differences. Uracil is a cornerstone of molecular biology, while this compound's significance is primarily in the realm of medicinal chemistry and pharmacology.

Uracil: The RNA Nucleobase

Uracil is a fundamental component of RNA, where it replaces thymine, the corresponding base in DNA.[1][2] In RNA, Uracil pairs with adenine via two hydrogen bonds, a crucial interaction for the processes of transcription and translation.[1][11] Its functions are central to life and include:

  • Genetic Information Transfer: As a key component of messenger RNA (mRNA), Uracil is essential for transcribing the genetic code from DNA to the ribosome for protein synthesis.[1]

  • Protein Synthesis: It is a component of transfer RNA (tRNA) and ribosomal RNA (rRNA), both vital for the translation of the genetic code into proteins.[1]

  • Metabolic Roles: Uracil and its derivatives, such as uridine diphosphate (UDP), are involved in various metabolic pathways, including carbohydrate metabolism and detoxification processes.[3][12]

  • Precursor for Drug Synthesis: Uracil serves as a starting material for the synthesis of important pharmaceuticals, most notably the anticancer drug 5-fluorouracil.[13][14]

This compound (5-aminouracil): A Bioactive Derivative

This compound is not a natural component of nucleic acids. Its importance stems from its biological activities as a synthetic compound. Research has identified several potential therapeutic applications for this compound and its derivatives:

  • Anticancer Activity: 5-aminouracil can act as a thymine antagonist, which allows it to block DNA synthesis and induce stress during replication in cancer cells.[3]

  • Antimicrobial Properties: Studies have shown that this compound and its derivatives possess antibacterial and antiviral properties.[3]

  • Enzyme Inhibition: Derivatives of this compound have been found to be effective inhibitors of enzymes like carbonic anhydrase and cholinesterases, which are targets for treating a range of diseases.[3]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with potential therapeutic value.[6]

Table 2: Functional Comparison of Uracil and this compound
FunctionUracilThis compound (5-aminouracil)
Role in Nucleic Acids Fundamental component of RNA[1][2]Not a natural component
Primary Biological Role Genetic information transfer and protein synthesis[1]Bioactive compound with pharmacological potential
Base Pairing Pairs with Adenine in RNA[3]Does not participate in standard base pairing
Metabolic Involvement Key role in carbohydrate metabolism and detoxification[3][12]Not a primary metabolite
Therapeutic Relevance Precursor to 5-fluorouracil (anticancer)[13]Investigated for anticancer, antiviral, and antibacterial activities[3]

Experimental Protocols: Synthesis of Uracil and this compound

The laboratory synthesis of these two compounds follows distinct pathways, reflecting their different chemical natures.

Protocol 1: Synthesis of Uracil via Condensation of Malic Acid and Urea

This is a common laboratory method for preparing Uracil.[3][15]

Materials:

  • Malic acid

  • Urea

  • Fuming sulfuric acid (oleum)

Procedure:

  • Carefully add malic acid to fuming sulfuric acid in a reaction vessel equipped with a stirrer and placed in an ice bath to control the temperature.

  • Slowly add urea to the mixture while maintaining a low temperature.

  • After the addition is complete, gradually heat the mixture. The reaction involves condensation and cyclization.

  • The reaction mixture is then carefully poured into cold water or onto ice to precipitate the Uracil.

  • The crude Uracil is collected by filtration, washed with cold water, and can be purified by recrystallization.

Protocol 2: Synthesis of this compound from Barbituric Acid

A common route to this compound involves the nitrosation of barbituric acid followed by reduction.

Materials:

  • Barbituric acid

  • Sodium nitrite (NaNO₂)

  • Sodium hydrosulfite (Na₂S₂O₄) or another reducing agent like tin and HCl

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve barbituric acid in a solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of sodium nitrite to form 5-nitrosobarbituric acid (violuric acid).

  • The intermediate is then reduced to this compound. This can be achieved by adding a reducing agent like sodium hydrosulfite to the reaction mixture.

  • After the reduction is complete, the solution is acidified with hydrochloric acid to precipitate the this compound.

  • The product is collected by filtration, washed with cold water, and dried.

Key Pathways and Workflows

Visualizing the biological and synthetic pathways of these molecules provides a clearer understanding of their context.

De Novo Biosynthesis of Uracil (as UMP)

In biological systems, Uracil is synthesized as part of a nucleotide (uridine monophosphate, UMP) through the de novo pyrimidine biosynthesis pathway.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Bicarbonate Bicarbonate + Aspartate + Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPS II Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid Multi-step OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP OPRT UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase

Caption: Simplified de novo pyrimidine biosynthesis pathway leading to UMP.

Synthetic Pathway for this compound

The laboratory synthesis of this compound from barbituric acid is a key chemical transformation for accessing this class of compounds.

G cluster_synthesis Laboratory Synthesis of this compound Barbituric_Acid Barbituric Acid Violuric_Acid 5-Nitrosobarbituric Acid (Violuric Acid) Barbituric_Acid->Violuric_Acid + NaNO₂ This compound This compound (5-aminouracil) Violuric_Acid->this compound Reduction (e.g., Na₂S₂O₄)

Caption: Synthetic route to this compound from Barbituric Acid.

Conclusion

While this compound and Uracil share a pyrimidine-based core, they are fundamentally different molecules in both structure and function. Uracil is an essential building block of life, integral to the storage and expression of genetic information in RNA. In contrast, this compound is a synthetic derivative whose biological significance lies in its potential as a pharmacologically active agent, with demonstrated anticancer and antimicrobial properties. For researchers in drug discovery, the uracil scaffold provides a template for creating antimetabolites, while this compound and its derivatives represent a distinct class of bioactive compounds worthy of further investigation for therapeutic applications. A clear understanding of these differences is crucial for the rational design of new drugs and for advancing our knowledge of fundamental biological processes.

References

A Comparative Guide to the Analytical Detection of Uramil (5-Aminobarbituric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Uramil (5-aminobarbituric acid). While validated analytical methods specifically for this compound are not extensively documented in publicly available literature, this document outlines a proposed novel High-Performance Liquid Chromatography (HPLC) method and compares its hypothetical performance against other established analytical techniques. The information presented is intended to serve as a practical resource for developing and validating analytical procedures for this compound and related compounds.

Comparison of Analytical Methods for this compound Detection

The following table summarizes the performance characteristics of a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method compared to potential alternative techniques, such as UV-Visible (UV-Vis) Spectrophotometry and a generic Electrochemical Sensing approach. The performance data for the proposed HPLC method is hypothetical and based on typical performance for similar analytes, intended to serve as a benchmark for method development and validation.

Table 1: Comparison of Quantitative Performance Data for this compound Detection

ParameterProposed RP-HPLC Method (Hypothetical)UV-Vis Spectrophotometry (Colorimetric)Electrochemical Sensing
Principle Chromatographic separation followed by UV detection.Color-forming reaction with a chromogenic agent.Oxidation or reduction of the amino group at an electrode surface.
Linearity (R²) > 0.998> 0.995> 0.99
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL0.1 µM
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL0.3 µM
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 7%
Specificity High (separation from related substances)Moderate (potential interference from other primary amines)Moderate (potential interference from electroactive compounds)
Throughput ModerateHighHigh
Instrumentation Cost HighLowLow to Moderate

Experimental Protocols

Detailed methodologies for the proposed RP-HPLC method and a potential UV-Vis spectrophotometric assay are provided below.

Proposed RP-HPLC Method for this compound Quantification

Objective: To develop a selective and sensitive method for the quantification of this compound in a sample matrix.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Sample solutions

Procedure:

  • System Preparation: Equilibrate the HPLC system with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

  • Chromatographic Separation: Employ a gradient elution program, starting with 5% B and increasing to 50% B over 10 minutes.

  • Detection: Monitor the eluent at a wavelength of 210 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometric Method for this compound Detection

Objective: To provide a rapid, colorimetric assay for the estimation of this compound. This method is based on the reaction of the primary amino group of this compound with a suitable chromogenic agent.

Materials:

  • UV-Vis Spectrophotometer

  • Ninhydrin reagent (or other suitable primary amine-reactive chromogen)

  • Phosphate buffer (pH 8)

  • This compound reference standard

  • Sample solutions

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water.

  • Color Development: To a fixed volume of each standard and sample solution, add a specified volume of the ninhydrin reagent and buffer.

  • Incubation: Heat the mixture in a water bath at a specified temperature (e.g., 95°C) for a defined period to ensure complete color development.

  • Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), typically around 570 nm for the ninhydrin reaction.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the this compound standards.

  • Quantification: Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow of the proposed HPLC method and the logical process of analytical method validation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Calibration Calibration Curve Construction Detection->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the proposed RP-HPLC method for this compound analysis.

Method_Validation_Flow Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD Limit of Detection (LOD) Validation_Protocol->LOD LOQ Limit of Quantification (LOQ) Validation_Protocol->LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

Caption: Logical flow of the analytical method validation process based on ICH Q2(R1) guidelines.[1][2][3]

References

Comparative analysis of the biological activities of different Uramil derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uramil, a derivative of barbituric acid, and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of selected this compound derivatives from various studies. This allows for a direct comparison of their potency across different therapeutic areas.

Derivative/CompoundBiological ActivityAssayTarget/Cell LineIC50/MICReference
Anticancer Activity
Compound 14 CytotoxicMTTMCF-712.38 µM[1]
Compound 16 CytotoxicMTTMCF-714.37 µM[1]
5-Fluorouracil (Reference)CytotoxicMTTMCF-711.79 µM[1]
Compound 7 CytotoxicMTTA5495.46 µM[1]
Compound 11 CytotoxicMTTA5498.51 µM[1]
5-Fluorouracil (Reference)CytotoxicMTTA54919.66 µM[1]
Compound 6 CytotoxicMTTHepG213.14 µM[1]
Compound 14 CytotoxicMTTHepG212.45 µM[1]
5-Fluorouracil (Reference)CytotoxicMTTHepG210.32 µM[1]
Compound 16 CytotoxicMTTHuh714.08 µM[1]
5-Fluorouracil (Reference)CytotoxicMTTHuh714.89 µM[1]
Compound A4 VEGFR-2 InhibitionIn vitro kinase assayVEGFR-20.029 µM[2]
Compound 13j Thymidylate Synthase InhibitionhTS assayhTS0.13 µM[3]
Pemetrexed (Reference)Thymidylate Synthase InhibitionhTS assayhTS2.04 µM[3]
Antimicrobial Activity
N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil thietanyl- and dioxothietanyl derivativesAntibacterial/AntifungalAgar diffusionS. aureus, E. coli, etc.0.1-10 µg/ml[4]
Anti-inflammatory Activity
Thiourea derivative of naproxen 4 Anti-inflammatoryCarrageenan-induced paw edemaRat54.01% inhibition[5]
Thiourea derivative of naproxen 7 Anti-inflammatoryCarrageenan-induced paw edemaRat54.12% inhibition[5]
Enzyme Inhibition
Uracil derivative 11 FAAH InhibitionFluorometric assayFatty Acid Amide Hydrolase21 nM[6]
Uracil derivative 14 FAAH InhibitionFluorometric assayFatty Acid Amide Hydrolase53 nM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of approximately 9,000 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for a period of 24 to 96 hours.[8]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[7] The intensity of the purple color is directly proportional to the number of viable cells.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method assesses the susceptibility of microorganisms to antimicrobial agents.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[9]

  • Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[10]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivative onto the surface of the agar.[9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone indicates the susceptibility of the microorganism to the compound.[9]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used model to screen for acute anti-inflammatory activity.[11]

  • Animal Grouping: Randomly divide rodents (rats or mice) into control, positive control (e.g., indomethacin 10 mg/kg), and test groups (receiving different doses of this compound derivatives).[12]

  • Compound Administration: Administer the test compounds and control substances, typically intraperitoneally or orally, 30 to 60 minutes before inducing inflammation.[11][13]

  • Inflammation Induction: Induce edema by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.[11]

  • Paw Volume Measurement: Measure the paw volume or diameter using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11][14]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of FAAH.

  • Enzyme and Substrate Preparation: Prepare solutions of FAAH enzyme and a fluorogenic substrate, such as AMC arachidonoyl amide.[15]

  • Reaction Initiation: In a 96-well plate, combine the FAAH enzyme with the test this compound derivatives at various concentrations and incubate for a short period. Initiate the enzymatic reaction by adding the substrate.[15]

  • Fluorescence Measurement: Monitor the release of the fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC) over time using a fluorescence plate reader with excitation and emission wavelengths typically around 340-360 nm and 450-465 nm, respectively.[15][16]

  • IC50 Determination: The rate of the reaction is proportional to the FAAH activity. The concentration of the this compound derivative that inhibits 50% of the enzyme activity (IC50) is determined.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

EGFR_VEGFR2_Signaling_Pathway cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR-2 Signaling cluster_Inhibitors This compound Derivative Inhibition EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Invasion ERK->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Uramil_EGFR_Inhibitor This compound-based EGFR Inhibitor Uramil_EGFR_Inhibitor->EGFR Uramil_VEGFR2_Inhibitor This compound-based VEGFR-2 Inhibitor Uramil_VEGFR2_Inhibitor->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by this compound derivatives.

Thymidylate_Synthase_Inhibition cluster_Pathway Thymidylate Synthesis Pathway cluster_Inhibition Inhibition Mechanism dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS CH2THF N⁵,N¹⁰-methylenetetrahydrofolate CH2THF->TS dTMP dTMP (deoxythymidine monophosphate) TS->dTMP DHF Dihydrofolate TS->DHF DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Uramil_Derivative This compound Derivative (e.g., 5-Fluorouracil) Uramil_Derivative->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound derivatives, blocking DNA synthesis.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture plating Seed Cells in 96-well Plate cell_culture->plating treatment Add this compound Derivatives (Varying Concentrations) plating->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the anticancer activity (IC50) of this compound derivatives.

References

Uramil in the Spotlight: A Comparative Analysis of Its Biological Performance Against Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of uramil (5-aminouracil) with other key pyrimidine derivatives in a variety of biological assays. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their relative performance, supported by available experimental data and detailed methodologies.

Introduction to this compound and Pyrimidine Derivatives

This compound, chemically known as 5-aminouracil, is a pyrimidine derivative that serves as a crucial building block in various biological processes and as a scaffold for the synthesis of numerous pharmacologically active compounds. The pyrimidine ring is a fundamental component of nucleobases like uracil, thymine, and cytosine, and is found in a wide array of synthetic molecules with therapeutic applications, including anticancer, antioxidant, and enzyme inhibitory activities. This guide focuses on the comparative analysis of this compound against other notable pyrimidine derivatives such as 5-fluorouracil, barbituric acid, and various substituted pyrimidines to elucidate its relative efficacy and potential in biological systems.

I. Cytotoxicity Assays: this compound's Potential in Cancer Research

Data Summary: Cytotoxicity of Pyrimidine Derivatives (MTT Assay)

CompoundCell LineIC50 (µM)Reference
5-Fluorouracil A549 (Lung Carcinoma)16.96[2]
HT-29 (Colorectal Carcinoma)85.37[3]
A431 (Skin Carcinoma)47.02[3]
HeLa (Cervical Cancer)43.34[3]
Pyrido[2,3-d]pyrimidine Derivative 2d A549 (Lung Carcinoma)Strong cytotoxicity at 50 µM[2]
Thiazolopyrimidine Derivative 3d A498 (Renal Cell Carcinoma)3.5[4]
Pyrazolo[3,4-d]pyrimidine Derivative 16 Various (NCI-60 panel)0.034 (EGFR inhibition)[5]

Note: The absence of a specific IC50 value for this compound in this table highlights a gap in the current publicly available research data.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Seed cells in a 96-well plate incubation1 Incubate for 24h cell_culture->incubation1 add_compound Add varying concentrations of pyrimidine derivatives incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the test compounds (e.g., this compound, 5-fluorouracil) and a vehicle control.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Antioxidant Activity: this compound's Capacity to Scavenge Free Radicals

Pyrimidine derivatives are known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

Data Summary: Antioxidant Activity of Pyrimidine Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
Ascorbic Acid (Standard) ~45-55[6][7]
2,4,6-Substituted Pyrimidine Derivative 1b 8[6]
2,4,6-Substituted Pyrimidine Derivative 1b1 10[6]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide 3a 46.31 (µg/mL)[6]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide 3b 48.81 (µg/mL)[6]
4,6-bisaryl-pyrimidin-2-amine derivative 5d 19 (mol/L)[7]
4,6-bisaryl-pyrimidin-2-amine derivative 5e 20 (mol/L)[7]

Note: Specific IC50 values for this compound in the DPPH assay were not found in the reviewed literature, indicating an area for future research.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH solution in methanol prep_samples Prepare serial dilutions of test compounds mix_reagents Mix DPPH solution with test compounds incubation Incubate in the dark at room temperature (30 min) mix_reagents->incubation read_absorbance Measure absorbance at 517 nm incubation->read_absorbance calculate_scavenging Calculate scavenging activity (%) read_absorbance->calculate_scavenging determine_ic50 Determine IC50 values calculate_scavenging->determine_ic50

Caption: Workflow of a typical DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: Add the DPPH solution to the test compounds in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

III. Enzyme Inhibition: this compound's Role in Modulating Enzymatic Pathways

Pyrimidine derivatives are known to inhibit various enzymes, playing a role in the treatment of diseases like gout, which is associated with the overproduction of uric acid by xanthine oxidase.

Data Summary: Enzyme Inhibition by Pyrimidine Derivatives

CompoundEnzymeIC50 (µM)Reference
Allopurinol (Standard) Xanthine Oxidase~7-8[8]
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Derivative 3 Xanthine Oxidase14.4[9]
4-amino-2-chloropyrimidine Glutathione Reductase0.377[10]
4-amino-6-chloropyrimidine Glutathione Reductase0.374[10]
4-amino-2,6-dichloropyrimidine Glutathione Reductase0.390[10]

Note: Direct IC50 values for this compound as a xanthine oxidase or glutathione reductase inhibitor were not identified in the conducted literature search.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The formation of uric acid is monitored spectrophotometrically.

Workflow:

XO_Inhibition_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_enzyme Prepare xanthine oxidase solution prep_substrate Prepare xanthine (substrate) solution prep_inhibitor Prepare serial dilutions of test compounds pre_incubation Pre-incubate enzyme with test compound add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate monitor_reaction Monitor uric acid formation at 295 nm add_substrate->monitor_reaction calculate_inhibition Calculate percentage of enzyme inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for a xanthine oxidase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of xanthine oxidase, xanthine (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Pre-incubation: Pre-incubate the enzyme with different concentrations of the test compounds for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, xanthine.

  • Kinetic Measurement: Monitor the rate of uric acid formation by measuring the increase in absorbance at 295 nm over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IV. Signaling Pathways

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, as an analog of thymine, this compound can interfere with pyrimidine metabolism, a fundamental pathway for DNA and RNA synthesis. Furthermore, the metabolic breakdown of purines, which can be influenced by pyrimidine derivatives that inhibit enzymes like xanthine oxidase, leads to the production of uric acid, a known activator of inflammatory signaling pathways such as the TAK1 pathway.

Pyrimidine Metabolism Pathway

Pyrimidine_Metabolism Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-diphosphate (UDP) UMP->UDP UTP Uridine 5'-triphosphate (UTP) UDP->UTP dUMP dUMP UDP->dUMP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP dTMP dTMP dUMP->dTMP Thymidylate Synthase This compound This compound (5-aminouracil) (Thymine Antagonist) This compound->dTMP Inhibition FU 5-Fluorouracil FU->dTMP Inhibition

Caption: Simplified pyrimidine biosynthesis pathway and points of inhibition.

Uric Acid Production and TAK1 Signaling

Uric_Acid_TAK1_Signaling Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase TAK1 TAK1 Uric_Acid->TAK1 Activation Xanthine_Oxidase Xanthine Oxidase Pyrimidine_Inhibitor Pyrimidine Inhibitors Pyrimidine_Inhibitor->Xanthine_Oxidase Inhibition NF_kB NF-κB TAK1->NF_kB MAPK MAPKs (p38, JNK) TAK1->MAPK Inflammation Inflammatory Response NF_kB->Inflammation MAPK->Inflammation

Caption: Uric acid production and its role in activating the TAK1 signaling pathway.

Conclusion

This comparative guide consolidates available data on the biological activities of this compound and other pyrimidine derivatives. While this compound shows promise as a biologically active molecule, particularly due to its role as a thymine antagonist, there is a clear need for more quantitative studies to establish its potency in various assays. The provided data on related pyrimidine derivatives offer a valuable benchmark for future investigations into this compound's efficacy as a potential therapeutic agent. The detailed experimental protocols and signaling pathway diagrams included herein serve as a resource for researchers to design and conduct further comparative studies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental data presented are from various published sources and may not be directly comparable due to differing experimental conditions.

References

Cross-Validation of Uramil's Bioactivity: A Guide to Potential Applications and Experimental Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the current landscape of research into the bioactivity of Uramil (5-aminobarbituric acid). Extensive literature searches have revealed a notable lack of specific experimental data on the biological effects of this compound itself. However, the broader families of uracil and barbituric acid derivatives, to which this compound belongs, encompass a wide range of pharmacologically active compounds. This guide provides an overview of the bioactivities observed in these related molecules, suggesting potential avenues for future investigation of this compound. Furthermore, a general experimental workflow is proposed for the initial screening of this compound's bioactivity.

Bioactivity of Structurally Related Compounds: A Starting Point for Investigation

While direct evidence for this compound's bioactivity is not currently available in the reviewed literature, the chemical scaffold of uracil and barbituric acid is a common feature in many bioactive molecules. Derivatives of these parent structures have demonstrated a variety of biological effects, which may offer insights into the potential activities of this compound.

Table 1: Summary of Bioactivities in Uracil and Barbituric Acid Derivatives

Compound ClassObserved BioactivitiesExamples of Derivatives
Uracil Derivatives Antimicrobial, Antimalarial, Herbicidal, Anticancer6-(3-ethyl-4-methylanilino)uracil, 8-Aminoquinoline-Uracil metal complexes, 5-(1-Amino-4-phenoxybutylidene)barbituric acid derivatives
Barbituric Acid Derivatives Precursors for anticancer and antimicrobial compounds5-Nitrobarbituric acid

It is important to note that the functional groups attached to the core uracil or barbituric acid ring system play a critical role in determining the specific biological activity. Therefore, the activities listed above are not directly attributable to this compound but suggest that it may be a candidate for screening in these therapeutic areas.

Proposed Experimental Workflow for Bioactivity Screening of this compound

For researchers interested in investigating the potential biological effects of this compound, a general workflow for initial bioactivity screening is proposed. This workflow is designed to identify potential cytotoxic, antimicrobial, and other pharmacological effects.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Bioactivity Screening cluster_secondary Secondary & Mechanistic Assays cluster_conclusion Outcome prep This compound Synthesis/Purification sol Solubilization in appropriate vehicle (e.g., DMSO) prep->sol cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on various cell lines sol->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, agar diffusion) against a panel of microbes sol->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity->cell_cycle If cytotoxic inactive Inactive cytotoxicity->inactive If not cytotoxic active Bioactive Hit antimicrobial->active If active antimicrobial->inactive If inactive ros Reactive Oxygen Species (ROS) Detection apoptosis->ros pathway Target Identification & Pathway Analysis cell_cycle->pathway ros->pathway pathway->active

Figure 1. A generalized experimental workflow for the initial bioactivity screening of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments outlined in the workflow. Researchers should adapt these protocols based on the specific cell lines, microbial strains, and available laboratory equipment.

Cytotoxicity Assays
  • Objective: To determine the concentration at which this compound exhibits toxic effects on various cell lines (e.g., cancer cell lines and normal cell lines).

  • Method (MTT Assay):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Assays
  • Objective: To assess the ability of this compound to inhibit the growth of or kill various microorganisms.

  • Method (Broth Microdilution for Minimum Inhibitory Concentration - MIC):

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

    • Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

    • Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways to Investigate

Should this compound demonstrate bioactivity in the primary screens, further investigation into its mechanism of action would be warranted. Based on the activities of related compounds, some potential signaling pathways to explore could include:

  • Cell Proliferation and Apoptosis Pathways: If this compound shows cytotoxic effects, investigating its impact on key regulators of the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins) would be a logical next step.

  • Bacterial Metabolic Pathways: If antimicrobial activity is observed, studies could focus on whether this compound disrupts essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

The following diagram illustrates a hypothetical signaling cascade that could be investigated if this compound is found to induce apoptosis in cancer cells.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cellular Interaction cluster_cascade Apoptotic Cascade cluster_outcome Cellular Outcome This compound This compound Target Unknown Target This compound->Target ROS ROS Production Target->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.

Evaluating the Specificity of Uramil in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity of uramil, a structural analog of uracil and barbiturates. Due to the current lack of direct experimental data on the enzymatic conversion of this compound, this document focuses on the well-characterized enzyme dihydropyrimidine dehydrogenase (DPD), a key player in pyrimidine catabolism, as a potential candidate for this compound interaction. We present a comparative framework using the known enzymatic parameters of the natural substrate, uracil, to evaluate the potential specificity of this compound. This guide is intended to serve as a foundational resource to stimulate further experimental investigation into the enzymatic fate of this compound.

Introduction to Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[1][2] It catalyzes the NADPH-dependent reduction of these bases.[3] DPD is of significant clinical interest as it is responsible for the breakdown of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in severe toxicity in patients treated with 5-FU.[4] The enzyme's substrate specificity is therefore of critical importance in both normal physiology and drug metabolism.

Comparative Analysis of Substrate Specificity: this compound vs. Uracil

Given the structural similarity between this compound (5-aminobarbituric acid) and uracil, it is hypothesized that this compound may act as a substrate or inhibitor for DPD. Below is a comparative table summarizing the known kinetic parameters for the natural substrate, uracil, with DPD. The corresponding values for this compound are presented as hypothetical, pending experimental validation.

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Source
UracilBovine Liver DPD0.81.62.0(Fong et al., 1988)
This compoundDihydropyrimidine DehydrogenaseData Not AvailableData Not AvailableData Not Available-

Note: The kinetic parameters for uracil with bovine liver DPD are provided as a reference. The specificity and efficiency of DPD can vary between species.

Potential Signaling and Metabolic Pathways

The catabolism of uracil by DPD is the first step in a three-enzyme pathway that ultimately breaks down the pyrimidine ring into β-alanine, ammonia, and carbon dioxide.[5] If this compound were a substrate for DPD, it would likely enter a similar degradation pathway.

pyrimidine_catabolism Uracil Uracil DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil->DPD This compound This compound (Hypothetical Substrate) This compound->DPD Dihydrouracil Dihydrouracil DPD->Dihydrouracil NADPH -> NADP+ Dihydro_this compound 5-amino-5,6-dihydrouracil (Hypothetical Product) DPD->Dihydro_this compound NADPH -> NADP+ DHP Dihydropyrimidinase (DHP) Dihydrouracil->DHP Dihydro_this compound->DHP B_Ureidopropionate β-Ureidopropionate DHP->B_Ureidopropionate B_Ureido_aminobarbiturate β-Ureido-5-aminobarbiturate (Hypothetical Intermediate) DHP->B_Ureido_aminobarbiturate BUP β-Ureidopropionase (β-UP) B_Ureidopropionate->BUP B_Ureido_aminobarbiturate->BUP B_Alanine β-Alanine BUP->B_Alanine Ammonia Ammonia BUP->Ammonia CO2 CO2 BUP->CO2 Hypothetical_End_Products Hypothetical End Products BUP->Hypothetical_End_Products experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrates) Reaction_Setup Set up Reaction Mixture (Buffer + NADPH) Reagents->Reaction_Setup Enzyme Prepare Enzyme Solution Enzyme_Addition Add DPD Enzyme Enzyme->Enzyme_Addition Reaction_Setup->Enzyme_Addition Baseline Measure Baseline Rate Enzyme_Addition->Baseline Substrate_Addition Add Substrate (Uracil or this compound) Baseline->Substrate_Addition Data_Acquisition Monitor Absorbance at 340 nm Substrate_Addition->Data_Acquisition Velocity_Calc Calculate Initial Velocities Data_Acquisition->Velocity_Calc MM_Plot Plot v0 vs. [S] Velocity_Calc->MM_Plot Kinetic_Params Determine Km and Vmax MM_Plot->Kinetic_Params logical_relationship Uracil_Data Experimental Data for Uracil (Km, kcat) Specificity_Uracil Specificity Constant for Uracil (kcat/Km) Uracil_Data->Specificity_Uracil Uramil_Data Experimental Data for this compound (Km, kcat) Specificity_this compound Specificity Constant for this compound (kcat/Km) Uramil_Data->Specificity_this compound Comparison Comparison of Specificity Constants Specificity_Uracil->Comparison Specificity_this compound->Comparison Conclusion Conclusion on Substrate Specificity Comparison->Conclusion

References

Comparative study of Uramil's efficacy with existing therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and medical literature reveals that Uramil, also known as 5-aminobarbituric acid, is a chemical compound and not an established therapeutic agent for any medical condition. It is a derivative of barbituric acid and is primarily used in chemical synthesis, for instance, in the production of the pigment this compound yellow and as a precursor in the synthesis of other more complex molecules like uric acid and caffeine.

Due to its status as a chemical reagent rather than a therapeutic drug, there is no clinical data available regarding its efficacy or safety in humans or animals for treating any disease. Consequently, a comparative study of this compound's efficacy against existing therapeutic agents cannot be conducted. The fundamental prerequisite for such a comparison—approved clinical use and associated efficacy data—is absent for this compound.

Researchers and drug development professionals interested in the biological activity of barbituric acid derivatives may find preclinical studies on related compounds. However, these studies would not provide the basis for a clinical comparison guide as requested.

Given the absence of therapeutic applications for this compound, the creation of data tables comparing its efficacy, detailed experimental protocols for clinical trials, and signaling pathway diagrams related to its therapeutic mechanism of action is not feasible. The scientific community has not established a therapeutic role for this compound, and therefore, no such data exists. Professionals in the field should be aware of this distinction to avoid confusion between chemical compounds and clinically approved therapeutic agents.

A Comparative Guide to the Reproducibility of Research Findings on Uramil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published research on Uramil and its derivatives, focusing on their synthesis and anticancer activities. By presenting key experimental data and methodologies from various studies, this document aims to facilitate an assessment of the consistency and reproducibility of these findings for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cytotoxic activity of various this compound derivatives against different cancer cell lines is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a compilation of IC50 values from multiple studies to allow for a direct comparison of the efficacy of these compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Uracil-Ursolic Acid Hybrids
Compound 4aMCF-7>20[1]
MDA-MB-23112.64[1]
Compound 5aMCF-7>20[1]
MDA-MB-2319.24[1]
Compound 6aMCF-714.00[1][2]
MDA-MB-2315.83[1][2]
Compound 7aMCF-715.96[1]
MDA-MB-23119.43[1]
Compound 9aMCF-7>20[1]
MDA-MB-23112.10[1]
Doxorubicin (Control)MCF-70.86[1]
MDA-MB-2311.02[1]
Ursolic Acid (Control)MCF-725.41[1]
MDA-MB-23118.62[1]
Uracil-Azole Hybrids
Compound 4jMCF-716.18 ± 1.02[3]
HEPG-27.56 ± 5.28[3]
Novel Synthetic Uracil Derivatives
Compound 7MCF-799.66[4]
Compound 10MCF-751.98[4]
Compound 14MCF-712.38[4]
Compound 15MCF-733.30[4]
Compound 16MCF-714.37[4]
5-Fluorouracil (Control)MCF-711.79[4]
Thiazolidinone Derivatives
Compound 106MDA-MB-2311.9 ± 1.15[5]
HepG25.4 ± 1.13[5]
HT-296.5 ± 1.16[5]
Coumarin Sulfonamide Derivatives
Compound 78aMCF-710.95 ± 0.96[5]
Compound 78bMCF-710.62 ± 1.35[5]

Experimental Protocols

The reproducibility of experimental findings is critically dependent on the detailed reporting of methodologies. Below are summaries of key experimental protocols employed in the cited research.

Synthesis of this compound Derivatives

General One-Pot Synthesis of Uracil Derivatives (UD-1 to UD-5) This method was utilized for the low-cost synthesis of uracil analogues.[6]

  • Reaction Setup : The synthesis is carried out in a single solvent system.

  • Reagents : Specific starting materials for UD-1 to UD-5 are combined in the reaction vessel.

  • Reaction Conditions : The mixture is subjected to specific temperature and stirring conditions for a defined period.

  • Purification : The resulting derivatives are purified using appropriate chromatographic techniques.

Synthesis of 6-amino-4-hydroxy-2-mercaptopyrimidine (I) [7]

  • A mixture of 10.2 g (0.1 mol) of ethyl cyanoacetate and 7.6 g (0.1 mol) of thiocarbamide is prepared in 100 mL of absolute ethyl alcohol.

  • 8.2 g (0.1 mol) of freshly prepared sodium acetate is added to the mixture.

  • The reaction mixture is heated at 70°C for 6 hours.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • The reaction medium is acidified with acetic acid to a pH of 7, and the white crystalline precipitate is washed with water.

Synthesis of this compound from Nitrobarbituric Acid [8]

  • 100 g (0.44 mole) of nitrobarbituric acid and 600 cc. of concentrated hydrochloric acid are heated on a boiling water bath in a 5-l. flask.

  • 250 g (2.1 gram atoms) of mossy tin and 400 cc. of concentrated hydrochloric acid are added to the hot mixture over about thirty minutes.

  • Heating is continued until the yellow color disappears.

  • An additional 3 l. of concentrated hydrochloric acid is added, and the mixture is heated until the solid dissolves.

  • Norite is added, and the hot mixture is filtered.

  • The filtrate is cooled overnight, and the precipitated this compound is collected and washed with dilute hydrochloric acid and then water.

In Vitro Anticancer Activity Assays

Cell Viability and Proliferation Assays (MTT Assay) [4]

  • Cell Seeding : Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and incubated.

  • Compound Treatment : Cells are treated with various concentrations of the this compound derivatives and incubated for a specified duration (e.g., 72 hours).[9]

  • MTT Addition : MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Colony Formation Assay [6]

  • Cell Seeding : A low density of cancer cells is seeded in 6-well plates.

  • Compound Treatment : Cells are treated with this compound derivatives at various concentrations.

  • Incubation : The plates are incubated for a period that allows for colony formation (typically 1-2 weeks).

  • Staining : Colonies are fixed and stained with a staining solution (e.g., crystal violet).

  • Quantification : The number of colonies is counted to assess the long-term proliferative potential of the cells.

Visualizations

Signaling Pathway

A primary mechanism of action for many this compound derivatives, particularly in an anticancer context, is the inhibition of thymidylate synthase (TYMS).[6][10] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[11] Inhibition of TYMS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately leading to "thymineless death" in cancer cells.[11]

Thymidylate_Synthase_Inhibition cluster_reaction TYMS Catalyzed Reaction dUMP dUMP TYMS Thymidylate Synthase (TYMS) dUMP->TYMS Substrate dTMP dTMP DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis CH2THF 5,10-CH2-THF CH2THF->TYMS Cofactor DHF DHF TYMS->dTMP Product TYMS->DHF Byproduct This compound This compound Derivatives This compound->TYMS Inhibition Apoptosis Cell Death (Apoptosis) DNA_Synthesis->Apoptosis Disruption leads to

Caption: Inhibition of Thymidylate Synthase by this compound Derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of novel this compound derivatives for anticancer activity, a common methodology in the reviewed literature.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Derivatives Purification->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation IC50 IC50 Value Determination Cell_Viability->IC50 Comparison Comparison with Control Drugs Colony_Formation->Comparison IC50->Comparison

Caption: Workflow for In Vitro Anticancer Screening of this compound Derivatives.

References

A Comparative Analysis of Uramil Synthesis Methods for Enhanced Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Uramil (5-aminobarbituric acid) is a critical consideration in various research and development pipelines. This guide provides a comparative analysis of different methods for this compound production, with a focus on synthetic efficiency, supported by available experimental data.

This compound serves as a key intermediate in the synthesis of various compounds of pharmaceutical interest, including theophylline and caffeine derivatives, as well as other heterocyclic systems. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug discovery or development project. This comparison outlines the most common methods for this compound synthesis, presenting quantitative data where available and detailing the experimental protocols for the most well-documented procedure.

Comparison of Synthetic Methods

Starting MaterialReagentsReported Yield (%)Reaction ConditionsPurity Data
Nitrobarbituric AcidTin (mossy), Hydrochloric Acid (conc.)63 - 73%[1]Heating on a boiling water bath.Product does not melt below 400°C.
AlloxantinAmmonium ChlorideNot ReportedBoiling.Not Reported
Nitrosobarbituric Acid (Violuric Acid)Hydrogen IodideNot ReportedNot ReportedNot Reported
Alloxan PhenylhydrazoneTin, Hydrochloric AcidNot ReportedNot ReportedNot Reported

Experimental Protocols

Due to the availability of a detailed and validated procedure, the experimental protocol for the reduction of nitrobarbituric acid is provided below.

Synthesis of this compound via Reduction of Nitrobarbituric Acid[1]

Materials:

  • Nitrobarbituric acid (100 g, 0.44 mole)

  • Concentrated hydrochloric acid (approx. 4 liters)

  • Mossy tin (250 g, 2.1 gram atoms)

  • Decolorizing carbon (Norite)

Procedure:

  • A mixture of 100 g of nitrobarbituric acid and 600 cc of concentrated hydrochloric acid is heated in a 5-liter flask on a boiling water bath.

  • To the hot mixture, 250 g of mossy tin and 400 cc of concentrated hydrochloric acid are added over a period of about thirty minutes.

  • Heating is continued until the yellow color of the nitrobarbituric acid disappears.

  • Approximately 3 liters more of concentrated hydrochloric acid is added, and the mixture is heated until all the solid dissolves.

  • Decolorizing carbon is added, and the hot mixture is filtered through a sintered-glass funnel.

  • The filtrate is cooled in an icebox overnight to allow for the precipitation of this compound.

  • The precipitated this compound is collected by filtration and washed with dilute hydrochloric acid, followed by water.

  • The filtrate is concentrated under reduced pressure to about 1 liter and cooled again to obtain a second crop of this compound.

  • The combined product is dried in a desiccator over concentrated sulfuric acid and then over 40% sodium hydroxide to remove any residual hydrochloric acid.

Yield: 40–46 g (63–73% of the theoretical amount). The resulting this compound is a fine, white powder that may turn pink to red upon standing.

Logical Workflow for Method Selection

The selection of a synthetic method for this compound production will primarily depend on the desired yield and the availability of starting materials and reagents. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to Synthesize this compound decision1 Is a high and reliable yield the primary concern? start->decision1 method1 Method 1: Reduction of Nitrobarbituric Acid decision1->method1 Yes decision2 Are alternative starting materials more accessible? decision1->decision2 No data_available Well-documented protocol with 63-73% yield. method1->data_available end Proceed with Synthesis data_available->end method2 Method 2: From Alloxantin decision2->method2 Alloxantin method3 Method 3: From Violuric Acid decision2->method3 Violuric Acid method4 Method 4: From Alloxan Phenylhydrazone decision2->method4 Alloxan Phenylhydrazone no_data Lack of quantitative yield and detailed protocol data. Requires further process development and optimization. method2->no_data method3->no_data method4->no_data no_data->end

Caption: Decision workflow for selecting a this compound synthesis method.

Conclusion

Based on the currently available and well-documented literature, the reduction of nitrobarbituric acid with tin and hydrochloric acid stands out as the most reliable and high-yielding method for the synthesis of this compound. While other historical methods exist, their lack of detailed experimental protocols and quantitative yield data makes them less suitable for direct implementation in a research or production setting without significant process development and optimization. For researchers requiring a dependable and efficient route to this compound, the reduction of nitrobarbituric acid is the recommended starting point. Further investigation into the optimization and quantification of alternative synthetic routes could provide valuable additions to the synthetic chemist's toolbox for producing this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of Uramil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Uramil (5-aminobarbituric acid) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chemical classified with specific hazards, it requires handling and disposal as hazardous waste. This guide provides essential safety information, operational protocols, and logistical plans for the responsible management of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personnel must be trained on the potential hazards and the required safety measures.

Hazard Classification:

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is a warning symbol[1][2].

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound waste.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, powder-free nitrile gloves. Double gloving is recommended.Prevents skin contact with the irritant agent.
Gown Disposable, impermeable, long-sleeved gown with back closure.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shield.Prevents splashes and aerosols from contacting the eyes.
Respiratory Protection An N95 or P2 respirator may be required if there is a risk of aerosol or dust formation.Protects against inhalation of hazardous particles[2].

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must follow a strict, documented procedure to ensure safety and compliance with hazardous waste regulations.

1. Waste Segregation and Collection:

  • Solid this compound Waste: Collect surplus or expired this compound in its original container or a clearly labeled, sealed, and compatible waste container.

  • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be collected in a designated, leak-proof container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" and "this compound Contaminated Debris."

  • Solutions Containing this compound: Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (5-aminobarbituric acid)"

  • The primary hazards (e.g., "Irritant")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

3. Storage:

Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. This storage area should have limited access and be clearly marked with appropriate hazard warnings.

4. Disposal:

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. The GHS precautionary statement P501 indicates that disposal must be in accordance with local, regional, national, and international regulations[1].

5. Spill Management:

In the event of a this compound spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area.

  • Contain: Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.

  • Clean: Carefully collect the absorbent material and any contaminated debris, placing it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area according to your institution's established protocols.

6. Documentation:

Maintain meticulous records of all hazardous waste generated and disposed of. This includes the quantities of waste, the date of disposal, and copies of waste manifests provided by the disposal company. This documentation is crucial for regulatory compliance.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Using the smallest feasible quantities of the chemical.

  • Preparing solutions on an as-needed basis to avoid excess.

  • Decontaminating non-disposable labware for reuse whenever possible.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Uramil_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit waste_gen Generate this compound Waste spill_kit->waste_gen solid_waste Solid this compound Waste waste_gen->solid_waste contaminated_items Contaminated Items waste_gen->contaminated_items liquid_waste This compound Solutions waste_gen->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_items Collect in Labeled Debris Container contaminated_items->collect_items collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_items->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Document Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Uramil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Uramil (5-Aminobarbituric acid), including detailed operational and disposal plans to foster a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white crystalline powder that can pose several health risks.[1] Understanding these hazards is the first step in safe handling. This compound is known to cause skin and serious eye irritation, and it may also lead to respiratory irritation.[1][2] Furthermore, as a fine powder, it presents a potential dust explosion hazard.[3][4]

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

HazardRequired Personal Protective Equipment
Skin Irritation Protective Gloves: Chemical-resistant gloves (tested to EN 374 standard) are required. Protective Clothing: Wear a lab coat or impervious clothing.[1][5]
Eye Irritation Eye Protection: Safety goggles with side-shields are mandatory.[5] A face shield should be used when there is a risk of splashing.
Respiratory Irritation Respiratory Protection: Work in a well-ventilated area or use a fume hood to avoid breathing dust.[1][5] If dust formation is unavoidable, a particulate filter respirator (e.g., N95 or P1) is required.
General Handling Hygiene: Wash hands thoroughly after handling this compound.[4][5] Do not eat, drink, or smoke in the laboratory.[5]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and maintaining the integrity of the compound.

Receiving 1. Receive Package Inspect 2. Inspect for Damage Receiving->Inspect Visually Check Store 3. Store Securely Inspect->Store If Intact DonPPE 4. Don Appropriate PPE Store->DonPPE Weigh 5. Weigh in Ventilated Area DonPPE->Weigh Prepare 6. Prepare Solution Weigh->Prepare Use 7. Use in Experiment Prepare->Use Decontaminate 8. Decontaminate Work Area Use->Decontaminate DoffPPE 9. Doff & Dispose of PPE Decontaminate->DoffPPE Wash 10. Wash Hands DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks. If the container is compromised, follow the spill cleanup procedure immediately.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizers.[3]

  • Preparation: Before handling, ensure you are wearing all the required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood or a designated, well-ventilated area to minimize dust inhalation. Handle the powder gently to avoid creating airborne dust.

  • Experimental Use: When using this compound in experiments, maintain good laboratory practices. Ensure all containers are clearly labeled.

  • Post-Handling: After use, securely seal the container and return it to its designated storage area.

Spill Management and Disposal Plan

Accidents can happen, and a clear, rehearsed plan for spill cleanup and waste disposal is non-negotiable for a safe laboratory environment.

Secure 1. Secure Area & Alert Others DonPPE 2. Don Spill-Specific PPE Secure->DonPPE Contain 3. Contain the Spill DonPPE->Contain Cleanup 4. Clean Up Spill Contain->Cleanup DecontaminateSpill 5. Decontaminate Area Cleanup->DecontaminateSpill CollectWaste 6. Collect Contaminated Materials DecontaminateSpill->CollectWaste LabelWaste 7. Label Waste Container CollectWaste->LabelWaste StoreWaste 8. Store Waste for Pickup LabelWaste->StoreWaste Dispose 9. Professional Disposal StoreWaste->Dispose

Caption: Procedural flow for this compound spill and waste management.

Spill Cleanup Protocol
  • Immediate Action: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[4]

  • Containment: Prevent the spread of the powder.[6][7] If it is a solid spill, you can gently cover it with a damp paper towel to prevent dust from becoming airborne. For larger spills, use a dust suppressant.[6][7]

  • Cleanup: Carefully sweep or scoop the spilled material into a designated, sealable waste container.[4] Avoid actions that could generate dust. Double bag the residue in plastic bags.[6][7]

  • Decontamination: Clean the spill area with a wet cloth or paper towels. All cleaning materials should be disposed of as hazardous waste.

  • Ventilation: Ventilate the area to disperse any remaining airborne particles.[6]

Disposal Plan
  • Waste Collection: All this compound waste, including unused product and contaminated materials from spill cleanup (gloves, wipes, etc.), must be collected in a clearly labeled, sealed, and appropriate waste container.[3]

  • Contaminated Water: Any contaminated washing water should be collected and disposed of as hazardous waste; do not pour it down the drain.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.

  • Regulatory Compliance: Ensure all disposal procedures comply with local, state, and federal environmental regulations. Do not release the material into the environment without proper governmental permits.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uramil
Reactant of Route 2
Uramil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.